Product packaging for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde(Cat. No.:CAS No. 138490-94-5)

3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Cat. No.: B160923
CAS No.: 138490-94-5
M. Wt: 278.04 g/mol
InChI Key: KLXKKFGRNPBWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-2-iodo-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7IO3 and its molecular weight is 278.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IO3 B160923 3-Hydroxy-2-iodo-4-methoxybenzaldehyde CAS No. 138490-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-iodo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXKKFGRNPBWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460613
Record name 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138490-94-5
Record name 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Hydroxy-2-iodo-4-methoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical intermediate is defined by the versatility of its functional groups and its potential for strategic elaboration. This compound, also known as 2-Iodoisovanillin, is a quintessential example of such a scaffold. This trisubstituted benzaldehyde derivative offers three distinct and orthogonally reactive sites: a nucleophilic phenol, an electrophilic aldehyde, and an aryl iodide handle amenable to a host of cross-coupling reactions. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, consolidating its chemical properties, plausible synthetic routes, reactivity profile, and critical safety information to facilitate its effective application in the laboratory.

Molecular Identity and Structural Elucidation

This compound is a crystalline solid at room temperature. Its core identity is defined by a benzene ring substituted with hydroxyl, iodo, methoxy, and formyl (aldehyde) groups at positions 3, 2, 4, and 1, respectively.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Common Synonyms: 2-Iodoisovanillin, 4-Formyl-2-hydroxy-3-iodoanisole[2][3]

  • CAS Number: 138490-94-5[1][2]

  • Molecular Formula: C₈H₇IO₃[1][2][4]

  • Molecular Weight: 278.04 g/mol [1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Physical Form Solid
Melting Point 167-174 °C[2]
Boiling Point 304.8 °C at 760 mmHg[2]
Density 1.909 g/cm³[2]
Flash Point 138.1 °C[2]
Vapor Pressure 0.000474 mmHg at 25°C[2]

Expected Spectral Characteristics

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

    • A sharp singlet for the aldehydic proton (-CHO) between δ 9.5-10.5 ppm.

    • Two doublets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the two coupled protons on the benzene ring.

    • A sharp singlet for the methoxy (-OCH₃) protons around δ 3.8-4.0 ppm.

    • A broad singlet for the phenolic hydroxyl (-OH) proton, whose chemical shift is concentration and solvent-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals:

    • The aldehydic carbonyl carbon at a characteristic downfield shift of δ 190-200 ppm.

    • Six distinct signals in the aromatic region (δ 110-165 ppm), including the iodine-bearing carbon which would appear at a relatively upfield position for a substituted aromatic carbon.

    • The methoxy carbon signal around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption bands:

    • A broad O-H stretching band for the phenolic hydroxyl group around 3200-3500 cm⁻¹.

    • A strong, sharp C=O stretching band for the aldehyde carbonyl group around 1670-1700 cm⁻¹.

    • C-H stretching bands for the aromatic ring and methoxy group just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

    • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

    • A strong C-O stretching band for the methoxy ether around 1200-1250 cm⁻¹.

Synthesis and Purification

A logical and common approach to synthesizing this compound is through the direct electrophilic iodination of its readily available precursor, 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

SynthesisWorkflow start Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) reaction Electrophilic Aromatic Substitution (Iodination) start->reaction reagents Iodinating Agent (e.g., I₂, NIS) + Base (e.g., NH₄OH) reagents->reaction workup Reaction Quench & Acidification reaction->workup product Crude Product Precipitate workup->product purification Purification (Recrystallization from Ethanol/Water) product->purification final_product This compound purification->final_product

Caption: Proposed workflow for the synthesis of 2-Iodoisovanillin.

Representative Experimental Protocol (Electrophilic Iodination)

This protocol is a representative example based on standard chemical literature for aromatic iodination and should be adapted and optimized.

  • Dissolution: Dissolve 1.0 equivalent of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in an appropriate solvent such as aqueous ammonium hydroxide at room temperature with stirring.

  • Iodination: To the stirred solution, add a solution of 1.0-1.2 equivalents of the iodinating agent (e.g., iodine, I₂) portion-wise over 30-60 minutes. The reaction is typically conducted at or slightly above room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully acidify the mixture with a mineral acid (e.g., 2M HCl) to a pH of ~2-3. This will neutralize the base and precipitate the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Chemical Reactivity and Synthetic Potential

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.

ReactivityMap main This compound aldehyde Aldehyde (-CHO) main->aldehyde hydroxyl Phenolic Hydroxyl (-OH) main->hydroxyl iodide Aryl Iodide (-I) main->iodide reduct Reduction (e.g., NaBH₄) → Benzyl Alcohol aldehyde->reduct oxid Oxidation (e.g., Ag₂O) → Carboxylic Acid aldehyde->oxid schiff Condensation (e.g., R-NH₂) → Imine (Schiff Base) aldehyde->schiff wittig Wittig Reaction → Alkene aldehyde->wittig ether O-Alkylation (e.g., R-X, Base) → Ether hydroxyl->ether ester O-Acylation (e.g., Ac₂O) → Ester hydroxyl->ester suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) → Biaryl iodide->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) → Aryl-Alkyne iodide->sonogashira heck Heck Coupling (Alkene, Pd cat.) → Aryl-Alkene iodide->heck buchwald Buchwald-Hartwig (Amine, Pd cat.) → Aryl-Amine iodide->buchwald

Caption: Reactivity map showing the synthetic utility of the core functional groups.

  • Aldehyde Group: This group is a classic electrophilic handle. It readily undergoes nucleophilic addition and condensation reactions, such as reductive amination, Wittig olefination, and the formation of Schiff bases and oximes. It can also be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

  • Phenolic Hydroxyl Group: The acidic proton of the phenol can be easily removed by a base, forming a potent phenoxide nucleophile. This enables O-alkylation and O-acylation reactions to form ethers and esters, respectively. This functionality also directs electrophilic aromatic substitution.

  • Aryl Iodide Group: The carbon-iodine bond is the most valuable site for carbon-carbon and carbon-heteroatom bond formation. As an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, it is a prime substrate for Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable building block for constructing complex molecular architectures. Its utility is particularly noted in medicinal chemistry. For instance, related 2,3-dihydroxy-4-methoxybenzaldehyde scaffolds serve as key intermediates in the synthesis of biologically active molecules, including vascular disrupting agents for cancer therapy.[5] The substitution pattern is present in various natural products and designed bioactive compounds, making this intermediate a strategic starting point for generating libraries of potential drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and safety precautions are paramount. This compound is classified as an irritant.

GHS Hazard Information:

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[1][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][6]
STOT - Single ExposureH335May cause respiratory irritation[1][6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[7]

  • Respiratory Protection: For operations that may generate dust, use an N95-type dust mask or a respirator approved by NIOSH/MSHA.

  • General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.[6][7]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents. Store locked up.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its value is derived from the presence of three distinct reactive centers that can be manipulated with a high degree of selectivity. This allows for the efficient and strategic construction of complex molecules, making it a compound of significant interest for synthetic chemists in academia and industry, particularly in the fields of materials science and drug discovery. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for unlocking its full synthetic potential.

References

An In-depth Technical Guide to 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 138490-94-5

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, a key aromatic aldehyde intermediate. Also known by its synonym, 2-iodoisovanillin, this compound holds significant potential in the fields of organic synthesis and medicinal chemistry. This document details its physicochemical properties, outlines a logical synthetic pathway, explores its potential applications in drug development based on the bioactivity of related compounds, and provides guidance on its spectral characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who are interested in the synthesis and application of functionalized aromatic compounds.

Introduction and Chemical Identity

This compound is a substituted benzaldehyde with the chemical formula C₈H₇IO₃[1]. It is a solid at room temperature with a melting point in the range of 167-174 °C[2]. The strategic placement of the hydroxyl, iodo, and methoxy groups on the benzene ring makes it a versatile precursor for the synthesis of more complex molecules. The presence of the iodine atom, in particular, opens up possibilities for a variety of coupling reactions, which are fundamental in modern organic synthesis and drug discovery.

Synonyms:

  • 2-Iodoisovanillin[2][3]

  • 4-Formyl-2-hydroxy-3-iodoanisole[3]

The structural isomer, 5-iodoisovanillin, is a more commonly referenced compound in the literature. However, the unique substitution pattern of 2-iodoisovanillin offers different steric and electronic properties that can be exploited in the design of novel bioactive compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and use in subsequent reactions.

Physicochemical Properties
PropertyValueSource
CAS Number 138490-94-5[2][3]
Molecular Formula C₈H₇IO₃[1]
Molecular Weight 278.04 g/mol [2]
Appearance Solid[2]
Melting Point 167-174 °C[2]
SMILES COc1ccc(C=O)c(I)c1O[2]
InChI 1S/C8H7IO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3[3]
Spectroscopic Characterization

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals will correspond to the carbonyl carbon of the aldehyde, the aromatic carbons (with those attached to iodine, oxygen, and the aldehyde group showing characteristic shifts), and the methoxy carbon.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key peaks would be expected for the O-H stretch of the hydroxyl group, the C-H stretch of the aldehyde, the C=O stretch of the aldehyde, and C-O stretches of the ether and phenol.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Synthesis of this compound

The synthesis of this compound can be approached through the regioselective iodination of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The directing effects of the hydroxyl and methoxy groups on the aromatic ring are crucial for achieving the desired substitution at the C2 position.

Proposed Synthetic Pathway

The synthesis involves a direct electrophilic iodination of isovanillin. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. The position ortho to the hydroxyl group (C2) is sterically accessible and electronically activated, making it a likely site for iodination.

Synthesis_Pathway Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Product This compound Isovanillin->Product Electrophilic Aromatic Substitution (Iodination) Reagents Iodinating Agent (e.g., I₂, NIS) Solvent

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Proposed)

This protocol is based on established methods for the iodination of phenolic compounds and related vanillin derivatives[4][5][6]. Optimization of reaction conditions may be necessary to maximize the yield of the desired 2-iodo isomer.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Suitable solvent (e.g., ethanol, acetic acid, or a biphasic system)

  • Base (optional, e.g., sodium bicarbonate)

  • Sodium thiosulfate (for quenching)

  • Standard laboratory glassware and purification equipment (e.g., for recrystallization or column chromatography)

Procedure:

  • Dissolution: Dissolve isovanillin in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Iodinating Agent: Add the iodinating agent (e.g., iodine or N-iodosuccinimide) portion-wise to the stirred solution at room temperature or a slightly elevated temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction: Stir the reaction mixture until the starting material is consumed. The reaction time will vary depending on the specific reagents and conditions used.

  • Work-up: Upon completion, cool the reaction mixture and quench any unreacted iodine with an aqueous solution of sodium thiosulfate.

  • Isolation: The product may precipitate from the solution upon the addition of water. If so, it can be collected by filtration. Alternatively, the product can be extracted into an organic solvent, washed, dried, and the solvent evaporated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Choice of Iodinating Agent: N-Iodosuccinimide is often a milder and more selective iodinating agent compared to molecular iodine, which can help in controlling the regioselectivity.

  • Solvent System: The choice of solvent can influence the reactivity and selectivity of the iodination reaction. Protic solvents like ethanol or acetic acid can facilitate the reaction.

  • Temperature Control: Maintaining a controlled temperature is crucial to prevent side reactions and the formation of di-iodinated products.

Applications in Drug Development and Medicinal Chemistry

While specific drug development programs centered on this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Vanillin and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[7].

Potential as a Scaffold in Medicinal Chemistry

The functional groups of 2-iodoisovanillin provide multiple points for diversification, making it an attractive scaffold for the synthesis of compound libraries for drug screening.

Medicinal_Chemistry_Applications Core This compound Aldehyde Aldehyde Group (C=O) Core->Aldehyde Derivatization Hydroxyl Hydroxyl Group (-OH) Core->Hydroxyl Derivatization Iodine Iodine Atom (-I) Core->Iodine Coupling Reactions Derivatives Bioactive Derivatives Aldehyde->Derivatives Hydroxyl->Derivatives Iodine->Derivatives

Caption: Derivatization points on the 2-iodoisovanillin scaffold for medicinal chemistry.

  • The Aldehyde Group: Can be readily converted into other functional groups such as alcohols, carboxylic acids, or imines, allowing for the introduction of diverse substituents.

  • The Hydroxyl Group: Can be alkylated or acylated to modify the lipophilicity and pharmacokinetic properties of the molecule.

  • The Iodine Atom: Is a key feature for synthetic utility. It can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.

Anticipated Biological Activities

Based on the known activities of related iodinated phenolic compounds and vanillin derivatives, this compound and its derivatives could be investigated for the following biological activities:

  • Antimicrobial Activity: Vanillin and its derivatives have demonstrated activity against a range of bacteria and fungi[7]. The introduction of a halogen atom like iodine can sometimes enhance the antimicrobial potency of a compound.

  • Anticancer Activity: Many phenolic compounds exhibit anticancer properties. Vanillin derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines[8]. The unique electronic and steric properties of 2-iodoisovanillin could lead to novel anticancer agents.

  • Enzyme Inhibition: Isovanillin is a known inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various drugs and xenobiotics[9]. It is plausible that 2-iodoisovanillin could also exhibit inhibitory activity against this or other enzymes.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Hazard Classifications:

  • Skin Irritant[2]

  • Eye Irritant[2]

  • Respiratory Irritant[2]

Safety Precautions:

  • Wear protective gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis via the regioselective iodination of isovanillin is a feasible approach, and its versatile functional groups allow for the creation of a diverse range of derivatives. Further research into the biological activities of this compound and its analogs is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers and scientists to understand and utilize this promising chemical building block.

References

An In-Depth Technical Guide to 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (2-Iodoisovanillin)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-2-iodo-4-methoxybenzaldehyde, also known as 2-iodoisovanillin, is a halogenated aromatic aldehyde. It is a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the well-known flavoring agent vanillin.[1] The introduction of an iodine atom onto the aromatic ring significantly enhances the compound's utility as a synthetic intermediate, particularly in the field of medicinal chemistry and drug development.

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition in transition metal-catalyzed reactions. This reactivity makes 2-iodoisovanillin a valuable building block for constructing complex molecular architectures through cross-coupling reactions, enabling the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in modern organic synthesis.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Iodoisovanillin, 4-Formyl-2-hydroxy-3-iodoanisole[2]
CAS Number 138490-94-5[2][3]
Molecular Formula C₈H₇IO₃[2][3]
Molecular Weight 278.04 g/mol [2][3][4]
Appearance Solid
Melting Point 167-174 °C[3]
Boiling Point 304.8 °C at 760 mmHg[3]
Density 1.909 g/cm³[3]

Synthesis and Mechanism

Rationale for Synthetic Route

The most efficient and direct synthesis of this compound is achieved through the electrophilic aromatic substitution of its precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The regioselectivity of the iodination is dictated by the directing effects of the substituents on the benzene ring.

  • Hydroxyl (-OH) group: A powerful activating, ortho-, para- directing group.

  • Methoxy (-OCH₃) group: An activating, ortho-, para- directing group.

  • Aldehyde (-CHO) group: A deactivating, meta- directing group.

The hydroxyl group is a stronger activator than the methoxy group. Therefore, it will primarily direct the incoming electrophile (the iodine) to its ortho positions (C2 and C6). The C2 position is sterically less hindered than the C6 position (which is between the hydroxyl and aldehyde groups) and is activated by both the hydroxyl and methoxy groups, making it the most nucleophilic and favored site for iodination. This leads to the selective formation of the desired 2-iodo product.

Detailed Experimental Protocol: Iodination of Isovanillin

This protocol is adapted from established methods for the iodination of phenolic compounds using sodium iodide and sodium hypochlorite (household bleach) as a green and accessible oxidizing agent.[5]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Ethanol

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite solution (~5-6% household bleach)

  • Hydrochloric Acid (1 M HCl)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Erlenmeyer Flask

  • Buchner Funnel and Filter Paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve 1.0 g of isovanillin in 15 mL of ethanol with magnetic stirring.

  • Addition of Iodide: Add 1.1 g of sodium iodide to the solution and stir until it is fully dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C.

  • Iodination: While stirring vigorously in the ice bath, add 15 mL of sodium hypochlorite solution (bleach) dropwise over a period of 15-20 minutes. The solution will turn dark brown as iodine is formed and then consumed.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes.

  • Quenching: Add a small amount of sodium thiosulfate solution (10% w/v) dropwise until the dark color of excess iodine disappears, and the solution becomes pale yellow.

  • Precipitation: Acidify the reaction mixture by slowly adding 1 M HCl while stirring. The product will precipitate out of the solution as a solid. Check the pH with litmus paper to ensure it is acidic (pH ~2).

  • Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with two portions of cold deionized water (10 mL each). Allow the product to air dry on the filter paper, then transfer to a watch glass to dry completely. The purity can be assessed by melting point determination.

Synthesis Workflow Diagram

G start_mat Isovanillin & NaI in Ethanol cooling Cool to 0-5 °C (Ice Bath) start_mat->cooling reaction Dropwise Addition of NaOCl (Bleach) cooling->reaction stir_rt Stir at Room Temp (30 min) reaction->stir_rt quench Quench Excess I₂ (Na₂S₂O₃) stir_rt->quench acidify Acidify with HCl to Precipitate quench->acidify filtration Vacuum Filtration & Washing acidify->filtration product Dry Product: 3-Hydroxy-2-iodo- 4-methoxybenzaldehyde filtration->product

Caption: Experimental workflow for the synthesis of 2-Iodoisovanillin.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, several spectroscopic techniques are employed. Based on the structure, the following spectral data are expected:

  • ¹H NMR (Nuclear Magnetic Resonance):

    • A singlet for the aldehyde proton (~9.8 ppm).

    • Two doublets in the aromatic region for the two coupled aromatic protons (~6.5-7.5 ppm).

    • A singlet for the methoxy group protons (~3.9 ppm).

    • A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band for the O-H stretch (~3200-3500 cm⁻¹).

    • A strong, sharp absorption for the C=O stretch of the aldehyde (~1670 cm⁻¹).

    • Absorptions for aromatic C=C stretching (~1500-1600 cm⁻¹).

    • An absorption for the C-O stretch of the ether (~1250 cm⁻¹).

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 278, corresponding to the molecular weight of the compound.

Applications in Synthetic Chemistry

The primary utility of this compound in drug development and organic synthesis is its function as a versatile substrate in palladium-catalyzed cross-coupling reactions. The aryl iodide bond is highly reactive towards the palladium(0) catalysts used in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the C2 position, providing a powerful tool for molecular diversification. For example, a Suzuki-Miyaura coupling reaction with a boronic acid can be used to synthesize complex biaryl structures, which are common motifs in pharmacologically active molecules.

Application Diagram: Suzuki-Miyaura Coupling

G iodoisovanillin This compound catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) iodoisovanillin->catalyst boronic_acid Aryl Boronic Acid (R-B(OH)₂) boronic_acid->catalyst product Biaryl Product (Diversified Core Structure) catalyst->product C-C Bond Formation

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis from isovanillin and the unique reactivity of its carbon-iodine bond make it an important building block for researchers and scientists. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable pathway for the synthesis of complex organic molecules, making it a key compound for professionals in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodoisovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Iodoisovanillin, a key intermediate in the development of various pharmaceutical compounds. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the entire process.

Introduction: The Significance of 2-Iodoisovanillin

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and its derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry.[1] The introduction of an iodine atom onto the isovanillin scaffold, specifically at the 2-position, creates a versatile intermediate, 2-Iodoisovanillin (C₈H₇IO₃, CAS No. 138490-94-5).[2] This functionalization opens up a plethora of synthetic possibilities, most notably for carbon-carbon bond formation through cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5] The resulting biaryl structures are prevalent in many biologically active molecules. Furthermore, the presence of the iodine atom can modulate the electronic and steric properties of the molecule, potentially influencing its pharmacological activity.

The Synthetic Pathway: An Electrophilic Aromatic Substitution Approach

The synthesis of 2-Iodoisovanillin from isovanillin is achieved through an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring.

Mechanistic Rationale: Directing Effects in Action

Both the hydroxyl and methoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. In isovanillin, the para position to the powerful hydroxyl group is occupied by the aldehyde. The two ortho positions relative to the hydroxyl group are C2 and C4. The C4 position is also para to the methoxy group. However, the C2 position is ortho to both the hydroxyl and the aldehyde group. The steric hindrance from the adjacent aldehyde group might be perceived as a deterrent to substitution at the C2 position. Conversely, the combined activating effect of the hydroxyl and methoxy groups strongly directs incoming electrophiles to the positions ortho and para to them. In the case of isovanillin, the C5 position is ortho to the methoxy and meta to the hydroxyl, while the C2 position is ortho to the hydroxyl and meta to the methoxy. The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the position ortho to the hydroxyl group (C2) is highly activated, making it a prime target for electrophilic attack.

The iodination of isovanillin is therefore predicted to favor substitution at the 2-position, yielding 2-Iodoisovanillin as the major product.

Diagram 1: Synthesis of 2-Iodoisovanillin

G cluster_0 Synthesis of 2-Iodoisovanillin Isovanillin Isovanillin Reaction_Step Electrophilic Aromatic Substitution Isovanillin->Reaction_Step Iodinating_Reagent Iodinating Reagent (e.g., I₂, KI, Oxidant) Iodinating_Reagent->Reaction_Step Solvent Solvent (e.g., H₂O, Ethanol) Solvent->Reaction_Step Product 2-Iodoisovanillin Reaction_Step->Product

Caption: Reaction scheme for the synthesis of 2-Iodoisovanillin.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the iodination of phenolic compounds.[3][4][6][7]

Materials:

  • Isovanillin

  • Potassium Iodide (KI)

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve isovanillin (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in deionized water. Stir until all the solid has dissolved.

  • Preparation of the Iodinating Agent: In a separate beaker, prepare a solution of potassium iodide (2 equivalents) and iodine (1.1 equivalents) in a minimal amount of deionized water. This forms the potassium triiodide (KI₃) complex, which is a milder and more effective iodinating agent than iodine alone.

  • Reaction: Slowly add the potassium triiodide solution to the isovanillin solution with vigorous stirring. The reaction mixture will likely change color.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60-70 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid until it reaches a pH of approximately 2-3. A precipitate of the crude product should form.

  • Quenching: To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the characteristic iodine color disappears.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Iodoisovanillin. Dry the purified crystals under vacuum.

Characterization: Confirming the Structure and Purity

A battery of analytical techniques is employed to confirm the identity and purity of the synthesized 2-Iodoisovanillin.

Diagram 2: Characterization Workflow

G cluster_1 Characterization Workflow Synthesized_Product Synthesized 2-Iodoisovanillin Melting_Point Melting Point Analysis Synthesized_Product->Melting_Point NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity_Confirmation Purity & Structural Confirmation Melting_Point->Purity_Confirmation NMR->Purity_Confirmation IR->Purity_Confirmation MS->Purity_Confirmation

Caption: A typical workflow for the characterization of 2-Iodoisovanillin.

Physical Properties
PropertyValueSource
Molecular Formula C₈H₇IO₃[2]
Molecular Weight 278.04 g/mol [2]
Appearance Off-white to pale yellow solidInferred
Melting Point 167-174 °C[2]
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the regiochemistry of the iodination. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ or DMSO-d₆ are as follows:

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.8SingletAldehyde proton (-CHO)
~7.5SingletAromatic proton (H-6)
~7.0SingletAromatic proton (H-5)
~5.5-6.5Broad SingletHydroxyl proton (-OH)
~3.9SingletMethoxy protons (-OCH₃)

The key diagnostic feature will be the presence of two singlets in the aromatic region, confirming the 1,2,3,4-tetrasubstituted pattern of the benzene ring.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~150-155Aromatic C-O (C-3, C-4)
~130-135Aromatic C-H (C-5, C-6)
~110-115Aromatic C (C-1)
~90Aromatic C-I (C-2)
~56Methoxy Carbon (-OCH₃)

The signal at approximately 90 ppm is characteristic of an aromatic carbon atom bonded to iodine.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 2-Iodoisovanillin.

Wavenumber (cm⁻¹)Assignment
3200-3400 (broad)O-H stretch (phenolic)
2850-2950C-H stretch (alkane)
~2750, ~2850C-H stretch (aldehyde)
1670-1690C=O stretch (aldehyde)
1580-1600, 1450-1500C=C stretch (aromatic)
1200-1300C-O stretch (aryl ether)
~1150C-O stretch (phenol)

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

m/zAssignment
278[M]⁺ (Molecular ion)
277[M-H]⁺
151[M-I]⁺
123[M-I-CO]⁺

The presence of the molecular ion peak at m/z 278 and the characteristic isotopic pattern of iodine will be definitive.

Conclusion

This guide has provided a detailed protocol for the synthesis of 2-Iodoisovanillin via electrophilic aromatic substitution of isovanillin. The rationale behind the regioselectivity of the iodination has been explained based on the electronic effects of the substituents. Furthermore, a comprehensive characterization workflow has been outlined, with expected data from various analytical techniques to confirm the structure and purity of the final product. This information will be invaluable to researchers and scientists working on the synthesis of novel pharmaceutical agents and other fine chemicals where 2-Iodoisovanillin serves as a critical building block.

References

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers in drug discovery and organic synthesis. Due to the limited availability of a complete set of publicly accessible experimental spectra for this specific molecule, this document integrates predicted data with established spectroscopic principles and data from closely related compounds to offer a comprehensive characterization. This approach ensures scientific integrity while providing a valuable resource for researchers in the field.

Introduction to this compound

This compound, also known as 2-iodoisovanillin, is an aromatic organic compound with the chemical formula C₈H₇IO₃.[1] Its structure features a benzene ring substituted with a formyl (-CHO), a hydroxyl (-OH), an iodo (-I), and a methoxy (-OCH₃) group. The precise arrangement of these functional groups dictates its chemical reactivity and biological activity, making unambiguous spectroscopic identification crucial.

Key Molecular Properties: [1]

PropertyValue
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol
CAS Number 138490-94-5

The following sections detail the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with protocols for data acquisition and in-depth interpretation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Aldehyde-H9.8 - 10.0Singlet1H
Aromatic-H (H-5)7.5 - 7.7Doublet1H
Aromatic-H (H-6)6.9 - 7.1Doublet1H
Hydroxyl-H5.5 - 6.5Singlet (broad)1H
Methoxy-H3.9 - 4.1Singlet3H
Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality NMR data.

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including pulse angle, acquisition time, and relaxation delay.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features:

  • Aldehyde Proton: The proton of the aldehyde group is expected to be the most downfield signal, appearing as a sharp singlet in the range of 9.8-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5), being ortho to the electron-withdrawing aldehyde group, is expected to be more deshielded and appear further downfield (7.5 - 7.7 ppm) compared to the proton at the 6-position (H-6) (6.9 - 7.1 ppm).

  • Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and temperature. It is expected to appear in the range of 5.5 - 6.5 ppm.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.9 - 4.1 ppm.

¹H NMR Correlation Diagram

Caption: Predicted ¹H NMR chemical shift correlations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

A predicted ¹³C NMR spectrum in CDCl₃ is presented below, with chemical shifts estimated based on substituent effects.

CarbonPredicted Chemical Shift (ppm)
C=O (Aldehyde)190 - 195
C-OH150 - 155
C-OCH₃155 - 160
C-I90 - 95
C-H (Aromatic)110 - 130
C-C (Aromatic)120 - 140
-OCH₃55 - 60
Experimental Protocol for ¹³C NMR Analysis

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The carbon of the aldehyde group is the most downfield signal, expected in the 190-195 ppm region.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to electronegative atoms (O, I) will be significantly shifted. The carbon bearing the iodine (C-I) is expected to be shifted upfield to around 90-95 ppm due to the "heavy atom effect". The carbons attached to oxygen (C-OH and C-OCH₃) will be deshielded and appear downfield (150-160 ppm). The remaining aromatic carbons will resonate in the 110-140 ppm range.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal in the upfield region of the spectrum, around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aldehyde)2700 - 2850, 2800 - 2900Medium, two bands
C=O stretch (aldehyde)1680 - 1710Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch (aryl ether)1200 - 1275Strong
C-I stretch500 - 600Medium
Experimental Protocol for IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common technique for solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

Interpretation of the IR Spectrum

The IR spectrum is expected to show a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. The presence of the aldehyde is confirmed by the strong C=O stretching absorption around 1680-1710 cm⁻¹ and the two characteristic C-H stretching bands between 2700 and 2900 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The strong band around 1200-1275 cm⁻¹ is indicative of the aryl C-O stretching of the methoxy group. The C-I stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (278.04). Due to the presence of the stable isotope of iodine (¹²⁷I), a significant M+1 peak from the natural abundance of ¹³C will be observed.

  • Major Fragmentation Pathways:

    • Loss of a hydrogen atom from the aldehyde group to give a stable acylium ion at m/z 277.

    • Loss of the formyl group (-CHO) to give a fragment at m/z 249.

    • Loss of a methyl group (-CH₃) from the methoxy moiety, resulting in a fragment at m/z 263.

    • Loss of iodine to give a fragment at m/z 151.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Fragmentation Workflow

M [M]⁺˙ m/z 278 M_minus_H [M-H]⁺ m/z 277 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z 249 M->M_minus_CHO -CHO• M_minus_CH3 [M-CH₃]⁺ m/z 263 M->M_minus_CH3 -CH₃• M_minus_I [M-I]⁺ m/z 151 M->M_minus_I -I•

Caption: Expected fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and experimental protocols, this document serves as a valuable resource for researchers working with this compound. The detailed interpretations of the ¹H NMR, ¹³C NMR, IR, and mass spectra will aid in the structural verification and characterization of this and related molecules in a research and development setting.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. For researchers and professionals in drug discovery and development, the precise structural elucidation of novel or synthesized compounds is paramount. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (C₈H₇IO₃), a polysubstituted aromatic aldehyde.[1][2] We will deconstruct the anticipated spectrum by examining the intricate interplay of substituent effects on proton chemical environments, predict the chemical shifts and coupling constants, and provide a robust experimental framework for data acquisition and interpretation. This document serves as a practical, in-depth resource grounded in the principles of spectroscopic analysis.

Introduction: The Molecule and the Method

This compound is a substituted benzaldehyde derivative featuring a rich array of functional groups: an aldehyde, a hydroxyl, an iodo, and a methoxy group. Each of these substituents imparts distinct electronic and steric influences on the molecule's protons, resulting in a unique and interpretable ¹H NMR fingerprint. Understanding this spectrum is not merely an academic exercise; it is a critical step in verifying the compound's identity and purity, essential for its application in synthetic chemistry and medicinal research.

¹H NMR spectroscopy remains an indispensable tool for organic chemists, allowing for the non-destructive analysis of molecular structures.[3] By probing the magnetic properties of hydrogen nuclei, we can map the connectivity and chemical environment of protons within a molecule, effectively building a structural picture from the ground up. This guide will navigate the theoretical predictions, practical acquisition, and detailed interpretation of the ¹H NMR spectrum for the title compound.

Structural Analysis and Predicted Proton Environments

To interpret the spectrum, we must first identify the distinct sets of non-equivalent protons in the molecule. Due to the lack of symmetry, this compound possesses five unique proton environments.

  • Aldehydic Proton (Ha): The single proton attached to the carbonyl carbon.

  • Aromatic Protons (Hb, Hc): Two protons on the benzene ring, positioned ortho to each other.

  • Hydroxyl Proton (Hd): The proton of the phenolic -OH group.

  • Methoxy Protons (He): The three equivalent protons of the -OCH₃ group.

Below is a diagram illustrating the molecular structure and the assignment of each proton.

Caption: Molecular structure of this compound with proton labels.

Deconstructing the Spectrum: Predicting Chemical Shifts and Splitting Patterns

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (EWGs) "deshield" protons, shifting their signals downfield (higher ppm), while electron-donating groups (EDGs) "shield" them, causing an upfield shift (lower ppm).[3][4]

Aldehydic Proton (Ha)

The aldehydic proton is consistently found in the most downfield region of a ¹H NMR spectrum.[5][6][7] This is due to the strong deshielding effect from the electronegative oxygen atom and the magnetic anisotropy of the carbonyl (C=O) group.[8][9] With no adjacent protons to couple with, its signal will be a sharp singlet.

  • Predicted δ: 9.5 – 10.5 ppm

  • Predicted Multiplicity: Singlet (s)

Aromatic Protons (Hb and Hc)

The two aromatic protons reside in a complex electronic environment, influenced by four different substituents.

  • Hb (at C5): This proton is ortho to the powerfully electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group. The ortho EWG effect is dominant and will strongly deshield this proton.

  • Hc (at C6): This proton is meta to the aldehyde group and ortho to the strongly electron-donating methoxy group. The ortho EDG effect will shield this proton relative to an unsubstituted benzene ring (7.3 ppm).[4][10]

Therefore, we predict Hb will be significantly downfield of Hc. As they are adjacent (ortho), they will split each other's signals into doublets. The coupling constant for ortho protons (³J) is typically in the range of 7-10 Hz.[10][11]

  • Predicted δ (Hb): ~7.8 ppm

  • Predicted δ (Hc): ~7.1 ppm

  • Predicted Multiplicity: Doublet (d) for each

  • Predicted Coupling Constant (J): 8.0 – 9.0 Hz

Hydroxyl Proton (Hd)

The chemical shift of a hydroxyl proton is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[12] In a non-protic solvent like CDCl₃, it may appear as a broad singlet. In DMSO-d₆, hydrogen bonding with the solvent slows exchange, often resulting in a sharper signal.

  • Predicted δ: 5.0 – 9.0 ppm (highly variable)

  • Predicted Multiplicity: Broad singlet (br s)

Methoxy Protons (He)

The three protons of the methoxy group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet. Their position is characteristic of a methoxy group attached to an aromatic ring.[6][13]

  • Predicted δ: 3.8 – 4.1 ppm

  • Predicted Multiplicity: Singlet (s)

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
Ha (Aldehyde)9.5 – 10.5Singlet (s)N/A1H
Hb (Aromatic)~7.8Doublet (d)8.0 – 9.01H
Hc (Aromatic)~7.1Doublet (d)8.0 – 9.01H
Hd (Hydroxyl)5.0 – 9.0 (variable)Broad Singlet (br s)N/A1H
He (Methoxy)3.8 – 4.1Singlet (s)N/A3H

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum on a standard 400 MHz spectrometer. This procedure is designed to be a self-validating system, ensuring data integrity.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Select an appropriate deuterated solvent. For general structure confirmation, Chloroform-d (CDCl₃) is suitable. To ensure clear observation of the hydroxyl proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it minimizes rapid proton exchange.[12] c. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. d. The solvent should contain a reference standard, typically 0.03% Tetramethylsilane (TMS), which is defined as 0.0 ppm.[5][13] e. Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Poor shimming can lead to broadened peaks and distorted splitting patterns.[14] c. Set standard acquisition parameters for a ¹H experiment:

    • Pulse Angle: 30-45 degrees
    • Acquisition Time: ~3-4 seconds
    • Relaxation Delay: 2 seconds
    • Number of Scans: 16 (increase for dilute samples)
    • Spectral Width: 0-12 ppm

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction manually to ensure all peaks are in the positive absorptive phase. c. Apply a baseline correction to ensure the baseline is flat. d. Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm. e. Integrate all signals. Set the integral of a well-resolved, non-exchangeable proton signal (e.g., the aldehyde singlet) to 1.0 to normalize the other integrals.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6 + TMS) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Lock Lock & Shim Filter->Lock Acquire Acquire FID (16 Scans) Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS (0.0 ppm) Phase->Calibrate Integrate Integrate Signals Calibrate->Integrate Analysis Spectral Analysis & Interpretation Integrate->Analysis

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Interpreting the Experimental Data

A successful analysis hinges on the convergence of four key pieces of information: the number of signals, their chemical shifts, their integration values, and their splitting patterns.

  • Signal Count: The spectrum should display five distinct signals, confirming the five unique proton environments predicted from the structure.

  • Chemical Shift: The observed positions of the signals should align with the predicted regions. The downfield singlet above 9.5 ppm is a definitive marker for the aldehyde proton (Ha).[7] The two doublets in the 7-8 ppm region confirm the aromatic protons (Hb, Hc), while the sharp singlet around 4.0 ppm identifies the methoxy group (He).

  • Integration: The relative areas under each peak must correspond to the number of protons they represent. The integral ratio should be 1 (Ha) : 1 (Hb) : 1 (Hc) : 1 (Hd) : 3 (He). This quantitative data provides powerful validation of the assignments.

  • Splitting and Coupling Constants: The splitting of the aromatic signals into two distinct doublets is crucial. Measuring the distance between the peaks of each doublet will yield the coupling constant, J. Both doublets must exhibit the same J value (within experimental error), confirming they are coupling partners. This confirms the ortho relationship between Hb and Hc. Typical ortho coupling constants range from 6-10 Hz.[11]

By systematically verifying each of these four elements, the structure of this compound can be unambiguously confirmed.

Conclusion

The ¹H NMR spectrum of this compound is a rich tapestry of information woven from the fundamental principles of chemical structure and magnetic resonance. The predictable downfield shift of the aldehyde proton, the characteristic ortho-coupling of the aromatic protons, and the distinct singlets of the methoxy and hydroxyl groups provide a unique spectral signature. This guide has provided a comprehensive framework for both predicting and empirically verifying this signature. For the medicinal chemist, synthetic researcher, or drug development professional, mastering this level of spectral interpretation is not just beneficial—it is essential for ensuring the integrity and success of their scientific endeavors.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction: The Significance of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

This compound, also known as 2-iodoisovanillin, is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1][2] Its multifaceted functionality, comprising a reactive aldehyde group, a phenolic hydroxyl, a methoxy group, and an iodine substituent, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including natural products and pharmaceutical agents. The precise arrangement of these substituents on the benzene ring is critical to its chemical reactivity and the biological activity of its derivatives.

Given its importance, the unambiguous structural confirmation of this compound is paramount. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique for the detailed structural elucidation of organic molecules. It provides invaluable information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment. This guide will delve into the theoretical underpinnings and practical considerations for the ¹³C NMR analysis of this target molecule.

Foundational Principles of ¹³C NMR Spectroscopy in Aromatic Systems

The chemical shift (δ) of a carbon atom in a ¹³C NMR spectrum is primarily influenced by the local electronic environment. In aromatic systems, the chemical shifts of the ring carbons are modulated by the electronic effects (both inductive and resonance) of the attached substituents.

  • Inductive Effects: Electronegative substituents withdraw electron density through the sigma bonds, deshielding the directly attached (ipso) carbon and, to a lesser extent, other carbons in the ring. This deshielding results in a downfield shift (higher ppm value) of the corresponding NMR signal.

  • Resonance Effects: Substituents with lone pairs of electrons (e.g., -OH, -OCH₃) or pi systems (e.g., -CHO) can donate or withdraw electron density through the pi system of the benzene ring. This effect is most pronounced at the ortho and para positions.

  • Heavy Atom Effect: The presence of a heavy atom, such as iodine, can induce a significant upfield shift (lower ppm value) for the directly attached carbon (ipso-carbon) due to the spin-orbit coupling mechanism. This is a key diagnostic feature in the NMR spectra of halogenated compounds.

For this compound, the interplay of the electron-donating hydroxyl and methoxy groups, the electron-withdrawing aldehyde group, and the heavy-atom effect of iodine dictates the final chemical shifts of the eight unique carbon atoms.

Experimental Protocol for ¹³C NMR Analysis

The following section outlines a standardized protocol for acquiring the ¹³C NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: A deuterated solvent is chosen to avoid overwhelming the spectrum with solvent signals. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, for compounds with phenolic hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be advantageous as they can minimize issues with proton exchange and improve the resolution of the hydroxyl proton signal in ¹H NMR, which can be correlated in 2D NMR experiments. For this guide, we will consider DMSO-d₆ as the solvent.

  • Concentration: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[3]

NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similar proton-decoupled sequenceTo provide a spectrum with single lines for each carbon atom and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).
Acquisition Time 1-2 secondsA sufficient duration to allow for the decay of the Free Induction Decay (FID) signal, ensuring good resolution.
Relaxation Delay (d1) 2-5 secondsTo allow for the full relaxation of all carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired (though not typical for ¹³C).
Spectral Width 0-220 ppmTo encompass the full range of expected chemical shifts for organic molecules, from aliphatic carbons to carbonyls.
Number of Scans 1024 or higherDue to the low natural abundance of the ¹³C isotope, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
Temperature 298 K (25 °C)Standard ambient temperature for routine NMR analysis.

Predicted ¹³C NMR Spectrum and Peak Assignments

Based on the principles outlined in Section 2 and by comparing with the known ¹³C NMR data of structurally similar compounds such as isovanillin and other iodinated aromatics, a predicted ¹³C NMR spectrum for this compound is presented below.

Molecular Structure and Carbon Numbering

For clarity in the assignment of signals, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted Chemical Shifts and Rationale

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are summarized in the table below. The rationale for each assignment is provided, considering the electronic contributions of all substituents.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (C7) ~191The aldehyde carbonyl carbon is highly deshielded and typically appears in the range of 190-200 ppm. This is a characteristic and easily identifiable signal.
C4-OCH₃ ~158This carbon is attached to the strongly electron-donating methoxy group and is para to the electron-withdrawing aldehyde group. The resonance effect of the methoxy group dominates, leading to a significant downfield shift.
C3-OH ~148The carbon bearing the hydroxyl group is also significantly deshielded due to the electronegativity of the oxygen atom. Its position is influenced by the ortho iodo and meta aldehyde groups.
C1-CHO ~131The ipso-carbon attached to the aldehyde group is deshielded by the electron-withdrawing nature of the carbonyl group.
C6 ~126This carbon is ortho to the aldehyde group and meta to the methoxy group. The electron-withdrawing effect of the aldehyde group at the ortho position leads to a downfield shift.
C5 ~115This carbon is meta to both the aldehyde and hydroxyl groups, and ortho to the methoxy group. The strong electron-donating resonance effect of the ortho methoxy group causes a significant upfield shift.
C2-I ~90The carbon directly attached to the iodine atom is expected to be significantly shielded due to the "heavy atom effect," resulting in a characteristic upfield shift into the 85-95 ppm range. This is a key diagnostic signal for the position of the iodine substituent.
-OCH₃ (C8) ~56The methoxy carbon is a typical sp³-hybridized carbon attached to an oxygen atom and appears in the expected range of 55-60 ppm.

Visualizing the Analytical Workflow

The logical flow of a ¹³C NMR analysis for structural elucidation can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound (10-20 mg) b Dissolve in Deuterated Solvent (e.g., DMSO-d6) a->b c Add Internal Standard (TMS, optional) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Set Up ¹³C NMR Experiment (Pulse Program, Scans, etc.) e->f g Acquire Free Induction Decay (FID) f->g h Fourier Transform FID g->h i Phase and Baseline Correction h->i j Reference Spectrum (TMS or Solvent) i->j k Peak Picking and Integration j->k l Assign Signals to Carbon Atoms k->l m Structural Confirmation l->m

Caption: Workflow for ¹³C NMR analysis of this compound.

Conclusion and Future Perspectives

This guide has provided a detailed theoretical framework for the ¹³C NMR analysis of this compound. The predicted chemical shifts and their justifications offer a solid basis for the interpretation of experimental data. The outlined experimental protocol serves as a practical starting point for researchers acquiring spectra for this and related compounds. The key to unambiguous assignment lies in the synergistic interpretation of the effects of all substituents on the benzene ring, with the upfield shift of the carbon attached to the iodine atom being a particularly diagnostic feature.

Future work should focus on obtaining a high-resolution experimental ¹³C NMR spectrum of this compound to validate the predictions made in this guide. Furthermore, advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide definitive evidence for the assignments by correlating the carbon signals with their directly attached and long-range coupled protons, respectively.

References

Mass Spectrometry of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug development. This document elucidates the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The principles behind the choice of ionization techniques and the rationale for the predicted fragmentation pathways are discussed in detail, drawing upon established principles of mass spectrometry and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of complex organic molecules.

Introduction

This compound (also known as 2-iodoisovanillin) is a polysubstituted aromatic aldehyde with the molecular formula C₈H₇IO₃ and a molecular weight of approximately 278.04 g/mol [1][2][3]. Its structure, featuring hydroxyl, iodo, and methoxy functional groups on a benzaldehyde core, presents a unique case for mass spectrometric analysis. The interplay of these substituents significantly influences the molecule's ionization and subsequent fragmentation, providing a wealth of structural information. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in various chemical and biological systems.

This guide will delve into the theoretical and practical aspects of analyzing this compound by mass spectrometry. We will explore the two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), and predict the characteristic fragmentation patterns for each. The discussion is grounded in the fundamental principles of mass spectrometry and supported by data from related compounds such as vanillin and isovanillin[1][4][5].

Ionization Techniques: A Strategic Choice

The choice of ionization technique is paramount in mass spectrometry, as it dictates the type of information that can be obtained. For this compound, both "hard" and "soft" ionization methods offer complementary insights.

Electron Ionization (EI): Unveiling the Core Structure

Electron Ionization is a high-energy ("hard") technique that involves bombarding the analyte with a beam of energetic electrons, typically at 70 eV[5]. This process imparts significant internal energy to the molecule, leading to extensive fragmentation.

  • Expertise & Experience: For a molecule like this compound, EI is invaluable for elucidating the core aromatic structure. The resulting fragmentation pattern serves as a "fingerprint," allowing for confident identification by comparison with spectral libraries. Due to the stability of the aromatic ring, a prominent molecular ion peak is expected[6].

Electrospray Ionization (ESI): A Gentler Approach for the Intact Molecule

Electrospray Ionization is a "soft" ionization technique that generates ions from a solution, making it ideal for polar and thermally labile molecules. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

  • Expertise & Experience: Given the presence of a phenolic hydroxyl group, this compound is well-suited for ESI analysis. The phenolic proton is acidic and can be readily abstracted, making negative ion mode ESI particularly sensitive and selective for this class of compounds[7][8]. Positive ion mode can also be utilized and may provide complementary fragmentation data upon collision-induced dissociation (CID)[9].

Predicted Fragmentation Pathways

The following sections detail the anticipated fragmentation patterns of this compound under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Upon electron ionization, this compound (m/z 278) is expected to produce a rich fragmentation pattern. The stability of the aromatic ring suggests that the molecular ion [M]⁺• will be readily observed. Key fragmentation pathways are predicted as follows:

  • Loss of a Hydrogen Radical (•H): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 277 ([M-H]⁺). This is often a prominent peak in the spectra of aromatic aldehydes[6][10].

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can result in the loss of a methyl radical, forming an ion at m/z 263 ([M-CH₃]⁺).

  • Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide, a characteristic fragmentation of aldehydes, to produce an ion at m/z 249 ([M-H-CO]⁺).

  • Loss of the Aldehyde Group (•CHO): Cleavage of the C-C bond between the aromatic ring and the aldehyde group can lead to the loss of a formyl radical, resulting in an ion at m/z 249 ([M-CHO]⁺).

  • Loss of Iodine Radical (•I): The C-I bond is relatively weak and can undergo homolytic cleavage to lose an iodine radical, yielding an ion at m/z 151 ([M-I]⁺). This fragment corresponds to the 3-hydroxy-4-methoxybenzaldehyde radical cation (isovanillin radical cation).

  • Sequential Losses: A combination of these losses is also highly probable. For instance, the initial loss of a methyl radical followed by the loss of CO would generate an ion at m/z 235 ([M-CH₃-CO]⁺).

The following Graphviz diagram illustrates the predicted major fragmentation pathways under EI.

EI_Fragmentation M [C₈H₇IO₃]⁺• m/z 278 M_minus_H [M-H]⁺ m/z 277 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z 263 M->M_minus_CH3 - •CH₃ M_minus_I [M-I]⁺ m/z 151 M->M_minus_I - •I M_minus_CHO [M-CHO]⁺ m/z 249 M->M_minus_CHO - •CHO M_minus_H_minus_CO [M-H-CO]⁺ m/z 249 M_minus_H->M_minus_H_minus_CO - CO M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 235 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

In ESI, the primary ion observed will depend on the polarity of the analysis.

  • Negative Ion Mode ([M-H]⁻): In negative ion mode, the deprotonated molecule at m/z 277 is expected to be the base peak. The high stability of the phenoxide anion favors this ionization pathway.

  • Positive Ion Mode ([M+H]⁺): In positive ion mode, the protonated molecule at m/z 279 will be the predominant species.

Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) of these precursor ions will provide further structural information.

CID of [M-H]⁻ (m/z 277):

  • Loss of a Methyl Radical (•CH₃): While less common in negative ion mode, the loss of a methyl radical from the methoxy group could occur, leading to a radical anion at m/z 262 .

  • Deiodination: Studies have shown that iodinated aromatic compounds can undergo deiodination in the ESI source, particularly in the presence of certain mobile phase additives[3]. This could lead to the formation of an [M-H-I]⁻ ion. However, in a controlled CID experiment, the loss of an iodine radical is a plausible fragmentation pathway.

CID of [M+H]⁺ (m/z 279):

  • Loss of Water (H₂O): The protonated molecule can readily lose a molecule of water, involving the hydroxyl group and a proton from the aldehyde or the ring, to form an ion at m/z 261 .

  • Loss of Methanol (CH₃OH): A neutral loss of methanol from the protonated methoxy group is a possible fragmentation pathway, yielding an ion at m/z 247 .

  • Loss of Carbon Monoxide (CO): Similar to EI, the loss of CO from the protonated aldehyde is a likely fragmentation, resulting in an ion at m/z 251 .

  • In-source Aldolization: It has been reported that aromatic aldehydes can undergo in-source reactions with methanol, if used as a solvent, to form [M+15]⁺ ions[11]. This should be considered during data interpretation.

The following Graphviz diagram illustrates the predicted major fragmentation pathways under ESI-CID.

ESI_CID_Fragmentation cluster_pos Positive Ion Mode CID cluster_neg Negative Ion Mode CID M_plus_H [M+H]⁺ m/z 279 M_plus_H_minus_H2O [M+H-H₂O]⁺ m/z 261 M_plus_H->M_plus_H_minus_H2O - H₂O M_plus_H_minus_CH3OH [M+H-CH₃OH]⁺ m/z 247 M_plus_H->M_plus_H_minus_CH3OH - CH₃OH M_plus_H_minus_CO [M+H-CO]⁺ m/z 251 M_plus_H->M_plus_H_minus_CO - CO M_minus_H [M-H]⁻ m/z 277 M_minus_H_minus_CH3 [M-H-•CH₃]⁻ m/z 262 M_minus_H->M_minus_H_minus_CH3 - •CH₃

Caption: Predicted ESI-CID fragmentation pathways for this compound.

Experimental Protocols

To acquire high-quality mass spectra of this compound, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of the volatile and thermally stable this compound.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, perform derivatization (e.g., silylation of the hydroxyl group) to improve volatility and chromatographic peak shape.

  • GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column for good separation of aromatic compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Injection Mode Split (e.g., 50:1)To prevent column overloading.
Injector Temp. 250 °CTo ensure complete volatilization of the analyte.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/minTo achieve good separation from any impurities.
Ion Source Electron Ionization (EI)For generating a reproducible fragmentation pattern.
Ionization Energy 70 eVStandard energy for creating comparable library spectra.
MS Scan Range m/z 40-350To cover the molecular ion and expected fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is ideal for the direct analysis of this compound without derivatization.

  • Sample Preparation:

    • Dissolve the sample in a mixture of the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Parameters:

ParameterRecommended SettingRationale
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)Provides good retention and separation for phenolic compounds.
Mobile Phase A 0.1% Formic Acid in WaterTo aid in protonation for positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10-90% B over 10 minutesTo effectively elute the analyte.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Ion Source Electrospray Ionization (ESI)For soft ionization of the polar analyte.
Ion Mode Positive and NegativeTo obtain complementary data.
MS Scan Range m/z 100-300To focus on the molecular ion region.
CID Energy Ramped (e.g., 10-40 eV)To induce fragmentation for MS/MS experiments.

The following Graphviz diagram outlines the general experimental workflow for the mass spectrometric analysis.

MS_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS (EI) cluster_lcms LC-MS (ESI) cluster_data Data Analysis Sample 3-Hydroxy-2-iodo-4- methoxybenzaldehyde Dissolve Dissolve in appropriate solvent Sample->Dissolve GC Gas Chromatography Dissolve->GC LC Liquid Chromatography Dissolve->LC EI_MS Electron Ionization MS GC->EI_MS Data Mass Spectrum (Fragmentation Pattern) EI_MS->Data ESI_MS Electrospray Ionization MS LC->ESI_MS ESI_MS->Data Structure Structure Elucidation Data->Structure

Caption: General workflow for MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound provides a powerful tool for its structural characterization. By employing both Electron Ionization and Electrospray Ionization techniques, a comprehensive understanding of the molecule's structure and fragmentation behavior can be achieved. EI-MS is invaluable for generating a detailed fragmentation "fingerprint," while ESI-MS allows for the gentle ionization of the molecule and subsequent structural analysis through CID. The predicted fragmentation pathways, involving losses of small radicals and neutral molecules, are consistent with the known behavior of substituted aromatic aldehydes and phenolic compounds. The experimental protocols provided in this guide offer a robust starting point for researchers to obtain high-quality mass spectrometric data for this important molecule.

References

A Technical Guide to the Solubility of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction and Physicochemical Profile

3-Hydroxy-2-iodo-4-methoxybenzaldehyde, also known as 2-Iodoisovanillin, is a substituted benzaldehyde with the molecular formula C₈H₇IO₃.[1][2][3] Its structure, featuring a benzene ring with hydroxyl, iodo, methoxy, and aldehyde functional groups, dictates its physical and chemical behavior, including its solubility. Understanding the solubility of this compound is critical for a variety of applications, including reaction kinetics, purification, formulation, and bioavailability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 278.04 g/mol [1][2]
Melting Point 167-174 °C[2]
Density 1.909 g/cm³[2]
Appearance Solid
XLogP3 1.8[2]

The presence of both polar (hydroxyl, aldehyde) and non-polar (benzene ring, iodo group) moieties suggests a nuanced solubility profile. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aldehyde and methoxy groups are hydrogen bond acceptors. These features indicate a potential for solubility in polar solvents. Conversely, the bulky, hydrophobic iodine atom and the benzene ring contribute to its lipophilicity, suggesting possible solubility in less polar organic solvents.

Predictive Solubility Analysis Based on Structural Analogs

Due to the limited direct solubility data for this compound, an analysis of structurally similar compounds can provide valuable insights into its expected behavior.

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Vanillin shares the core hydroxy-methoxy-benzaldehyde structure. It is known to be soluble in polar solvents like water and ethanol, and poorly soluble in non-polar solvents such as hexane.[4][5][6] The solubility of vanillin is enhanced by its ability to form hydrogen bonds with protic solvents.[4]

Benzaldehyde

The parent compound, benzaldehyde, is slightly soluble in water but highly soluble in organic solvents like ethanol and ether.[7][8][9] Its limited water solubility is due to the hydrophobic nature of the benzene ring, which outweighs the polarity of the aldehyde group.[10]

Iodinated Phenols

The introduction of an iodine atom to a phenol generally decreases its aqueous solubility and increases its lipophilicity.[11] The large size and low electronegativity of the iodine atom contribute to weaker interactions with water molecules.

Predicted Solubility of this compound

Based on these analogs, the following solubility profile for this compound can be predicted:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule.

  • Moderate to High Solubility: Likely in polar protic solvents such as methanol, ethanol, and acetone, due to hydrogen bonding capabilities.[12]

  • Low to Sparingly Soluble: Predicted in water, as the hydrophobic character of the iodine and benzene ring will likely dominate.

  • Low Solubility: Expected in non-polar solvents like hexane and toluene, due to the presence of multiple polar functional groups.

The following diagram illustrates the key structural features influencing the predicted solubility:

G cluster_molecule This compound cluster_polar Polar / Hydrophilic Groups cluster_nonpolar Non-polar / Lipophilic Groups mol OH Hydroxyl (-OH) (H-bond donor/acceptor) OH->mol CHO Aldehyde (-CHO) (H-bond acceptor) CHO->mol OCH3 Methoxy (-OCH3) (H-bond acceptor) OCH3->mol Benzene Benzene Ring Benzene->mol Iodine Iodine (-I) Iodine->mol

Caption: Key functional groups influencing the solubility of this compound.

Experimental Determination of Solubility

To obtain definitive solubility data, empirical testing is essential. The following section outlines a robust, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of this compound.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is widely recognized as the most reliable for determining thermodynamic solubility.[13][14] It involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in a saturated solution.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Experimental Workflow Diagram:

G start Start step1 Add excess solid to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature (e.g., 25°C) with agitation for 24-48 hours. step1->step2 step3 Allow undissolved solid to settle. step2->step3 step4 Withdraw an aliquot of the supernatant. step3->step4 step5 Filter the aliquot through a 0.22 µm syringe filter. step4->step5 step6 Dilute the filtrate with a suitable solvent. step5->step6 step7 Quantify the concentration using a validated analytical method (e.g., HPLC-UV). step6->step7 end End step7->end

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For solvents where sedimentation is slow, centrifugation can be employed.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[15]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility for High-Throughput Screening

For earlier stages of drug discovery, kinetic solubility measurements can provide a faster, albeit less precise, indication of solubility.[16] This method typically involves adding a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) to an aqueous buffer and measuring the point of precipitation, often by turbidimetry.[15][16]

Expected Solubility Data Summary

The following table provides a template for summarizing the experimentally determined solubility data for this compound in common solvents.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
WaterPolar ProticLow / Sparingly SolubleTo be determined
EthanolPolar ProticModerate to HighTo be determined
MethanolPolar ProticModerate to HighTo be determined
AcetonePolar AproticModerate to HighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
HexaneNon-polarLowTo be determined
TolueneNon-polarLowTo be determined

Conclusion

While direct published data on the solubility of this compound is scarce, a thorough analysis of its chemical structure and comparison with analogous compounds allows for a reasoned prediction of its solubility profile. It is anticipated to exhibit good solubility in polar organic solvents and limited solubility in water and non-polar solvents. For definitive data, the detailed experimental protocols provided in this guide, particularly the shake-flask method, offer a reliable path forward for researchers. The generation of such empirical data will be invaluable for the future application of this compound in pharmaceutical research and development.

References

A Technical Guide to the Synthesis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde: Strategic Selection of Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the strategic selection of starting materials and a validated synthetic route for the preparation of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in pharmaceutical and organic synthesis. Through a critical analysis of commercially available precursors and regioselective iodination methodologies, this document establishes isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the optimal starting material. The guide provides a comprehensive, step-by-step protocol for the ortho-iodination of isovanillin, elucidates the mechanistic principles governing the reaction's regioselectivity, and presents a thorough discussion of the underlying scientific rationale.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The specific substitution pattern on the aromatic ring dictates the molecule's reactivity and its ultimate utility. This compound, also known as 2-iodoisovanillin, is a particularly valuable intermediate. The presence of hydroxyl, iodo, and methoxy functionalities, along with a reactive aldehyde group, offers multiple handles for subsequent chemical transformations, such as cross-coupling reactions, nucleophilic additions, and further functional group interconversions. The strategic placement of the iodine atom ortho to the hydroxyl group makes it a key synthon for the construction of sterically hindered biaryl compounds and complex heterocyclic systems.

Strategic Selection of the Starting Material: A Comparative Analysis

The efficient synthesis of this compound hinges on the judicious choice of a readily available and cost-effective starting material. A thorough evaluation of potential precursors leads to the unequivocal selection of isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the most logical and practical choice.

Candidate Starting Materials

Several commercially available benzaldehyde derivatives were considered as potential starting points for the synthesis. The table below summarizes the key candidates and the rationale for their consideration or exclusion.

Starting MaterialStructureRationale for Consideration/Exclusion
Isovanillin 3-hydroxy-4-methoxybenzaldehydeOptimal Choice: Possesses the required 3-hydroxy and 4-methoxy substitution pattern. The primary challenge is the regioselective introduction of iodine at the C2 position.
Vanillin 4-hydroxy-3-methoxybenzaldehydeA common and inexpensive isomer of isovanillin. However, iodination of vanillin typically yields 5-iodovanillin, which is the incorrect isomer.[1][2] A multi-step process involving demethylation, protection/deprotection, and re-methylation would be required, significantly reducing the overall efficiency.
3,4-Dihydroxybenzaldehyde Protocatechuic aldehydeLacks the methoxy group, necessitating a regioselective methylation step, which can be challenging to control and adds complexity to the synthesis.[3]
3-Hydroxybenzaldehyde Requires both methoxylation and iodination. Controlling the regioselectivity of both steps would be difficult and likely result in a mixture of products.
The Compelling Case for Isovanillin

Isovanillin emerges as the superior starting material for several key reasons:

  • Structural Similarity: It already contains the core 3-hydroxy-4-methoxybenzaldehyde scaffold of the target molecule. This minimizes the number of synthetic steps required.

  • Commercial Availability: Isovanillin is readily available from numerous chemical suppliers in high purity and at a reasonable cost, making it suitable for both laboratory-scale and larger-scale synthesis.

  • Direct Iodination Potential: The primary synthetic challenge is reduced to a single, regioselective iodination reaction.

The Core of the Synthesis: Regioselective Ortho-Iodination of Isovanillin

The key transformation in the synthesis of this compound from isovanillin is the introduction of an iodine atom specifically at the C2 position of the aromatic ring. This requires a careful selection of the iodinating agent and reaction conditions to overcome the inherent directing effects of the substituents.

Understanding the Directing Effects

The regioselectivity of electrophilic aromatic substitution on the isovanillin ring is governed by the electronic effects of the hydroxyl, methoxy, and aldehyde groups:

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[4]

  • Methoxy Group (-OCH₃): Also an activating, ortho, para-directing group.

  • Aldehyde Group (-CHO): A deactivating, meta-directing group.

Based on these effects, the positions most susceptible to electrophilic attack are C2, C5, and C6. The challenge lies in directing the iodination selectively to the C2 position.

Recommended Iodination Methodology: Iodine and Iodic Acid

A practical and effective method for the regioselective ortho-iodination of hydroxylated aromatic ketones involves the use of a combination of molecular iodine (I₂) and iodic acid (HIO₃).[5] This system provides a source of electrophilic iodine in a controlled manner, favoring substitution at the sterically accessible and electronically activated positions.

The proposed reaction mechanism involves the in-situ generation of a more potent electrophilic iodine species, which then attacks the electron-rich aromatic ring of isovanillin. The hydroxyl group at C3 plays a crucial role in activating the ortho position (C2) for electrophilic attack.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from isovanillin.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolarity/PuritySupplier
Isovanillin621-59-0C₈H₈O₃≥99%Major Chemical Suppliers
Iodine7553-56-2I₂≥99.8%Major Chemical Suppliers
Iodic Acid7782-68-5HIO₃≥99.5%Major Chemical Suppliers
Ethanol64-17-5C₂H₅OH95% (aqueous)Major Chemical Suppliers
Sodium Thiosulfate7772-98-7Na₂S₂O₃Anhydrous, ≥98%Major Chemical Suppliers
Deionized Water7732-18-5H₂O
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isovanillin (0.05 mol) and iodine (0.02 mol) in 95% aqueous ethanol (150 mL).

  • Addition of Iodic Acid: While stirring the mixture, add a solution of iodic acid (0.01 mol) dissolved in deionized water (5 mL) dropwise over a period of 10 minutes.

  • Reaction: Stir the reaction mixture at 35-40 °C for 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, dilute the mixture with deionized water (75-100 mL) to precipitate the crude product.

  • Purification: Filter the solid product and wash it with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Subsequently, wash the solid with cold deionized water.

  • Crystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound (CAS: 138490-94-5) can be confirmed by standard analytical techniques, including:

  • Melting Point: 167-174 °C[6]

  • ¹H NMR Spectroscopy

  • ¹³C NMR Spectroscopy

  • Mass Spectrometry

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from isovanillin.

SynthesisWorkflow Start Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Reagents Iodine (I₂) and Iodic Acid (HIO₃) in 95% Ethanol Start->Reagents Dissolve Reaction Iodination at 35-40°C Reagents->Reaction Initiate Reaction Workup Precipitation with Water, Filtration, and Washing with Sodium Thiosulfate Solution Reaction->Workup Quench and Isolate Purification Recrystallization (Ethanol/Water) Workup->Purification Purify Product This compound Purification->Product Final Product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has systematically established isovanillin as the optimal starting material for the synthesis of this compound. The provided experimental protocol, utilizing a regioselective iodination with iodine and iodic acid, offers a practical and efficient route to this valuable synthetic intermediate. The principles and methodologies outlined herein are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful preparation of this and related substituted benzaldehydes.

References

An In-depth Technical Guide to 3-Hydroxy-2-iodo-4-methoxybenzaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Hydroxy-2-iodo-4-methoxybenzaldehyde, also known as 2-iodoisovanillin, is a halogenated derivative of isovanillin, a naturally occurring phenolic aldehyde. While not as extensively studied as its parent compound, its unique substitution pattern presents intriguing possibilities for its application as a versatile intermediate in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential as a building block for novel therapeutic agents. The discussion is grounded in established chemical principles and supported by authoritative references to guide researchers and drug development professionals in harnessing the potential of this compound.

Introduction and Physicochemical Profile

This compound (CAS Number: 138490-94-5) is an aromatic aldehyde characterized by the presence of a hydroxyl, an iodo, and a methoxy group on the benzene ring.[1] The strategic placement of the bulky iodine atom ortho to the hydroxyl group and meta to the aldehyde functionality significantly influences the molecule's steric and electronic properties. This, in turn, can impact its reactivity and its potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol
Appearance Solid[2]
Melting Point 167-174 °C[2]
Boiling Point 304.8 °C at 760 mmHg[3]
Density 1.909 g/cm³[3]
CAS Number 138490-94-5[3][4][5]
Synonyms 2-Iodoisovanillin, 4-Formyl-2-hydroxy-3-iodoanisole[4]

Historical Context and Rationale for Synthesis

While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its existence is well-established in chemical databases and supplier catalogs.[1][4] The synthesis of this compound can be logically inferred from the extensive research into the derivatization of vanillin and its isomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde).[6] The introduction of an iodine atom onto the aromatic ring of such compounds is a common strategy in medicinal chemistry to create analogs with potentially altered biological activity, improved binding affinity to protein targets, or to serve as a handle for further synthetic transformations such as cross-coupling reactions.

The parent molecule, isovanillin, is a known selective inhibitor of aldehyde oxidase and has been investigated for applications in alcohol aversion therapy.[7][8] Furthermore, derivatives of iodinated isovanillin have been explored as intermediates in the synthesis of potent enzyme inhibitors.[9] This provides a strong rationale for the development of a reliable synthetic route to this compound to facilitate further research into its potential therapeutic applications.

Synthesis of this compound

The most direct and logical approach to the synthesis of this compound is through the electrophilic iodination of its readily available precursor, isovanillin. The hydroxyl and methoxy groups are activating, ortho-, para-directing groups. The C2 position is sterically accessible and activated by both the hydroxyl and methoxy groups, making it a likely site for iodination.

Experimental Protocol: Iodination of Isovanillin

This protocol is adapted from established methods for the iodination of phenolic compounds.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isovanillin (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining iodine.

    • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Reaction Electrophilic Iodination in Acetonitrile Isovanillin->Reaction NIS N-Iodosuccinimide (NIS) NIS->Reaction Workup Quenching with Na₂S₂O₃ Extraction with DCM Reaction->Workup Reaction Completion Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

The introduction of an iodine atom at the C2 position of isovanillin opens up several avenues for its use in drug discovery and development.

Intermediate for Novel Enzyme Inhibitors

Derivatives of iodinated vanillin and isovanillin have been utilized in the synthesis of inhibitors for bacterial enzymes.[9] For instance, 5-iodoisovanillin ethers have been used as key intermediates in the preparation of substituted 2,4-diaminopyrimidines, which have shown inhibitory activity against Bacillus anthracis.[6] The iodine atom can serve as a handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to explore the structure-activity relationship (SAR) of potential drug candidates.

Modulator of Aldehyde Oxidase Activity

The parent compound, isovanillin, is a known selective inhibitor of aldehyde oxidase.[7] It is plausible that the 2-iodo derivative could exhibit modified inhibitory activity or selectivity towards this or other related enzymes. Further biochemical screening would be necessary to validate this hypothesis.

Potential Signaling Pathway Involvement

Based on the application of related compounds as antibacterial agents, a hypothetical mechanism of action could involve the inhibition of a critical bacterial enzyme. The diagram below illustrates a generalized workflow for evaluating such a compound.

Biological_Evaluation_Workflow Compound 3-Hydroxy-2-iodo- 4-methoxybenzaldehyde Target_ID Target Identification (e.g., Bacterial Enzyme) Compound->Target_ID Binding_Assay In Vitro Binding Assay (Determine Ki) Target_ID->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (Determine IC₅₀) Binding_Assay->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Antibacterial Activity) Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for evaluating a potential enzyme inhibitor.

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. Its straightforward preparation from isovanillin, combined with the versatility of the iodine substituent for further chemical modification, makes it an attractive starting point for the development of novel therapeutic agents. While its own biological activity is not yet extensively documented, the known activities of its parent compound and related iodinated analogs suggest that it holds significant potential for the discovery of new enzyme inhibitors and other bioactive molecules. Further investigation into the biological properties of 2-iodoisovanillin is warranted.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically Demanding and Electron-Rich Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1] This palladium-catalyzed transformation, which couples an organoboron species with an organic halide or triflate, has become indispensable in the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide focuses on a particularly challenging substrate: 3-Hydroxy-2-iodo-4-methoxybenzaldehyde , also known as 2-iodoisovanillin. Its structure presents a confluence of steric and electronic factors that demand a nuanced approach to catalyst and condition selection. The iodine atom at the C2 position, flanked by a hydroxyl group at C3 and a methoxy group at C4, creates a sterically congested environment around the reaction center. Furthermore, the electron-donating nature of the hydroxyl and methoxy groups enriches the aromatic ring, which can impede the initial oxidative addition step of the catalytic cycle.[3] The presence of a phenolic hydroxyl and an aldehyde group also necessitates careful selection of the base to avoid unwanted side reactions.

This document, intended for researchers and drug development professionals, provides a detailed exploration of the Suzuki coupling with this substrate. It moves beyond a simple recitation of steps to explain the underlying principles that govern experimental choices, offering a framework for rational reaction optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates like this compound.

Suzuki_Coupling_Cycle cluster_aryl_halide Aryl Halide pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate boronate Ar'B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₂CO₃) boronic_acid Ar'B(OH)₂ boronic_acid->boronate Activation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product ArI 3-Hydroxy-2-iodo- 4-methoxybenzaldehyde

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) complex. This is often the rate-limiting step, particularly for electron-rich and sterically hindered aryl halides.[1]

  • Transmetalation: The organic group from the activated organoboron species (a boronate, formed by the reaction of the boronic acid with a base) is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1]

Causality Behind Experimental Choices: A Deep Dive

The successful coupling of this compound hinges on carefully selecting the reaction components to overcome the inherent challenges of the substrate.

Catalyst and Ligand Selection: The Key to Overcoming Steric Hindrance

For sterically demanding substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often the most effective.[5]

  • Buchwald Ligands: Ligands such as SPhos and XPhos have proven to be highly effective for sterically hindered aryl halides.[6] Their bulk facilitates the reductive elimination step, while their electron-rich nature promotes the initial oxidative addition.[5][6]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form highly stable and active palladium complexes, making them suitable for challenging couplings.[4] PEPPSI-type precatalysts, which feature NHC ligands, are often used.[3]

Base Selection: Navigating Functionality and Activity

The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[1] The presence of a phenolic hydroxyl group on the substrate requires a base that is strong enough to facilitate the reaction but not so strong as to cause unwanted deprotonation or side reactions.

  • Potassium Carbonate (K₂CO₃): A commonly used and effective base for many Suzuki couplings.[7] It is often used in an aqueous solvent mixture.

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective when weaker bases fail, particularly in anhydrous conditions.[1]

  • Cesium Carbonate (Cs₂CO₃): Another strong base that can enhance reaction rates, especially for less reactive substrates.

Solvent System: Influencing Solubility and Reactivity

The solvent system must be chosen to ensure adequate solubility of all reaction components. Biphasic solvent systems, such as dioxane/water or toluene/water, are frequently employed. The presence of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[2]

Data Presentation: A Comparative Overview

The following table summarizes the results of Suzuki coupling reactions with 5-iodovanillin, a close structural isomer of this compound, with various arylboronic acids. This data provides a valuable starting point for predicting reactivity and optimizing conditions for the target substrate.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene/H₂O1001295
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901688
34-Methoxyphenylboronic acidXPhos Pd G2 (2)K₃PO₄Toluene/H₂O100892
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF/H₂O1101285
52-Methylphenylboronic acidPd(OAc)₂ (3) / XPhos (6)K₃PO₄Dioxane/H₂O1002475
63,5-Dimethylphenylboronic acidSPhos Pd G2 (2)K₃PO₄Toluene/H₂O1101889

Note: Data is compiled from analogous reactions reported in the literature and is intended for illustrative purposes. Yields are highly dependent on the specific reaction conditions.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of this compound.

Protocol 1: General Procedure using a Buchwald Ligand

Protocol_Workflow start Start reagents Combine Aryl Iodide, Boronic Acid, Base, Catalyst, and Ligand start->reagents degas Degas the Reaction Mixture reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: To the solid mixture, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).

  • Degassing: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

  • Vial Preparation: In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%), and cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a constant temperature of 120 °C for 15-30 minutes.

  • Workup and Purification: After cooling to room temperature, follow the workup and purification steps outlined in Protocol 1.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a formidable yet surmountable challenge in organic synthesis. By understanding the interplay of steric and electronic effects and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can successfully synthesize a wide array of valuable biaryl compounds. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the complexities of this transformation, empowering scientists in their pursuit of novel molecules for drug discovery and materials science.

References

Protocol for Suzuki coupling using 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Suzuki-Miyaura Coupling of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Introduction: Synthesizing Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of biaryl and substituted biphenyl structures.[3][4] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5][6]

This guide focuses on a specific, highly functionalized substrate: This compound . This molecule presents a unique combination of features—a reactive aryl iodide, an ortho-phenolic group, and an aldehyde—making it a valuable building block for complex molecular architectures. The protocol detailed herein is designed for researchers and drug development professionals seeking a robust method for its coupling, with a deep dive into the rationale behind each experimental choice to ensure reproducibility and facilitate troubleshooting.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[7][9] The high reactivity of the C-I bond makes this step relatively facile.[1]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This crucial step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[3][10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar'-B(OR)₃]⁻ PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl X⁻, B(OR)₃ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide 3-Hydroxy-2-iodo- 4-methoxybenzaldehyde (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Reaction Components: A Rationale-Driven Approach

The success of the Suzuki coupling hinges on the judicious selection of each component. The specific functionalities on this compound—particularly the ortho-hydroxy group—necessitate careful consideration.

ComponentSelection & Rationale
Aryl Halide This compound serves as the electrophilic partner. The C-I bond is the most reactive among aryl halides (I > Br > OTf >> Cl), facilitating a rapid oxidative addition step.[1] The ortho-hydroxy and methoxy groups are electron-donating, which can slightly decrease the reactivity of the aryl halide compared to electron-deficient systems, but the high reactivity of the iodide typically overcomes this effect.[12] The aldehyde is generally well-tolerated.[13]
Organoboron Reagent Arylboronic Acids (Ar-B(OH)₂) are common but can be susceptible to protodeboronation (hydrolysis of the C-B bond), especially under harsh conditions.[14][15] Arylboronic Pinacol Esters (Ar-Bpin) are often more stable alternatives that can mitigate this side reaction and are recommended for challenging couplings or when storing the reagent.[15] A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis) is a reliable Pd(0) source but can be sensitive to air. Pd(OAc)₂ or PdCl₂(dppf) are air-stable Pd(II) pre-catalysts that are reduced to the active Pd(0) species in situ. For sterically hindered substrates, modern pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) often provide superior results.[13][16] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.
Ligand The ligand stabilizes the palladium center and modulates its reactivity. For this substrate, which has substitution ortho to the coupling site, a bulky, electron-rich phosphine ligand like SPhos or XPhos is highly recommended.[15][16] These ligands promote the oxidative addition and reductive elimination steps, which can be challenging for sterically demanding partners.[17]
Base The base is critical for activating the boronic acid to form the boronate anion, which is necessary for transmetalation.[3][11][18] Potassium Carbonate (K₂CO₃) is a common and effective choice. Potassium Phosphate (K₃PO₄) is a stronger base that is often effective for more challenging couplings, including those with aryl chlorides.[5][15] Given the acidic phenolic proton, using at least 2-3 equivalents of base is crucial.
Solvent A mixture of an organic solvent and water is standard. 1,4-Dioxane/Water or Toluene/Ethanol/Water are excellent choices that help solubilize both the organic and inorganic reagents.[9][19] Crucially, the solvent must be thoroughly degassed before adding the catalyst to prevent oxidation and deactivation of the Pd(0) species and phosphine ligands.[14]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Step-by-Step Experimental Workflow Setup 1. Reagent Setup - Add solids (Aryl Iodide, Boronic Acid, Base) to flask. Inert 2. Inert Atmosphere - Seal flask, evacuate, and backfill with Argon (3x cycle). Setup->Inert Solvent 3. Solvent Addition - Prepare degassed Dioxane/Water (4:1). - Add solvent to flask via syringe. Inert->Solvent Degas 4. Final Degassing - Bubble Argon through the reaction mixture for 15 min. Solvent->Degas Catalyst 5. Catalyst Addition - Add Pd(OAc)₂ and SPhos under positive Argon flow. Degas->Catalyst Reaction 6. Reaction - Heat to 80-100 °C. - Monitor by TLC/LC-MS. Catalyst->Reaction Workup 7. Workup - Cool to RT. - Dilute with water, extract with EtOAc. Reaction->Workup Purify 8. Purification - Dry organic layer (Na₂SO₄). - Concentrate and purify by column chromatography. Workup->Purify

Caption: A visual guide to the experimental workflow from setup to purification.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 278 mg, 1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Preparation and Addition: In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and deionized water (e.g., 8 mL dioxane, 2 mL water). Degas this solvent mixture by bubbling Argon through it for at least 20 minutes. Using a syringe, add the degassed solvent to the reaction flask.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the palladium pre-catalyst, Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and the SPhos ligand (16.4 mg, 0.04 mmol, 4 mol%).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Troubleshooting and Optimization Guide

Even robust protocols can encounter issues. This guide addresses common problems and provides logical solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen has deactivated the Pd(0) species or phosphine ligand.[14][15]2. Insufficient Base: Base is not strong enough or has poor solubility.[15]3. Low Temperature: Reaction is too slow at the set temperature.1. Improve the degassing procedure for the solvent and ensure a robust inert atmosphere throughout the setup and reaction.2. Switch to a stronger or more soluble base like K₃PO₄. Ensure the base is finely powdered.3. Increase the temperature in 10 °C increments (e.g., to 100 °C).
Protodeboronation of Boronic Acid 1. Unstable Boronic Acid: Electron-deficient boronic acids are particularly prone to this side reaction.[14]2. Excess Water or Prolonged Heating: These conditions can promote the hydrolysis of the C-B bond.[15]1. Switch from the boronic acid to its corresponding pinacol (BPin) or MIDA boronate ester, which are more stable.[15]2. Use anhydrous solvents and a base like K₃PO₄. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid 1. Oxygen Contamination: Presence of O₂ can promote the oxidative homocoupling of the boronic acid.1. Rigorously exclude oxygen from the reaction. Ensure all solvents are thoroughly degassed and maintain a positive inert gas pressure.
Formation of Palladium Black 1. Catalyst Decomposition: The Pd(0) catalyst can agglomerate and precipitate as palladium black, reducing its activity.1. While some darkening is normal, rapid formation of a heavy black precipitate may indicate the catalyst/ligand system is not stable under the reaction conditions. Consider a more robust pre-catalyst or ligand system.[13]

References

Application Notes & Protocols: The Strategic Utility of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Building Block for Complex Architectures

In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, also known as 2-iodoisovanillin, has emerged as a highly valuable and versatile building block. Its unique trifunctional arrangement—a nucleophilic hydroxyl group, an electrophilic aldehyde, and a carbon-iodine bond ripe for cross-coupling—provides medicinal chemists and synthetic researchers with a powerful tool for the construction of complex molecular architectures.

The strategic placement of the iodine atom ortho to the hydroxyl group and meta to the aldehyde is particularly noteworthy. This arrangement allows for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, which are foundational for the creation of C-C bonds.[1] The resulting biaryl or enyne moieties are common structural motifs in a plethora of biologically active natural products, including alkaloids, polyphenols, and macrolides. This document serves as a comprehensive guide to the application of this compound in natural product synthesis, providing detailed protocols and expert insights into its practical implementation.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its capacity to act as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of the catalytic cycle, allowing for milder reaction conditions and broader functional group tolerance compared to the corresponding bromides or chlorides.[2]

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3] This reaction is particularly crucial in the synthesis of natural products possessing biaryl backbones, a common feature in compounds with potent biological activities such as the combretastatins, which are known for their anti-tubulin and anti-cancer properties.[4][5]

While many syntheses of combretastatin analogs have been reported, the use of an iodinated benzaldehyde derivative is a common strategy. The following protocol is a representative example of a Suzuki-Miyaura coupling that can be applied to this compound for the synthesis of complex biaryl structures analogous to those found in combretastatins.

Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and hotplate

Procedure:
  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The solvent volume should be sufficient to dissolve the reactants (typically 5-10 mL per mmol of the aldehyde).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Expert Insights:
  • Causality of Reagent Choice: The use of Pd(PPh₃)₄ is common for its reliability, though other palladium catalysts and ligands can be screened for optimization. Potassium carbonate is a widely used base that is effective and cost-efficient. The dioxane/water solvent system is standard for Suzuki couplings, as water is necessary for the transmetalation step.

  • Self-Validation: The progress of the reaction can be easily monitored by TLC, with the disappearance of the starting aldehyde and the appearance of a new, typically more nonpolar, product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of Synthetic Workflow and Mechanism

To better illustrate the synthetic utility and the underlying mechanism, the following diagrams are provided.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Add Solvents: Degassed Dioxane/Water (4:1) C->D E Heat and Stir: 80-100 °C D->E F Monitor Progress: TLC Analysis E->F G Cool and Dilute: Ethyl Acetate F->G H Aqueous Wash: Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Biaryl Product J->K

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X product R¹-R² (Biaryl Product) transmetalation Transmetalation pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate R²-B(OR)₂ pd_intermediate->pd0 R¹-R² reductive_elimination Reductive Elimination reagents R¹-X (Aryl Iodide) boronic_acid R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Data Presentation: Reaction Conditions for Analogous Couplings

The following table summarizes typical reaction conditions for palladium-catalyzed cross-coupling reactions involving aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.

Coupling ReactionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-11075-95
Sonogashira PdCl₂(PPh₃)₂ (1-3)CuI (2-5)Et₃N or DIPATHF or DMF25-6070-90
Heck Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N or K₂CO₃DMF or NMP80-14060-85

Further Applications in Natural Product Synthesis

Beyond the Suzuki-Miyaura coupling, this compound is a valuable precursor for other important transformations.

  • Sonogashira Coupling: For the synthesis of aryl alkynes, which are precursors to many natural products and functional materials. The reaction couples the aryl iodide with a terminal alkyne.[7]

  • Heck Reaction: For the formation of substituted alkenes by coupling with an alkene. This is particularly useful for synthesizing stilbene and cinnamic acid derivatives.[1]

  • Fortucine Synthesis: A notable example of the direct use of 3-hydroxy-4-methoxybenzaldehyde in a multi-step synthesis is in the preparation of the alkaloid Fortucine. In this synthesis, the starting benzaldehyde is first iodinated at the 2-position to yield this compound, which then undergoes further transformations.[8]

Conclusion

This compound is a strategically important building block in the synthesis of natural products and their analogs. Its utility is primarily derived from its amenability to a range of palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of complex molecular scaffolds. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the effective utilization of this versatile reagent in their synthetic endeavors.

References

Application Note & Protocols: Strategic Derivatization of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3-hydroxy-2-iodo-4-methoxybenzaldehyde scaffold is a highly versatile starting material for medicinal chemistry campaigns. Its trifunctional nature—possessing a nucleophilic phenolic hydroxyl group, an electrophilic aldehyde, and a carbon-iodine bond amenable to modern cross-coupling reactions—offers three distinct and orthogonal vectors for molecular elaboration. This guide provides a comprehensive overview of strategic derivatization pathways, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices. The methodologies discussed herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of novel compounds for biological screening.

Introduction: The Strategic Value of the Scaffold

Substituted benzaldehydes are foundational intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] The specific architecture of this compound (also known as 2-Iodoisovanillin)[3][4] presents a compelling platform for drug discovery.

  • Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor/acceptor and provides a handle for O-alkylation or esterification to modulate properties like solubility, lipophilicity, and metabolic stability.

  • Aryl Iodide (C-I): The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen substituents.[5][6] Its position ortho to the hydroxyl group can induce conformational constraints in the final products, which can be beneficial for receptor binding.

  • Aldehyde (-CHO): A versatile electrophile for reactions such as reductive amination and Schiff base formation, allowing for the facile introduction of amine-containing side chains, a common feature in many drug classes.[7]

This document outlines robust protocols for selectively targeting each of these functional groups.

G cluster_OH Phenolic -OH Derivatization cluster_I Aryl Iodide (C-I) Cross-Coupling cluster_CHO Aldehyde (-CHO) Derivatization Start 3-Hydroxy-2-iodo- 4-methoxybenzaldehyde Ether O-Alkylation (Ethers) Start->Ether Ester Esterification (Esters) Start->Ester Suzuki Suzuki Coupling (Biaryls, Vinyls) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Reductive Reductive Amination (Amines) Start->Reductive Schiff Schiff Base Formation (Imines) Start->Schiff

Figure 1: Key derivatization pathways for the core scaffold.

Derivatization at the Phenolic Hydroxyl Group

The phenolic -OH group is often the most accessible site for initial modifications. Its acidity allows for deprotonation under basic conditions, forming a potent nucleophile.

Protocol: O-Alkylation (Williamson Ether Synthesis)

This protocol creates an ether linkage, which is generally more metabolically stable than an ester. The choice of a strong base and polar aprotic solvent is critical for efficient reaction, especially with a somewhat sterically hindered phenol.[8]

Rationale: A base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol. A polar aprotic solvent like DMF or acetonitrile solubilizes the resulting phenoxide salt and promotes an Sₙ2 reaction with the alkyl halide. Microwave irradiation can dramatically reduce reaction times for hindered substrates.[8]

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Alkyl Halide (e.g., Benzyl Bromide)1.2Alkylating Agent
Potassium Carbonate (K₂CO₃)2.0Base
N,N-Dimethylformamide (DMF)-Solvent

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).

  • Add the alkyl halide (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether.

Protocol: Esterification

Esterification converts the phenol into an ester, which can function as a prodrug that is cleaved by esterases in vivo. The Fischer-Speier esterification, involving an acid catalyst and an alcohol, is effective for phenols.[9] However, for more sensitive substrates, coupling with a carboxylic acid using DCC/DMAP is a milder alternative.

Rationale (Fischer-Speier): A strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering it highly electrophilic for attack by the phenolic hydroxyl group. The reaction is an equilibrium, so removing the water byproduct (e.g., with a Dean-Stark trap) or using a large excess of one reagent drives it towards the product.[10]

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Carboxylic Acid (e.g., Acetic Acid)10.0Acylating Agent / Solvent
Sulfuric Acid (H₂SO₄), concentrated0.1Catalyst

Step-by-Step Methodology:

  • Combine this compound (1.0 eq) and the carboxylic acid (used in excess as the solvent) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

  • Heat the mixture to reflux and monitor by TLC (typically 2-6 hours).

  • After cooling, carefully pour the reaction mixture over ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a cold saturated sodium bicarbonate solution to remove excess acid.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the pure ester.

Derivatization at the C-I Bond: Palladium Cross-Coupling

The carbon-iodine bond is the gateway to profound structural diversification through palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-nitrogen bonds with high efficiency and functional group tolerance.[11][12]

G cluster_legend Legend Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)(I)L₂ Pd0->ArPdIL2 Oxidative Addition ArPdR_L2 Ar-Pd(II)(R')L₂ ArPdIL2->ArPdR_L2 Transmetalation ArPdR_L2->Pd0 Reductive Elimination Product Ar-R' ArPdR_L2->Product ArylIodide Ar-I ArylIodide->Pd0 Reagent R'-[M] Reagent->ArPdIL2 ArI_leg Aryl Iodide Reagent_leg Coupling Partner (e.g., Boronic Acid)

Figure 2: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Protocol: Suzuki-Miyaura Coupling

This reaction couples the aryl iodide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond.[13] It is one of the most widely used reactions for constructing biaryl systems.

Rationale: The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12] The choice of ligand is crucial; phosphine ligands stabilize the palladium catalyst and promote the reaction.

ReagentMolar Eq.Purpose
Aryl Iodide Substrate1.0Starting Material
Arylboronic Acid1.5Coupling Partner
Pd(PPh₃)₄0.05Pd(0) Catalyst
Sodium Carbonate (Na₂CO₃)3.0Base
Toluene / Water (4:1)-Solvent System

Step-by-Step Methodology:

  • In a reaction vessel, combine the aryl iodide substrate (1.0 eq), arylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).

  • Add the solvent mixture of toluene and water (e.g., 4 mL toluene and 1 mL water per mmol of substrate).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction to 80-100 °C with vigorous stirring. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify by flash column chromatography to yield the biaryl product.

Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne.[6][14] The resulting arylalkyne products are valuable intermediates and structural motifs.

Rationale: The reaction is co-catalyzed by palladium and copper(I). The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation between these two intermediates followed by reductive elimination affords the product. An amine base (e.g., triethylamine) acts as both the base and a solvent.

ReagentMolar Eq.Purpose
Aryl Iodide Substrate1.0Starting Material
Terminal Alkyne1.2Coupling Partner
Pd(PPh₃)₂Cl₂0.02Palladium Catalyst
Copper(I) Iodide (CuI)0.04Co-catalyst
Triethylamine (TEA)-Base / Solvent

Step-by-Step Methodology:

  • Dissolve the aryl iodide substrate (1.0 eq) in anhydrous, degassed triethylamine in a Schlenk flask under an argon atmosphere.

  • Add the terminal alkyne (1.2 eq).

  • Add copper(I) iodide (0.04 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion as indicated by TLC.

  • Remove the triethylamine under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated ammonium chloride solution (to remove copper salts), water, and brine.

  • Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by chromatography.

Protocol: Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and a primary or secondary amine, providing access to arylamines that are otherwise difficult to synthesize.[11][15]

Rationale: This transformation requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[16] The ligand (often a bulky, electron-rich phosphine) is critical for facilitating the reductive elimination step, which is often rate-limiting. The base (e.g., sodium tert-butoxide) deprotonates the amine, allowing it to coordinate to the palladium center.[17]

ReagentMolar Eq.Purpose
Aryl Iodide Substrate1.0Starting Material
Amine (Primary or Secondary)1.2Coupling Partner
Pd₂(dba)₃0.02Palladium Pre-catalyst
XPhos or SPhos0.08Ligand
Sodium tert-butoxide (NaOtBu)1.4Base
Toluene or Dioxane-Solvent

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.08 eq), and the base (NaOtBu, 1.4 eq) under an argon atmosphere.

  • Add the aryl iodide substrate (1.0 eq).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Finally, add the amine (1.2 eq).

  • Seal the flask and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Derivatization at the Aldehyde Group

The aldehyde functionality is a classic electrophilic handle for building molecular complexity.

Protocol: Schiff Base Formation

This is a straightforward condensation reaction between the aldehyde and a primary amine or a related compound like a hydrazide.[7]

Rationale: The reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond. It is often catalyzed by a small amount of acid.

ReagentMolar Eq.Purpose
Aldehyde Substrate1.0Starting Material
Primary Amine or Hydrazide1.05Nucleophile
Ethanol-Solvent
Acetic Acid (glacial)1-2 dropsCatalyst

Step-by-Step Methodology:

  • Dissolve the aldehyde substrate (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine or hydrazide (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the reaction at room temperature or with gentle reflux. The product often precipitates from the solution upon formation (reaction time can range from 30 minutes to several hours).

  • If precipitation occurs, cool the mixture and collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum. The product is often pure enough for use without further purification.

Analytical Characterization

Rigorous characterization of all synthesized derivatives is essential. A combination of NMR spectroscopy, mass spectrometry, and chromatography is required to confirm structure and purity.

  • ¹H NMR Spectroscopy: Look for the disappearance of starting material signals (e.g., the phenolic -OH proton around 5-10 ppm, the aldehyde proton ~9.8 ppm) and the appearance of new signals corresponding to the added moiety (e.g., aromatic protons from a Suzuki coupling, methylene protons from an O-alkylation).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the new derivative, corroborating the success of the intended transformation.[18]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. An integrated LC-MS system is highly efficient for reaction monitoring and final analysis.[19]

Conclusion

The this compound scaffold is a powerful and versatile starting point for medicinal chemistry exploration. By strategically applying the robust protocols detailed in this guide—including etherification, esterification, Suzuki, Sonogashira, and Buchwald-Hartwig couplings, and Schiff base formations—researchers can rapidly generate libraries of diverse and novel small molecules. The orthogonal nature of the three key functional groups allows for a modular and efficient approach to probing structure-activity relationships, accelerating the journey of drug discovery.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Iodoisovanillin in Medicinal Chemistry and Organic Synthesis

3-Hydroxy-2-iodo-4-methoxybenzaldehyde, commonly known as 2-iodoisovanillin, is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure, featuring a reactive aryl iodide, a phenolic hydroxyl group, a methoxy ether, and an aldehyde, offers multiple points for diversification, making it a valuable scaffold for the synthesis of complex molecular architectures. The strategic placement of the iodine atom ortho to the hydroxyl group and meta to the aldehyde allows for selective functionalization through palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The carbon-iodine bond is the most reactive site for these transformations, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and predictability. This guide provides detailed, field-proven protocols and technical insights for the application of 2-iodoisovanillin in several key palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. By understanding the nuances of these powerful synthetic tools, researchers can unlock the full potential of this versatile building block for the rapid assembly of novel compounds with potential therapeutic applications.

Chemical Properties and Handling

This compound is a solid at room temperature with the following properties:

PropertyValue
CAS Number 138490-94-5
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in common organic solvents such as DMF, DMSO, and THF

Safety and Handling: This compound is classified as a skin, eye, and respiratory irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

I. Sonogashira Coupling: Synthesis of 2-Alkynyl-3-hydroxy-4-methoxybenzaldehydes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in natural product synthesis and materials science. A study by Vo and Elofsson (2017) demonstrated an efficient protocol for the Sonogashira coupling of 2-iodoisovanillin with various terminal alkynes to synthesize 4-formyl-2-arylbenzofuran derivatives through a tandem coupling-cyclization reaction.[4][5]

Causality Behind Experimental Choices

The choice of a copper-free Sonogashira protocol is significant. While traditional Sonogashira reactions employ a copper(I) co-catalyst, these can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). The use of a highly active palladium catalyst like PdCl(C₃H₅)dppb under microwave irradiation allows for a rapid and efficient copper-free reaction, minimizing side products and simplifying purification.[4][5] Microwave heating provides rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating.

Detailed Experimental Protocol: Tandem Sonogashira Coupling-Cyclization

This protocol is adapted from the work of Vo and Elofsson (2017) for the synthesis of 4-formyl-2-arylbenzofurans.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • [PdCl(allyl)(dppb)] (PdCl(C₃H₅)dppb) (1 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the terminal alkyne, and [PdCl(allyl)(dppb)].

  • Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed DMF and triethylamine via syringe.

  • Place the vial in a microwave reactor and irradiate at the specified temperature and time (see table below).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Sonogashira Coupling of 2-Iodoisovanillin
EntryTerminal AlkyneProductTemperature (°C)Time (min)Yield (%)
14-Ethynylanisole4-Formyl-7-methoxy-2-(4-methoxyphenyl)benzofuran1202090
2Phenylacetylene4-Formyl-7-methoxy-2-phenylbenzofuran1202085
34-Ethynyltoluene4-Formyl-7-methoxy-2-(p-tolyl)benzofuran1202088

Data adapted from Vo, D. D., & Elofsson, M. (2017).[4][5]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-Iodoisovanillin, Alkyne, Catalyst, and Base solvent Add Anhydrous DMF reagents->solvent degas Inert Atmosphere (Evacuate/Backfill) solvent->degas microwave Microwave Irradiation (120°C, 20 min) degas->microwave extraction Aqueous Work-up (EtOAc, Water, Brine) microwave->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Workflow for the tandem Sonogashira coupling-cyclization.

II. Suzuki-Miyaura Coupling: A Versatile Route to Biaryl Synthesis

Anticipated Challenges and Protocol Justification

The presence of a free phenolic hydroxyl group can sometimes interfere with the catalytic cycle by coordinating to the palladium center. However, the use of an appropriate base, such as potassium carbonate or potassium phosphate, can mitigate this issue by deprotonating the phenol and facilitating the reaction. The aldehyde functionality is generally well-tolerated in Suzuki couplings. The use of a palladium catalyst with a suitable phosphine ligand is crucial for achieving high yields and turnover numbers.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a bulky phosphine ligand (e.g., SPhos) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a reflux condenser and stir bar

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I aryl_pd_complex [Ar-Pd(II)-I]L₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_pd_aryl_complex [Ar-Pd(II)-Ar']L₂ transmetalation->aryl_pd_aryl_complex reductive_elimination Reductive Elimination aryl_pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ + Base borate [Ar'B(OH)₃]⁻ boronic_acid->borate borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[1] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions. As with the Suzuki coupling, specific protocols for 2-iodoisovanillin are not prevalent in the literature, but generalized protocols for aryl iodides serve as an excellent starting point.

Key Considerations for Successful Amination

The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos), are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[3] The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or another suitable base (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or other sealable reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to the reaction vessel.

  • Add this compound and the solvent.

  • Add the amine via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its strategic functionalization allows for selective palladium-catalyzed cross-coupling reactions, providing efficient routes to a wide array of substituted benzaldehydes and their derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthetic potential of this important intermediate in their drug discovery and development programs. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving the desired outcomes with high efficiency and purity.

References

Application Notes & Protocols for the Synthesis of Heterocyclic Compounds from 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Iodoisovanillin

3-Hydroxy-2-iodo-4-methoxybenzaldehyde, also known as 2-iodoisovanillin, is a highly versatile and strategically important building block in modern organic and medicinal chemistry.[1][2] Derived from vanillin, a renewable feedstock, this compound offers a unique combination of functional groups: a nucleophilic phenol, an electrophilic aldehyde, and an ortho-iodinated aromatic ring ripe for cross-coupling reactions.[3][4][5] This trifecta of reactivity allows for the efficient construction of complex heterocyclic scaffolds, which are central to the development of new therapeutics and functional materials.

The ortho relationship between the hydroxyl and iodo groups is particularly advantageous, enabling tandem reactions where an initial cross-coupling is followed by an intramolecular cyclization to rapidly build molecular complexity. This guide provides detailed application notes and validated protocols for leveraging this powerful substrate in the synthesis of high-value heterocyclic systems, with a focus on palladium- and copper-catalyzed transformations.

Core Synthetic Strategies: An Overview

The synthetic utility of 2-iodoisovanillin is primarily centered on forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. The two most powerful and widely applied strategies are the Sonogashira coupling for accessing acetylenic intermediates that can cyclize to form benzofurans, and the Suzuki-Miyaura coupling for creating bi-aryl linkages.

G A This compound B Sonogashira Coupling (+ Terminal Alkyne) A->B Pd(II)/Cu(I) cat. C Suzuki-Miyaura Coupling (+ Arylboronic Acid) A->C Pd(0) cat. F Intramolecular Cyclization (5-endo-dig) B->F E Bi-Aryl Scaffolds C->E D Substituted Benzofurans F->D G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Cyclization Final Cyclization Pd0 Pd(0)L₂ ArI 2-Iodoisovanillin (Ar-I) Pd_intermediate1 Ar-Pd(II)-I(L)₂ Pd_intermediate2 Ar-Pd(II)-C≡CR(L)₂ Pd_intermediate1->Pd_intermediate2 Transmetalation Pd_intermediate2->Pd0 Reductive Elimination ArCCR 2-Alkynylphenol (Ar-C≡CR) Pd_intermediate2->ArCCR ArI->Pd_intermediate1 Oxidative Addition Cyclization_step Intramolecular 5-endo-dig Cyclization ArCCR->Cyclization_step CuI CuI CuCCR Cu-C≡CR CuI->CuCCR CuCCR->Pd_intermediate1 To Transmetalation Alkyne Terminal Alkyne (H-C≡CR) Alkyne->CuCCR Base Base (Et₃N) Base->Alkyne Benzofuran Benzofuran Product Cyclization_step->Benzofuran Suzuki_Mechanism cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-I Pd0->OxAdd Oxidative Addition ArI 3-Hydroxy-2-iodo- 4-methoxybenzaldehyde (Ar-I) ArI->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) Trans Ar-Pd(II)-Ar' ArBOH2->Trans Base Base (e.g., K₂CO₃) Base->ArBOH2 Activation Product Bi-Aryl Product (Ar-Ar') Product->Pd0 OxAdd->Trans Transmetalation Trans->Product Reductive Elimination

References

Application Notes & Protocols: 2-Iodoisovanillin as a Versatile Precursor in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 2-iodoisovanillin (CAS: 138490-94-5), a highly functionalized aromatic aldehyde, and its strategic application in the synthesis of pharmaceutical intermediates.[1] Isovanillin derivatives are significant scaffolds in medicinal chemistry, serving as precursors to a range of active pharmaceutical ingredients (APIs), including inhibitors for enzymes like aldehyde oxidase and phosphodiesterase 4 (PDE4). The introduction of an iodine atom at the C-2 position of the isovanillin core dramatically enhances its synthetic utility, transforming it into a versatile substrate for modern cross-coupling methodologies. This document details field-proven protocols for key carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki-Miyaura, Heck, and Ullmann couplings, thereby providing researchers and drug development professionals with a practical framework for leveraging this powerful building block.

Introduction: The Strategic Value of 2-Iodoisovanillin

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a structural isomer of vanillin and a critical intermediate in the synthesis of numerous APIs.[2] Its derivatives exhibit a wide spectrum of biological activities, from anticancer to antimicrobial effects. The strategic iodination of the isovanillin scaffold to produce 2-iodoisovanillin (C₈H₇IO₃) creates a potent synthetic handle.[1] The carbon-iodine bond is highly susceptible to oxidative addition with transition metal catalysts, making 2-iodoisovanillin an ideal electrophilic partner in a variety of cross-coupling reactions. This reactivity allows for the direct and efficient introduction of diverse molecular fragments, a crucial capability in the iterative process of drug discovery and lead optimization.

This guide moves beyond theoretical discussions to provide robust, step-by-step protocols, explaining the causality behind reagent selection and reaction conditions to ensure reproducibility and success.

Core Synthetic Applications & Protocols

2-Iodoisovanillin serves as a central hub for generating molecular complexity. Its utility is most profoundly demonstrated in palladium- and copper-catalyzed cross-coupling reactions, which form the bedrock of modern pharmaceutical synthesis.[3]

Workflow Overview: 2-Iodoisovanillin as a Central Synthetic Hub

The following diagram illustrates the versatility of 2-iodoisovanillin as a precursor for various critical bond-forming reactions.

G main 2-Iodoisovanillin sub1 Palladium-Catalyzed Reactions main->sub1 sub2 Copper-Catalyzed Reactions main->sub2 A Suzuki-Miyaura Coupling (C-C Bond) sub1->A B Heck Reaction (C-C Bond) sub1->B C Ullmann Condensation (C-O, C-N, C-S Bonds) sub2->C D Biaryl Intermediates A->D E Styrenyl & Alkyl Intermediates B->E F Aryl Ethers, Amines, Thioethers C->F

Caption: Synthetic pathways originating from 2-iodoisovanillin.

Palladium-Catalyzed C-C Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the creation of carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura reaction is invaluable for constructing biaryl motifs, which are prevalent in pharmaceuticals.[4] It involves the coupling of an organoboron reagent with an organic halide.[5][6][7]

Causality & Experimental Design:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[8]

  • Base: A base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid component.

  • Solvent: Aqueous solvent systems are often preferred as they align with green chemistry principles, are cost-effective, and can accelerate the reaction rate.[4][6][9]

Illustrative Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_0 Catalytic Cycle A Oxidative Addition B Transmetalation C Reductive Elimination Pd0 Pd(0)L_n Pd_Intermediate1 Ar-Pd(II)-I Pd0->Pd_Intermediate1 Ar-I (2-Iodoisovanillin) Pd_Intermediate2 Ar-Pd(II)-Ar' Pd_Intermediate1->Pd_Intermediate2 Ar'-B(OH)₂ + Base Pd_Intermediate2->Pd0 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

ParameterCondition/ReagentRationale
Aryl Halide 2-Iodoisovanillin (1.0 equiv)The reactive C-I bond is ideal for oxidative addition.
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)The nucleophilic coupling partner. A slight excess ensures complete consumption of the starting halide.
Catalyst Pd(OAc)₂ (0.5-2 mol%)A cost-effective and efficient palladium source.[8]
Base K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv)Activates the boronic acid for transmetalation.
Solvent Toluene/EtOH/H₂O or Dioxane/H₂OAqueous mixtures are effective and greener alternatives to anhydrous solvents.[4][6]
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a round-bottom flask, add 2-iodoisovanillin (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent system (e.g., Toluene/Ethanol/Water 4:1:1) to achieve a concentration of ~0.1 M with respect to the 2-iodoisovanillin.

  • Add Pd(OAc)₂ (1 mol%) to the stirring mixture.

  • Heat the reaction mixture to 90 °C and maintain with vigorous stirring.

  • Monitor the reaction's progress via TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

The Heck reaction is a powerful method for forming substituted alkenes by coupling an unsaturated halide with an alkene, a key transformation for elaborating side chains on aromatic cores.[10][11][12]

Causality & Experimental Design:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) is standard.[11] The ligand stabilizes the Pd(0) species, prevents catalyst decomposition, and modulates its reactivity.

  • Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HI generated during the reaction, regenerating the active Pd(0) catalyst.[11]

  • Solvent: High-boiling polar aprotic solvents like DMF or acetonitrile are commonly used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.[11]

Experimental Protocol: Heck Reaction

ParameterCondition/ReagentRationale
Aryl Halide 2-Iodoisovanillin (1.0 equiv)The electrophilic partner.
Alkene Acrylate, Styrene, etc. (1.5 equiv)The nucleophilic partner; excess drives the reaction to completion.
Catalyst Pd(OAc)₂ (2-5 mol%)Common palladium precatalyst.[11]
Ligand PPh₃ or P(o-tol)₃ (4-10 mol%)Stabilizes the active catalyst and influences regioselectivity.
Base Et₃N or K₂CO₃ (2.0 equiv)Neutralizes the generated acid to sustain the catalytic cycle.[11]
Solvent Anhydrous DMF or AcetonitrileHigh-boiling polar aprotic solvent to dissolve reactants.
Temperature 100-120 °CRequired to achieve a reasonable reaction rate.[12]
Reaction Time 12-24 hoursMonitor by TLC or GC-MS.

Step-by-Step Methodology:

  • In a dry Schlenk flask under an inert atmosphere, combine 2-iodoisovanillin (1.0 equiv), Pd(OAc)₂ (2 mol%), and triphenylphosphine (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF via syringe to achieve a concentration of ~0.1 M.

  • Add the alkene (e.g., n-butyl acrylate, 1.5 equiv) followed by triethylamine (2.0 equiv) via syringe.[11]

  • Heat the reaction mixture to 100 °C and stir for 16 hours.[11]

  • Monitor progress by TLC or GC-MS. Once complete, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Copper-Catalyzed C-Heteroatom Bond Formation

The Ullmann condensation is a classical yet highly relevant copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[13][14] These linkages are ubiquitous in pharmaceutical agents. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic copper with ligands, allowing for milder conditions.[15][16]

Causality & Experimental Design:

  • Catalyst: Copper(I) iodide (CuI) is an inexpensive and highly effective catalyst for these transformations.[17]

  • Base: A strong base such as K₂CO₃ or Cs₂CO₃ is required to deprotonate the nucleophile (phenol, amine, or thiol).

  • Solvent: High-boiling polar solvents like DMF, NMP, or DMSO are necessary to facilitate the reaction, which often requires elevated temperatures.[13]

  • Ligand: While not always essential, the addition of a chelating ligand (e.g., a diamine like 1,10-phenanthroline) can significantly accelerate the reaction and allow for lower temperatures.[15]

Experimental Protocol: Ullmann Ether Synthesis (C-O Coupling)

ParameterCondition/ReagentRationale
Aryl Halide 2-Iodoisovanillin (1.0 equiv)The C-I bond is highly reactive in copper catalysis.
Nucleophile Phenol or Alcohol (1.5-2.0 equiv)The oxygen source for the ether linkage.
Catalyst CuI (5-10 mol%)A reliable and cost-effective copper(I) source.[17]
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Deprotonates the phenol/alcohol to form the active nucleophile.
Solvent Anhydrous DMF or NMPHigh-boiling polar solvent to ensure solubility and facilitate high-temperature reaction.[13]
Temperature 110-140 °CNecessary to drive the catalytic cycle, especially in the absence of a ligand.[15]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry reaction vessel, add CuI (10 mol%), the desired phenol (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a solution of 2-iodoisovanillin (1.0 equiv) in anhydrous DMF.

  • Heat the reaction mixture to 120 °C and stir vigorously for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Quench the reaction with aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product via flash column chromatography.

Application in the Synthesis of Bioactive Scaffolds

The methodologies described above enable the rapid generation of a library of 2-iodoisovanillin derivatives. These intermediates are crucial for synthesizing more complex, biologically active compounds.[18][19][20] For example, the isovanillin core is structurally related to intermediates used in the synthesis of molecules like Arimoclomol, a drug candidate for treating neurodegenerative diseases.[21][22][23] The ability to functionalize the C-2 position via Suzuki, Heck, or Ullmann couplings provides a direct route to novel analogs, allowing for systematic structure-activity relationship (SAR) studies essential for modern drug development.

Conclusion

2-Iodoisovanillin is a powerful and versatile building block for pharmaceutical intermediate synthesis. Its well-defined reactivity in palladium- and copper-catalyzed cross-coupling reactions provides reliable and efficient pathways to construct key C-C, C-O, C-N, and C-S bonds. The protocols detailed in this guide offer a validated starting point for researchers to exploit the full synthetic potential of this intermediate, accelerating the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols: Strategic Amination of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The targeted functionalization of polysubstituted aromatic compounds is a cornerstone of modern medicinal chemistry and drug development. 3-Hydroxy-2-iodo-4-methoxybenzaldehyde represents a highly versatile scaffold, featuring three distinct functional groups amenable to diverse chemical transformations. This guide provides an in-depth technical overview and detailed experimental protocols for the strategic reaction of this key intermediate with a range of primary and secondary amines. We will navigate the mechanistic intricacies of palladium- and copper-catalyzed C-N cross-coupling reactions, offering field-proven insights to achieve high-yield, chemoselective amination while preserving the integrity of the sensitive hydroxyl and aldehyde moieties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block for the synthesis of novel molecular entities.

Introduction: The Strategic Value of this compound in Drug Discovery

This compound, also known as 2-iodoisovanillin, is a richly functionalized aromatic compound that serves as a powerful starting material in the synthesis of complex molecules. Its structure is a derivative of vanillin, a well-known natural product with a wide range of biological activities.[1][2] The strategic placement of an ortho-iodine atom relative to a phenolic hydroxyl group, coupled with a para-aldehyde, presents both a unique opportunity and a significant synthetic challenge.

The carbon-iodine bond is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of nitrogen-based substituents to build arylamine structures.[3][4] Arylamines are privileged motifs in a vast number of pharmaceuticals and bioactive natural products.[5][6] However, the presence of the acidic phenol and the electrophilic, and potentially base-sensitive, aldehyde group necessitates a carefully orchestrated synthetic approach to prevent unwanted side reactions such as O-arylation, catalyst inhibition, or aldol condensation.

This guide will focus on two of the most powerful and versatile methods for the construction of C-N bonds: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will dissect the mechanistic underpinnings of each reaction and provide robust, step-by-step protocols optimized for this specific, and challenging, substrate.

Mechanistic Considerations: Navigating Chemoselectivity

The successful amination of this compound hinges on achieving high chemoselectivity for N-arylation over competing pathways. The primary challenges arise from the acidic proton of the hydroxyl group and the electrophilic nature of the aldehyde.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[7][8][9] The catalytic cycle, illustrated below, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7]

For our substrate, the choice of base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu), while often promoting high reaction rates, can be incompatible with the aldehyde and phenolic protons.[3][8] Milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to mitigate these issues.[3] The selection of the phosphine ligand is equally crucial, as it influences the stability and reactivity of the palladium catalyst.[5][10] Sterically hindered biarylphosphine ligands have shown great success in promoting the amination of functionalized aryl halides.[5]

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-I 3-Hydroxy-2-iodo- 4-methoxybenzaldehyde Ar-I->Oxidative\nAddition Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Oxidative\nAddition->Ar-Pd(II)(I)L_n Amine\nCoordination Amine Coordination Ar-Pd(II)(I)L_n->Amine\nCoordination R2NH Amine R2NH->Amine\nCoordination Base Base Deprotonation Deprotonation Base->Deprotonation Amine\nCoordination->Deprotonation [Ar-Pd(II)(NR2)L_n] [Ar-Pd(II)(NR2)L_n] Deprotonation->[Ar-Pd(II)(NR2)L_n] Reductive\nElimination Reductive Elimination [Ar-Pd(II)(NR2)L_n]->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-NR2 N-Aryl Product Reductive\nElimination->Ar-NR2

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides a classical and often cost-effective alternative to palladium-based methods for C-N bond formation.[11][12] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[9][13] The mechanism is thought to involve the formation of a copper(I)-amido species, which then undergoes reaction with the aryl halide.[11]

A key advantage of the Ullmann reaction in the context of our substrate is its potential for higher tolerance to the phenolic hydroxyl group, which can coordinate to the copper center. However, careful optimization of the base and solvent system is still necessary to prevent side reactions.

Ullmann_Condensation_Mechanism Cu(I)X Cu(I) Source Amine\nCoordination Amine Coordination Cu(I)X->Amine\nCoordination R2NH Amine R2NH->Amine\nCoordination Base Base Base->Amine\nCoordination Cu(I)NR2 Copper(I) Amide Amine\nCoordination->Cu(I)NR2 Coupling Coupling Cu(I)NR2->Coupling Ar-I 3-Hydroxy-2-iodo- 4-methoxybenzaldehyde Ar-I->Coupling Ar-NR2 N-Aryl Product Coupling->Ar-NR2 Cu(I)I Cu(I)I Coupling->Cu(I)I

Figure 2: Simplified representation of the Ullmann condensation pathway.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is optimized for the coupling of primary and secondary amines with this compound using a mild base to preserve the integrity of the functional groups.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the amine.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XantphosA versatile and efficient catalyst system for C-N coupling.[14]
Base Cs₂CO₃A mild base that minimizes side reactions with the hydroxyl and aldehyde groups.[3]
Solvent TolueneA common, non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100-110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a potentially more economical approach for the N-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial, add this compound, copper(I) iodide, L-proline, and potassium carbonate.

  • Add anhydrous DMSO, followed by the amine.

  • Seal the vial tightly and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst CuIAn inexpensive and effective copper source for Ullmann reactions.[13]
Ligand L-ProlineA readily available and effective ligand for copper-catalyzed C-N coupling.
Base K₂CO₃A mild inorganic base suitable for this transformation.[13]
Solvent DMSOA polar aprotic solvent that facilitates the dissolution of reactants and promotes the reaction.[15]
Temperature 90-100 °CMilder conditions compared to traditional Ullmann reactions.

Alternative Synthetic Strategy: The Pictet-Spengler Reaction

While the primary focus is on direct amination of the aryl iodide, the aldehyde functionality of the product from the C-N coupling can be further utilized. For instance, if the coupled amine is a β-arylethylamine, a subsequent Pictet-Spengler reaction can be employed to construct tetrahydroisoquinoline or tetrahydro-β-carboline scaffolds, which are prevalent in natural products and pharmaceuticals.[16][17][18]

The Pictet-Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[16][19][20]

Pictet_Spengler_Workflow cluster_0 Part 1: C-N Coupling cluster_1 Part 2: Cyclization Start This compound Coupling Buchwald-Hartwig or Ullmann Amination Start->Coupling Amine β-Arylethylamine Amine->Coupling Intermediate Aminated Aldehyde Intermediate Coupling->Intermediate PS_Reaction Pictet-Spengler Reaction Intermediate->PS_Reaction Acid Acid Catalyst (e.g., TFA) Acid->PS_Reaction Product Tetrahydroisoquinoline or Tetrahydro-β-carboline Scaffold PS_Reaction->Product

Figure 3: A potential two-step workflow utilizing C-N coupling followed by a Pictet-Spengler reaction.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider screening different ligands for the Buchwald-Hartwig reaction or alternative copper sources and ligands for the Ullmann condensation. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Side Products: The formation of O-arylated products can be an issue. Using a milder base and ensuring the amine is a better nucleophile than the phenoxide can help mitigate this. Protection of the hydroxyl group may be necessary in some cases.

  • Aldehyde Decomposition: If the aldehyde group is not stable under the reaction conditions, consider protecting it as an acetal prior to the C-N coupling and deprotecting it in a subsequent step.

  • Catalyst Poisoning: Certain functional groups on the amine can poison the catalyst. Purifying the amine before use may be necessary.

Conclusion

The reaction of this compound with amines offers a powerful entry point to a diverse range of complex molecular architectures relevant to drug discovery. By carefully selecting the reaction conditions, particularly the catalyst, ligand, and base, high-yielding and chemoselective C-N bond formation can be achieved via either Buchwald-Hartwig amination or Ullmann condensation. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to explore the synthetic utility of this valuable building block.

References

Synthesis of Novel Schiff Bases from 3-Hydroxy-2-iodo-4-methoxybenzaldehyde: A Gateway to New Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Schiff Base in Modern Drug Discovery

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone of medicinal chemistry and drug development.[1] First reported by Hugo Schiff in the 19th century, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] The imine linkage is not merely a structural motif but a pharmacophore of considerable importance, with the lone pair of electrons in the sp² hybridized orbital of the nitrogen atom playing a crucial role in the biological activity of these molecules. Schiff bases and their metal complexes have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4]

The synthetic accessibility and structural versatility of Schiff bases make them ideal candidates for the development of new therapeutic agents.[5] By judiciously selecting the aldehyde and amine precursors, chemists can fine-tune the steric and electronic properties of the resulting Schiff base to optimize its interaction with biological targets. Vanillin and its derivatives, owing to their natural origin and proven bioactivity, are frequently employed as starting materials in the synthesis of novel Schiff bases.[6][7][8][9]

This application note provides a detailed protocol for the synthesis of Schiff bases using a unique vanillin derivative, 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. The introduction of an iodine atom at the ortho position to the hydroxyl group is anticipated to modulate the biological activity of the resulting Schiff bases, potentially leading to the discovery of new drug candidates with enhanced efficacy.

The Starting Material: this compound

This compound is a substituted benzaldehyde with the following key physicochemical properties:

PropertyValue
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol
Appearance Solid
Melting Point 167-174 °C
CAS Number 138490-94-5

(Data sourced from PubChem CID 11265892 and Sigma-Aldrich)[10][11]

The presence of the electron-withdrawing iodine atom and the electron-donating hydroxyl and methoxy groups on the aromatic ring influences the reactivity of the aldehyde group, making it an interesting substrate for Schiff base synthesis.

Reaction Mechanism: The Formation of the Azomethine Linkage

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process can be conceptually divided into two key stages:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step results in the formation of a transient, unstable intermediate known as a carbinolamine or hemiaminal.[12][13]

  • Dehydration: The carbinolamine then undergoes dehydration, typically acid-catalyzed, to eliminate a molecule of water and form the stable imine or azomethine group, which constitutes the Schiff base.[12][14]

The overall reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the product.

Schiff_Base_Mechanism Aldehyde R-CHO (this compound) step2 Aldehyde->step2 Nucleophilic Attack Amine R'-NH₂ (Primary Amine) Amine->step2 Carbinolamine R-CH(OH)-NH-R' (Carbinolamine Intermediate) step3 Carbinolamine->step3 Dehydration Imine R-CH=N-R' (Schiff Base) Water H₂O step1 + step2->Carbinolamine step3->Imine step4 - H₂O

Caption: General mechanism of Schiff base formation.

Experimental Protocol: Synthesis of Schiff Bases

This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and various primary amines.

Materials and Equipment
  • This compound

  • Substituted primary amines (e.g., aniline, p-toluidine, 4-aminophenol)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthetic Procedure
  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Addition of Amine: To this solution, add a solution of 1.0 equivalent of the desired primary amine dissolved in absolute ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.

  • Reaction: Stir the mixture at room temperature or under reflux, depending on the reactivity of the amine.[6][15] Monitor the progress of the reaction by thin-layer chromatography (TLC). A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate.[6]

  • Isolation of Product: Upon completion of the reaction, which is typically indicated by the disappearance of the starting materials on the TLC plate, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials.[16]

  • Drying and Characterization: Dry the purified Schiff base in a desiccator. The final product should be characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Start Start: Reagents & Glassware Dissolve Dissolve Aldehyde in Ethanol Start->Dissolve Add_Amine Add Amine Solution Dissolve->Add_Amine Add_Catalyst Add Glacial Acetic Acid Add_Amine->Add_Catalyst React Stir at Room Temp or Reflux Add_Catalyst->React Monitor Monitor by TLC React->Monitor Isolate Cool and Isolate Product (Filtration) Monitor->Isolate Purify Wash with Cold Ethanol Isolate->Purify Dry Dry the Product Purify->Dry Characterize Characterize: FT-IR, NMR, Mass Spec Dry->Characterize End End: Purified Schiff Base Characterize->End

Caption: Workflow for the synthesis of Schiff bases.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following table summarizes the expected key spectroscopic data.

TechniqueKey FeatureExpected Result
FT-IR Azomethine stretchA strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the -C=N- bond.[17][18]
¹H NMR Imine protonA characteristic singlet peak in the downfield region, typically between δ 8.0-9.0 ppm, for the -CH=N- proton.[17][19]
¹³C NMR Imine carbonA resonance for the -CH=N- carbon atom, generally observed in the range of δ 158-165 ppm.[17]
Mass Spec Molecular ion peakThe mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.[20]

Applications in Drug Development

The newly synthesized Schiff bases derived from this compound are promising candidates for various biological screenings. The presence of the halogen atom, along with the phenolic hydroxyl and methoxy groups, provides a unique electronic and steric profile that could lead to potent biological activities.

  • Antimicrobial Agents: Schiff bases are well-documented for their antibacterial and antifungal properties.[2][7] The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

  • Anticancer Agents: Many Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[2][21] The novel compounds can be evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis.

  • Coordination Chemistry: The imine nitrogen and the phenolic oxygen of these Schiff bases can act as excellent coordinating sites for metal ions, forming stable metal complexes.[4][22] These complexes often exhibit enhanced biological activity compared to the free ligands.[23]

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of novel Schiff bases from this compound. The straightforward synthetic protocol, coupled with the potential for diverse biological activities, makes these compounds highly attractive for researchers in drug discovery and medicinal chemistry. The exploration of these novel Schiff bases and their metal complexes could pave the way for the development of next-generation therapeutic agents.

References

Experimental procedure for the iodination of 3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Procedure for the Iodination of 3-Hydroxy-4-Methoxybenzaldehyde

Abstract

This application note provides a comprehensive, in-depth guide for the regioselective iodination of 3-hydroxy-4-methoxybenzaldehyde, a vanillin isomer, to synthesize 5-iodo-3-hydroxy-4-methoxybenzaldehyde. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The procedure leverages electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines methods for product purification and characterization. Furthermore, it addresses safety considerations and offers troubleshooting guidance to ensure reliable and reproducible results.

Introduction

Iodinated phenolic compounds, such as derivatives of 3-hydroxy-4-methoxybenzaldehyde, are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. The introduction of an iodine atom into the aromatic ring provides a reactive handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1] 5-Iodo-3-hydroxy-4-methoxybenzaldehyde, in particular, serves as a key building block in the synthesis of various organic compounds.[2]

The synthesis described herein is an example of an electrophilic aromatic substitution (EAS) reaction.[3] In this process, an electrophile, in this case, an iodine cation (I+), replaces a hydrogen atom on the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[4] They are also ortho, para-directors, meaning they direct the incoming electrophile to the positions ortho and para to themselves.[3] In the case of 3-hydroxy-4-methoxybenzaldehyde, the position para to the hydroxyl group is occupied by the methoxy group, and the positions ortho to the hydroxyl group are at C2 and C4 (with C4 being substituted by the methoxy group). The position ortho to the methoxy group is C5, and the position para to the methoxy group is occupied by the aldehyde. Steric hindrance and the combined directing effects of the hydroxyl and methoxy groups favor the substitution at the C5 position.

Theoretical Background

The iodination of phenols is a classic example of electrophilic aromatic substitution.[5] The reaction mechanism proceeds in two main steps:

  • Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic iodine species. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that is bonded to the iodine, restoring the aromaticity of the ring.[6]

The choice of iodinating agent is crucial for the success of the reaction. While molecular iodine (I₂) itself is not a strong electrophile, its reactivity can be enhanced by the presence of an oxidizing agent or by using a more reactive iodine source. Common methods for the iodination of activated aromatic rings like phenols include the use of iodine in the presence of a base, or combinations of reagents like potassium iodide and an oxidizing agent such as Oxone®.[1][7]

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure, from preparation to final product analysis.

experimental_workflow prep Preparation of Reagents and Glassware reaction Iodination Reaction prep->reaction Add reactants workup Reaction Work-up and Quenching reaction->workup Reaction completion extraction Product Extraction workup->extraction Neutralize and remove excess iodine purification Purification by Recrystallization extraction->purification Isolate crude product analysis Product Characterization (NMR, IR, MS) purification->analysis Obtain pure product

Caption: A schematic overview of the experimental procedure.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of vanillin derivatives.[8]

4.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
3-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃152.1510.0 g (65.7 mmol)Sigma-Aldrich
Sodium IodideNaI149.8910.8 g (72.3 mmol)Fisher Scientific
Sodium Hypochlorite (10-15% solution)NaOCl74.44~100 mLVWR
MethanolCH₃OH32.04As requiredJ.T. Baker
Sodium ThiosulfateNa₂S₂O₃158.11As requiredAcros Organics
Hydrochloric Acid (2 M)HCl36.46As requiredEMD Millipore
Deionized WaterH₂O18.02As requiredIn-house
Anhydrous Magnesium SulfateMgSO₄120.37As requiredAlfa Aesar
Diethyl Ether(C₂H₅)₂O74.12As requiredMacron

4.2. Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • pH paper

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization dish

  • Standard laboratory glassware

4.3. Step-by-Step Procedure

  • Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 10.0 g (65.7 mmol) of 3-hydroxy-4-methoxybenzaldehyde and 10.8 g (72.3 mmol) of sodium iodide in 100 mL of methanol.[9][10]

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Oxidizing Agent: Slowly add a 10-15% sodium hypochlorite solution dropwise from a dropping funnel over a period of 60-90 minutes while maintaining the temperature below 10 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The too-rapid addition of sodium hypochlorite can lead to the formation of di-iodinated byproducts.[3]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 60 minutes.[3] The solution may thicken as the product precipitates.

  • Quenching: Remove the ice bath and add a 10% (w/w) aqueous solution of sodium thiosulfate until the brown color of excess iodine disappears.[11] This step reduces unreacted iodine to colorless iodide ions.[11] Stir for 5-10 minutes.

  • Acidification: With continued stirring, carefully acidify the mixture to a pH of 3-4 by adding 2 M hydrochloric acid in small portions.[3] The product will precipitate out as a solid.

  • Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold water (25 mL each).[3]

  • Drying: Transfer the crude product to a watch glass and allow it to air dry or dry in a desiccator.

4.4. Purification by Recrystallization

  • Transfer the dry, crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly. Recrystallization from an ethanol-water mixture is a common method for purifying iodinated phenols.[12]

Product Characterization

The identity and purity of the synthesized 5-iodo-3-hydroxy-4-methoxybenzaldehyde should be confirmed by standard analytical techniques.

5.1. Expected Analytical Data

AnalysisExpected Results
Appearance Off-white to light brown solid[8]
Melting Point 129-131 °C[13]
¹H NMR The aldehyde proton will appear as a singlet around δ 9.8 ppm. The aromatic protons will show characteristic shifts and splitting patterns.[14][15]
¹³C NMR The carbonyl carbon of the aldehyde will appear around δ 190 ppm. The carbon bearing the iodine will be shifted upfield.
IR Spectroscopy Characteristic peaks for the hydroxyl (-OH) group (broad, ~3300 cm⁻¹), aldehyde C-H stretch (~2850, 2750 cm⁻¹), and carbonyl (C=O) stretch (~1670 cm⁻¹).[15]
Mass Spectrometry The molecular ion peak [M]+ should be observed at m/z = 278.95, corresponding to the formula C₈H₇IO₃.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[9][16]

  • Chemical Hazards:

    • Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.

    • Iodine and sodium iodide can cause skin and eye irritation.[9][16] May be harmful if swallowed.[9]

    • Hydrochloric acid is corrosive and can cause severe burns.

    • Methanol and diethyl ether are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste containing iodine should be treated with sodium thiosulfate before disposal.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the dropwise addition of sodium hypochlorite is slow and the temperature is maintained. Extend the reaction time.
Loss of product during work-up.Ensure complete precipitation by adjusting the pH carefully. Avoid using excessive solvent during recrystallization.
Formation of Di-iodinated Product Addition of sodium hypochlorite was too fast or the temperature was too high.Maintain a slow addition rate and keep the reaction mixture cooled in an ice bath.[3]
Persistent Brown Color After Thiosulfate Wash Insufficient sodium thiosulfate.Add more sodium thiosulfate solution until the color disappears. Use a freshly prepared solution.[11]
Other colored impurities.If the color persists, further purification by column chromatography may be necessary.[11]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-iodo-3-hydroxy-4-methoxybenzaldehyde. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in organic synthesis and drug discovery. The principles of electrophilic aromatic substitution are effectively demonstrated in this procedure, making it a valuable experiment for both research and educational purposes.

References

The Strategic Synthesis of Combretastatin Analogues Utilizing 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of Combretastatin and the Quest for Superior Analogues

Combretastatin A-4 (CA-4), a natural product isolated from the bark of the South African tree Combretum caffrum, stands as a potent inhibitor of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, it disrupts the formation of microtubules, essential components of the cellular cytoskeleton. This disruption leads to mitotic arrest and ultimately apoptosis in rapidly dividing cells, making it a compelling candidate for anticancer therapies.[2] Furthermore, CA-4 exhibits potent anti-vascular properties, capable of selectively damaging the tumor vasculature, leading to necrotic cell death within the tumor core.

Despite its promising in vitro activity, the clinical utility of natural CA-4 is hampered by its poor water solubility and the propensity of its biologically active (Z)-isomer to convert to the inactive (E)-isomer.[3] This has spurred extensive research into the design and synthesis of combretastatin analogues with improved pharmacokinetic profiles and enhanced biological activity.[3][4] The core strategy often involves modifying the stilbene bridge or the B-ring to create more stable and potent derivatives.

This application note provides a detailed guide for the synthesis of combretastatin analogues, leveraging the versatile chemical scaffold of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (also known as 2-iodoisovanillin). This key intermediate offers two strategic handles for molecular elaboration: an aldehyde for olefination reactions and an iodo group for cross-coupling reactions, providing a convergent and flexible approach to a diverse library of combretastatin analogues.

Retrosynthetic Analysis and Synthetic Strategy

The general structure of a combretastatin A-4 analogue consists of two substituted phenyl rings (A and B) connected by a double bond. Our synthetic strategy, starting from this compound as the precursor for the B-ring, can diverge into two primary and highly efficient routes to construct the stilbene core:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction will form the C-C bond between the two aromatic rings. Here, the iodo-substituted B-ring precursor is coupled with a suitable boronic acid derivative of the A-ring (e.g., 3,4,5-trimethoxyphenylboronic acid).

  • Wittig Olefination: This classic olefination reaction will form the ethylene bridge. In this approach, a phosphonium ylide derived from a substituted benzyl halide (A-ring precursor) reacts with the aldehyde functionality of our B-ring precursor.

The choice between these two powerful synthetic transformations can be guided by the availability of starting materials, desired stereoselectivity, and the tolerance of other functional groups on the interacting synthons.

Experimental Protocols

PART 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of this compound with 3,4,5-trimethoxyphenylboronic acid. The reaction conditions are adapted from established procedures for similar aryl-aryl couplings.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - 3,4,5-Trimethoxyphenylboronic acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) reaction Inert Atmosphere Reaction: - Degas the mixture - Heat to 80-100 °C - Monitor by TLC reagents->reaction 1. Setup workup Aqueous Workup: - Cool to room temperature - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup 2. Quench & Extract purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography (Silica Gel) workup->purification 3. Isolate product Final Product: (Z)-2-(3,4,5-trimethoxyphenyl)-1-(3-hydroxy-4-methoxyphenyl)ethene analogue purification->product 4. Characterize Wittig_Workflow cluster_ylide Ylide Generation cluster_olefination Olefination Reaction phosphonium 3,4,5-Trimethoxybenzyl- triphenylphosphonium bromide base Strong Base (e.g., n-BuLi) in anhydrous THF phosphonium->base Deprotonation at -78 °C ylide Phosphonium Ylide base->ylide reaction Addition of Aldehyde to Ylide Solution ylide->reaction aldehyde This compound aldehyde->reaction oxaphosphetane Oxaphosphetane Intermediate reaction->oxaphosphetane [2+2] Cycloaddition stilbene Crude Stilbene Product oxaphosphetane->stilbene Elimination purification Purification: - Quench with sat. NH4Cl - Aqueous Workup - Column Chromatography stilbene->purification final_product Final Combretastatin Analogue purification->final_product MoA cluster_tubulin Tubulin Dynamics cluster_drug_action Drug Intervention cluster_cellular_outcome Cellular Consequences tubulin_dimer αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization combretastatin Combretastatin Analogue binding_site Colchicine Binding Site on β-Tubulin combretastatin->binding_site Binds inhibition Inhibition of Polymerization binding_site->inhibition disruption Microtubule Network Disruption inhibition->disruption mitotic_arrest G2/M Phase Arrest disruption->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An advanced technical support resource designed for professionals in chemical research and pharmaceutical development. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical logic to empower researchers to optimize yields and troubleshoot effectively. The synthesis of this compound, a valuable substituted benzaldehyde intermediate, involves a critical electrophilic aromatic substitution step—iodination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). Success hinges on controlling regioselectivity and preventing common side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems researchers may encounter during the synthesis.

Question: My reaction yield is significantly low or I've recovered mostly unreacted starting material. What are the likely causes and solutions?

Answer:

Low conversion is a frequent issue stemming from several factors related to the electrophilicity of the iodine source and the nucleophilicity of the substrate.

  • Potential Cause 1: Insufficiently Activated Iodinating Agent. Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent or a Lewis acid catalyst to generate a more potent iodinating species (conceptually, I⁺). If you are using I₂ alone with a non-oxidizing system, the reaction will likely fail. Similarly, reagents like N-Iodosuccinimide (NIS) often require a catalytic amount of a strong acid (e.g., trifluoroacetic acid, TFA) to protonate the succinimide carbonyl, increasing the electrophilicity of the iodine atom.

    • Solution:

      • If using an I₂-based system, ensure a suitable oxidant such as iodic acid (HIO₃), nitric acid (HNO₃), or hydrogen peroxide is present in the correct stoichiometric ratio.

      • If using NIS, add a catalytic amount (5-10 mol%) of trifluoroacetic acid (TFA) to the reaction mixture to enhance its reactivity.

  • Potential Cause 2: Suboptimal pH. The iodination of phenols is highly pH-dependent. The reaction proceeds much faster on the phenoxide ion, which is more nucleophilic than the neutral phenol. However, the iodinating agent itself may decompose or become less electrophilic under strongly basic conditions.

    • Solution: While a slightly basic medium can favor phenoxide formation, most modern methods (like using NIS) are performed under acidic or neutral conditions where the catalyst ensures the electrophile is potent enough to react with the neutral phenol. If using a classic method, ensure conditions are not overly acidic, which would suppress phenoxide formation entirely.

  • Potential Cause 3: Inadequate Reaction Time or Temperature. Electrophilic iodination can be slower than bromination or chlorination.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration. Gentle heating (e.g., 40-50 °C) can sometimes increase the rate, but be cautious as higher temperatures may promote side reactions or decomposition.

Question: My final product is a mixture of isomers. How can I improve the regioselectivity for the desired 2-iodo product?

Answer:

The formation of multiple isomers, primarily the 6-iodo product alongside the desired 2-iodo product, is a classic challenge in electrophilic aromatic substitution. The substitution pattern on isovanillin is governed by the directing effects of three substituents:

  • -OH (at C3): A strongly activating, ortho, para-director.

  • -OCH₃ (at C4): A strongly activating, ortho, para-director.

  • -CHO (at C1): A deactivating, meta-director.

The primary positions for electrophilic attack are C2 and C6, as both are ortho to the powerful hydroxyl activating group.

  • Potential Cause: Competing Directing Effects. The electronic activation at C2 and C6 is similar. The final product ratio is often influenced by sterics. The C2 position is flanked by the aldehyde and hydroxyl groups, making it more sterically hindered than the C6 position.

    • Solution:

      • Choice of Iodinating Agent: Bulkier iodinating reagents may favor substitution at the less hindered C6 position. Conversely, smaller, highly reactive electrophiles might show less steric sensitivity. Using a system like NIS/TFA provides a good balance for achieving high yields of the thermodynamically favored product.

      • Solvent and Temperature: Changing the solvent can alter the solvation of the intermediate sigma complex, subtly influencing the energy barrier for each pathway. Running the reaction at lower temperatures often increases selectivity by favoring the pathway with the lowest activation energy.

Question: I'm observing the formation of a di-iodinated product. How can this be prevented?

Answer:

The high activation of the phenol ring by the hydroxyl and methoxy groups makes it susceptible to multiple iodinations.

  • Potential Cause: Incorrect Stoichiometry. The most common reason for di-iodination is the use of an excess of the iodinating agent.

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the iodinating agent relative to the isovanillin starting material. Add the iodinating agent slowly or portion-wise to the reaction mixture to avoid localized high concentrations which can promote a second iodination on the already-formed product. Monitor the reaction closely by TLC.

Question: The purification of the crude product is difficult, resulting in low recovery. What are the best practices?

Answer:

Purification challenges often arise from the similar polarities of the starting material, product, and any isomeric byproducts.

  • Potential Cause 1: Incomplete Reaction/Byproduct Formation. A complex crude mixture is inherently harder to purify.

    • Solution: First, optimize the reaction to maximize conversion to the desired product, as detailed above. A cleaner crude product simplifies purification.

  • Potential Cause 2: Ineffective Purification Method.

    • Solution 1 (Recrystallization): The product, this compound, is a solid. Recrystallization is often the most effective method for purification on a larger scale. Experiment with different solvent systems. A common approach is to dissolve the crude solid in a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., water or hexanes) until turbidity appears, then allow it to cool slowly.

    • Solution 2 (Column Chromatography): For smaller scales or to separate stubborn impurities/isomers, flash column chromatography is effective. Use a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate or dichloromethane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this iodination reaction? The reaction is an electrophilic aromatic substitution (EAS). The electron-rich aromatic ring of isovanillin acts as a nucleophile and attacks a potent iodine electrophile (E⁺, which is often generated in situ from a precursor like NIS or I₂/oxidant). This forms a resonance-stabilized carbocation intermediate known as a sigma complex. In a subsequent fast step, a base removes a proton from the carbon bearing the iodine, restoring the ring's aromaticity and yielding the final product.

Q2: Why is N-Iodosuccinimide (NIS) often preferred over molecular iodine (I₂)? NIS is a mild, easy-to-handle, solid iodinating agent that avoids the use of corrosive or highly toxic oxidants often required with I₂. The reaction with NIS often proceeds under milder conditions with higher regioselectivity and cleaner product formation, simplifying workup and purification.

Q3: What safety precautions should be taken during this synthesis?

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Iodinating agents can be corrosive and are oxidizers. Solvents like dichloromethane are volatile and have associated health risks. Trifluoroacetic acid (TFA) is highly corrosive.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Work-up: Be cautious during the quenching step (e.g., addition of sodium thiosulfate), as it can be exothermic. Acid/base extractions should also be performed with care.

Optimized Experimental Protocol

This protocol utilizes N-Iodosuccinimide for a controlled and high-yield synthesis.

Objective: To synthesize this compound from 3-hydroxy-4-methoxybenzaldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Molar Equivalents
3-Hydroxy-4-methoxybenzaldehyde152.151.52 g (10 mmol)1.0
N-Iodosuccinimide (NIS)224.982.36 g (10.5 mmol)1.05
Trifluoroacetic Acid (TFA)114.02~0.07 mL (1.0 mmol)0.1
Acetonitrile (CH₃CN)41.0550 mLSolvent
Sodium Thiosulfate (Na₂S₂O₃)158.1110% aqueous solutionQuenching Agent
Ethyl Acetate (EtOAc)88.11~150 mLExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)84.01~50 mLWash Solution
Brine (Saturated NaCl)58.44~50 mLWash Solution
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededDrying Agent
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol).

    • Add acetonitrile (50 mL) and stir until the solid is completely dissolved.

    • Scientist's Note: Acetonitrile is a good polar aprotic solvent for this reaction, dissolving both the substrate and NIS.

  • Initiation:

    • Add N-Iodosuccinimide (2.36 g, 10.5 mmol) to the solution.

    • Add trifluoroacetic acid (0.07 mL, 1.0 mmol) dropwise using a syringe.

    • Scientist's Note: The catalytic TFA protonates NIS, making it a much more powerful electrophile and accelerating the reaction. Using a slight excess of NIS ensures complete consumption of the starting material.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product spot should appear at a different Rf from the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution. Shake well until the yellow/orange color of any residual iodine disappears.

    • Scientist's Note: Sodium thiosulfate is a reducing agent that quenches any unreacted NIS and elemental iodine, preventing further reaction during extraction.

    • Add ethyl acetate (50 mL) to the separatory funnel and shake, venting frequently.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layer with saturated sodium bicarbonate solution (50 mL) to remove the TFA catalyst.

    • Wash with brine (50 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol, and add warm water dropwise until the solution becomes cloudy. Allow to cool to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected product is a solid with a melting point in the range of 167-174 °C.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

The following diagram outlines the logical flow from starting materials to the final, purified product.

Workflow cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A Dissolve Isovanillin in Acetonitrile B Add NIS and Catalytic TFA A->B C Stir at RT (Monitor by TLC) B->C D Quench with Na₂S₂O₃ Solution C->D E Liquid-Liquid Extraction with Ethyl Acetate D->E F Wash & Dry Organic Layer E->F G Solvent Removal (Rotary Evaporator) F->G H Recrystallization (Ethanol/Water) G->H I Isolate & Dry Product H->I J Final Product: 3-Hydroxy-2-iodo-4- methoxybenzaldehyde I->J Mechanism cluster_reactants cluster_intermediate cluster_product R Isovanillin Ring I Sigma Complex (Resonance Stabilized Carbocation) R->I 1. Attack (Slow, Rate-Determining) E Activated Electrophile (e.g., [NIS-H]⁺) E->I P Iodinated Product I->P 2. Deprotonation (Fast, Restores Aromaticity)

Technical Support Center: Purification of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde via recrystallization. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the nuances of this purification, enabling you to troubleshoot effectively and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Understanding the physical properties is critical for designing a successful purification strategy. Key data for this compound, also known as 2-Iodoisovanillin, are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇IO₃[1][2]
Molecular Weight 278.04 g/mol [1][2][3]
Appearance Solid[1]
Melting Point 167-174 °C[1][3]
Boiling Point 304.8 °C at 760 mmHg[3]

Q2: What is the best solvent for recrystallizing this compound?

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For a phenolic aldehyde like this, polar protic solvents are an excellent starting point.

  • Recommended Primary Solvent: Ethanol or Methanol. Aromatic compounds, especially those with hydrogen-bonding capability (like the hydroxyl group), often recrystallize well from alcohols.[5]

  • Mixed Solvent System: An ethanol/water or acetone/water system can be highly effective. The compound is likely soluble in hot ethanol or acetone and insoluble in water.[6] By dissolving the compound in a minimal amount of the hot "good" solvent (e.g., ethanol) and then adding the hot "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the saturation point), you can create an ideal environment for crystallization upon slow cooling.

Q3: What should the final, purified crystals look like?

Pure this compound should form well-defined crystals. A visual inspection can be a preliminary indicator of purity. The crystals should appear uniform with shiny surfaces that catch the light.[7] The absence of a powdery or oily residue is a good sign. The ultimate validation of purity is analytical, primarily through melting point analysis, which should show a sharp and narrow melting range consistent with literature values (e.g., 171 °C).[7][8]

Q4: Why is slow cooling so important in recrystallization?

The principle of purification by recrystallization relies on the slow, ordered formation of a crystal lattice.[9] As the solution cools gradually, the molecules of the desired compound selectively deposit onto the growing crystal, while impurity molecules remain in the solution because they do not fit properly into the lattice. Rapid cooling ("crashing out") traps impurities within the solid, resulting in a precipitate rather than pure crystals and defeating the purpose of the procedure.[7]

Detailed Experimental Protocol

This protocol provides a robust starting point for the purification. Always perform initial trials on a small scale.

Objective: To purify crude this compound to high purity.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection & Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent (e.g., 95% ethanol) to a gentle boil. Add the hot solvent to the crude solid portion-wise, with stirring, until the solid just dissolves. The key is to use the minimum amount of hot solvent necessary.[5]

  • Decolorization (If Necessary): If the hot solution is colored and the pure compound is expected to be white or colorless, it may indicate colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[9]

  • Hot Filtration (If Necessary): If charcoal was used or if there are insoluble impurities, a hot filtration is required. This is a critical and often challenging step. Pre-heat a clean Erlenmeyer flask and a funnel (a stemless funnel is best to prevent crystallization in the stem). Flute a piece of filter paper and place it in the funnel. Quickly pour the hot solution through the filter paper into the clean, pre-heated flask. The goal is to separate the solution from the insoluble material without allowing the desired compound to crystallize prematurely.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass. Allow the flask to cool slowly and undisturbed to room temperature.[7] Placing the flask on an insulating surface like a cork ring or wooden block can help moderate the cooling rate.[10] Crystal formation should begin as the solution cools and becomes supersaturated.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[4]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the crystal surfaces. Using cold solvent is crucial to avoid redissolving your product.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely. For final drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Validation: Determine the melting point of the dried crystals. A sharp melting range close to the literature value indicates high purity. Calculate the percent recovery.

Troubleshooting Guide

Even with a good protocol, issues can arise. This guide addresses the most common problems encountered during the recrystallization of this compound.

Problem 1: My compound "oiled out" instead of forming crystals.

An "oil" is a liquid phase of the solute that separates from the solvent. This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid.[11]

  • Causality & Solution:

    • High Solute Concentration: The solution may be too concentrated, causing the compound to come out of solution too quickly at a high temperature.

      • Action: Re-heat the mixture to dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point.[10] Allow the solution to cool again, but much more slowly.

    • Cooling Too Rapidly: Placing the hot flask directly on a cold surface can induce oiling.

      • Action: Ensure the flask is allowed to cool gradually to room temperature before moving to an ice bath.

    • Solvent Polarity: The solvent may not be polar enough, causing the compound to melt and separate rather than crystallize.

      • Action: If using a mixed-solvent system (e.g., ethanol/water), you may have added too much of the "poor" solvent (water). Re-heat to dissolve the oil, add a small amount of the "good" solvent (ethanol) to increase overall polarity, and re-cool slowly.

Problem 2: No crystals are forming, even after cooling in an ice bath.

This is a common issue that typically points to one of two problems: too much solvent or the need for nucleation.

  • Causality & Solution:

    • Excess Solvent: This is the most frequent cause.[11] If too much solvent was used, the solution never reaches supersaturation, even when cold.

      • Action: Gently heat the solution to boil off a portion of the solvent. Be sure to do this in a fume hood. Once the volume is reduced, attempt to cool the solution again.[10]

    • Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated. Crystals need a starting point, or a "seed," to grow.[9]

      • Action 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]

      • Action 2 (Seeding): If you have a pure crystal of the compound, add a tiny speck to the cold solution. This "seed crystal" will act as a template for further crystallization.[11]

Problem 3: The crystal yield is very low.

A low yield (e.g., <50% recovery) can be frustrating but is often correctable.

  • Causality & Solution:

    • Too Much Solvent: As with the failure to crystallize, using an excess of solvent will keep a significant portion of your compound dissolved in the mother liquor.[10]

      • Action: If you still have the filtrate (mother liquor), try concentrating it by boiling off some solvent and cooling again to recover a second crop of crystals. Note that a second crop is often less pure than the first.

    • Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled in an ice bath will leave a substantial amount of product behind.

      • Action: Ensure the crystallization mixture is fully cooled before filtration.

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve a portion of the product.

      • Action: Always use ice-cold solvent for the washing step.

Problem 4: The final crystals are colored, but the pure compound should be white.

This indicates that colored impurities have been co-precipitated with your product.

  • Causality & Solution:

    • Highly Impure Starting Material: If the crude material is heavily contaminated, a single recrystallization may not be sufficient.

      • Action: A second recrystallization may be necessary.

    • Adsorbed Impurities: Some impurities may adsorb onto the surface of the growing crystals.

      • Action: Ensure the initial dissolution step is followed by the addition of activated charcoal and a hot filtration, as described in the protocol. Charcoal is very effective at removing highly conjugated, colored impurities.[9]

Process & Troubleshooting Workflow

The following diagram illustrates the decision-making process for a successful recrystallization and the pathways for troubleshooting common issues.

G start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve cool 2. Slow Cool to Room Temp Then Ice Bath dissolve->cool check_xtal Crystals Formed? cool->check_xtal filter_dry 3. Filter, Wash (Cold), and Dry check_xtal->filter_dry YES troubleshoot Troubleshooting Required check_xtal->troubleshoot NO success_path YES check_purity 4. Check Purity (Melting Point) Is it Sharp & Correct? filter_dry->check_purity pure_product Success: Pure Product check_purity->pure_product YES check_purity->troubleshoot NO (Impure) no_xtal NO oiling_out Problem: Oiling Out troubleshoot->oiling_out no_growth Problem: No Crystal Growth troubleshoot->no_growth low_yield Problem: Low Yield troubleshoot->low_yield solution_oil Solution: 1. Reheat to dissolve oil 2. Add small amount of hot solvent 3. Cool very slowly oiling_out->solution_oil solution_oil->dissolve Retry solution_no_growth Solution: 1. Boil off excess solvent 2. Scratch flask interior 3. Add a seed crystal no_growth->solution_no_growth solution_no_growth->cool Retry solution_low_yield Solution: 1. Concentrate mother liquor 2. Ensure complete cooling 3. Wash with ice-cold solvent low_yield->solution_low_yield solution_low_yield->filter_dry Recover 2nd Crop

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting low yield in Suzuki coupling of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to overcoming challenges in the palladium-catalyzed cross-coupling of a sterically hindered and functionalized aryl iodide.

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, yet its success is highly dependent on the substrate. The molecule 3-Hydroxy-2-iodo-4-methoxybenzaldehyde presents a trifecta of challenges that can lead to low yields:

  • Steric Hindrance: The iodine atom is positioned ortho to both a hydroxyl and an aldehyde group, impeding access for the palladium catalyst to perform oxidative addition.[1][2]

  • A Free Phenolic Group: The acidic hydroxyl group can interfere with the base, and the resulting phenoxide can coordinate to the palladium center, potentially deactivating the catalyst.[3]

  • An Aldehyde Moiety: While generally well-tolerated, the aldehyde group adds to the steric bulk and introduces a potentially reactive site for side reactions under certain conditions.

This guide provides a structured, question-and-answer approach to systematically diagnose and resolve issues encountered during this specific coupling reaction, transforming low-yield attempts into a successful synthesis.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental failures with a focus on causality and actionable solutions.

Q1: My reaction shows very low or no conversion of the starting material. What are the most common initial checks I should perform?

A1: Before exploring advanced optimization, it's crucial to validate the foundational parameters of your experiment. Low conversion is often traced back to fundamental setup and reagent issues.[4]

Initial Diagnostic Checklist:

  • Reagent Integrity:

    • Aryl Iodide: Confirm the purity of your this compound via NMR or LC-MS.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation and trimerization into boroxines, while boronic esters can hydrolyze.[4] Using a fresh, high-purity batch is recommended. Electron-deficient boronic acids are particularly prone to a side reaction called protodeboronation.[4]

    • Catalyst & Ligand: Palladium(II) precatalysts can degrade over time. Phosphine-based ligands are highly sensitive to air and can oxidize, rendering them ineffective.[4] Use fresh reagents or those stored meticulously under an inert atmosphere.

  • Reaction Atmosphere:

    • Exclusion of Oxygen: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species by oxygen.[5] Ensure your reaction flask is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed. A common method is to subject the sealed flask to three cycles of vacuum followed by backfilling with inert gas.[4]

  • Solvent and Base Purity:

    • Solvents: Use anhydrous, degassed solvents of high purity. Oxygen dissolved in the solvent is a primary cause of catalyst deactivation.[4]

    • Base: Ensure the base is pure and has been stored correctly to prevent absorption of atmospheric water and CO₂, which can alter its strength and solubility.

Q2: I've confirmed my basic setup is sound, but the reaction is sluggish or stalls. How do I choose the right catalyst and ligand for this sterically hindered substrate?

A2: This is the most critical factor for a hindered substrate like this compound. Standard catalysts such as Pd(PPh₃)₄ are often completely ineffective because they are not reactive enough to overcome the steric barrier.[1][2] The solution lies in using a catalyst system featuring bulky, electron-rich ligands that promote the key steps of the catalytic cycle.

The primary goal is to generate a highly reactive, monoligated L-Pd(0) species. Bulky ligands facilitate this by favoring the dissociation of other ligands and accelerating both the oxidative addition and the final reductive elimination step.[6][7]

Catalyst/Ligand SystemClassKey AdvantagesTypical Loading (mol%)
XPhos or SPhos + Pd₂(dba)₃ or Pd(OAc)₂Buchwald Ligands (Dialkylbiaryl phosphines)Excellent for hindered substrates. Promotes fast oxidative addition and reductive elimination.[2][7]1-3% Pd, 1.2-2:1 L:Pd ratio
RuPhos + Pd₂(dba)₃ or Pd(OAc)₂Buchwald LigandSimilar to XPhos/SPhos, often effective when others are not.[2]1-3% Pd, 1.2-2:1 L:Pd ratio
tBuXPhos + Pd₂(dba)₃ or Pd(OAc)₂Buchwald LigandEven bulkier ligand, can be effective for extremely challenging couplings.[8]1-3% Pd, 1.2-2:1 L:Pd ratio
XPhos Pd G3/G4 or SPhos Pd G3/G4 Pre-catalystsAir-stable, reliable generation of the active Pd(0) catalyst. Highly recommended for reproducibility.[9]1-3%
PEPPSI-IPr or PEPPSI-SIPr NHC Pre-catalystsN-Heterocyclic Carbene (NHC) ligands offer high stability and activity, especially for less reactive partners.[2]2-5%

Actionable Step: Screen two or three of the recommended systems. An excellent starting point would be XPhos Pd G3 due to its high activity and ease of use.

Q3: The free hydroxyl group seems to be problematic. How should I select the base and solvent to manage its effects?

A3: The choice of base is critical and serves two main functions in the Suzuki reaction: activating the boronic acid to form a more nucleophilic boronate "ate" complex and reacting with the palladium(II) halide complex.[10][11] With your substrate, the base also interacts with the acidic phenolic proton.

  • Base Selection: A base that is too weak may not facilitate transmetalation efficiently. A base that is too strong can promote side reactions. For phenolic substrates, moderately strong inorganic bases are often the best choice.

    • Recommended Bases: K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are frequently the most effective bases for challenging Suzuki couplings.[2][11] They offer a good balance of reactivity and can mitigate side reactions. K₂CO₃ is a viable, less expensive alternative.

    • Why not stronger bases? Very strong bases like alkoxides (e.g., NaOt-Bu) can sometimes be used, but they increase the risk of aldehyde-related side reactions and catalyst decomposition.[12]

  • Solvent System: The solvent must dissolve the organic substrates, the catalyst, and, crucially, have some capacity to dissolve the inorganic base. This is why mixed solvent systems are common.

    • Recommended Solvents:

      • 1,4-Dioxane / Water (e.g., 4:1 to 10:1 ratio): A classic and highly effective system. Dioxane is a good solvent for the organic components, while water helps to dissolve the phosphate or carbonate base.[13][14]

      • THF / Water (e.g., 4:1 ratio): Another excellent choice, particularly if lower reaction temperatures are desired.[15]

      • Toluene / Water: A less polar option that can sometimes be advantageous.[13]

    • The Role of Water: A small amount of water is often beneficial, even essential, when using phosphate or carbonate bases, as it facilitates their dissolution and the formation of active hydroxide species that participate in the catalytic cycle.[16][17]

Q4: My reaction is producing significant side products, primarily a de-iodinated starting material and a homocoupled dimer of my boronic acid. How can I suppress these pathways?

A4: These are two of the most common side reactions in Suzuki couplings, and their presence indicates specific flaws in the reaction conditions.

  • Protodeboronation (Boronic Acid -> Arene):

    • Cause: This occurs when the boronic acid C-B bond is cleaved by a proton source before it can transmetalate to the palladium center. It is often accelerated by excess base and water, especially at high temperatures.[4][9]

    • Solutions:

      • Use a Milder Base: Switching from K₂CO₃ to K₃PO₄ or KF can reduce the rate of protodeboronation.[11]

      • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents) but avoid a large excess.

      • Use a More Stable Boron Species: If the problem persists, consider converting the boronic acid to a more stable pinacol (BPin) ester . These are less prone to protodeboronation.[14]

  • Homocoupling (Aryl-I -> Aryl-Aryl):

    • Cause: This side reaction is almost always a result of oxygen in the reaction mixture.[9] Oxygen can facilitate the oxidative homocoupling of the boronic acid or interfere with the catalytic cycle in other ways.

    • Solutions:

      • Rigorous Degassing: This is the most critical step. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.[5]

      • Use High-Purity Reagents: Ensure your palladium source and ligands have not been compromised by exposure to air.

Frequently Asked Questions (FAQs)

  • FAQ 1: At what temperature should I run the reaction? For a sterically hindered substrate, elevated temperatures are typically required to provide enough energy to overcome the activation barriers. A good starting point is 80-100 °C .[15] If the reaction is clean but slow, you can cautiously increase the temperature to 110 °C. However, be aware that higher temperatures can also accelerate side reactions like protodeboronation.[4]

  • FAQ 2: Should I protect the free hydroxyl group? This should be considered a last resort. Modern catalyst systems are remarkably tolerant of functional groups.[7] Protecting the -OH (e.g., as a methyl or benzyl ether) adds two steps to your synthesis (protection and deprotection). It is far more efficient to first screen a robust set of modern ligands and bases (e.g., XPhos Pd G3 with K₃PO₄). Protection should only be attempted if all other optimization strategies fail.

  • FAQ 3: How long should the reaction run, and how do I monitor it? These reactions can take anywhere from 2 to 24 hours. The best way to monitor progress is by taking small aliquots from the reaction mixture over time and analyzing them by Thin Layer Chromatography (TLC) or LC-MS .[4] This will tell you when the starting material has been consumed and prevent unnecessary heating that could degrade the product.

Visualizations & Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition Trans_Complex L-Pd(II)(Ar¹)(Ar²) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) Trans_Complex->Product Ar1X Ar¹-X (Your Iodophenol) Ar1X->OA_Complex Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->OA_Complex Base Base (e.g., K₃PO₄) Base->OA_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_basics Step 1: Verify Basics - Reagent Purity - Inert Atmosphere - Degassed Solvents start->check_basics check_catalyst Step 2: Optimize Catalyst - Use Bulky Ligand (XPhos, SPhos) - Use Stable Pre-catalyst (G3/G4) check_basics->check_catalyst Basics OK check_conditions Step 3: Screen Base & Solvent - Base: K₃PO₄, Cs₂CO₃ - Solvent: Dioxane/H₂O, THF/H₂O check_catalyst->check_conditions Still Low Yield check_side_reactions Step 4: Address Side Reactions - Protodeboronation? -> Milder Base/BPin Ester - Homocoupling? -> Improve Degassing check_conditions->check_side_reactions Still Low Yield success Improved Yield check_side_reactions->success

Caption: A logical workflow for troubleshooting low Suzuki coupling yields.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a robust starting point for the specified substrate using modern, highly active catalyst systems.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To a dry oven-dried reaction flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[4]

  • Add the XPhos Pd G3 catalyst to the flask under a positive pressure of inert gas.

  • Using a syringe, add degassed 1,4-dioxane, followed by degassed water to achieve a 5:1 solvent ratio. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M in the aryl iodide.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS every 2-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Common side reactions in the synthesis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (CAS: 138490-94-5), also known as 2-Iodoisovanillin. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in navigating the common challenges associated with this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible, high-yield outcomes.

Overview of Synthetic Strategy

The synthesis of this compound typically involves the direct electrophilic iodination of a suitable precursor, most commonly 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The electron-donating hydroxyl and methoxy groups activate the aromatic ring, but their directing effects must be carefully managed to achieve the desired regioselectivity. The hydroxyl group is a more powerful activating group than the methoxy group, and it strongly directs electrophiles to its ortho and para positions. In isovanillin, the C2 position is ortho to the hydroxyl group, making it the primary target for iodination.

This guide will focus on troubleshooting the common side reactions and procedural pitfalls encountered during this electrophilic aromatic substitution.

Synthetic_Pathway cluster_main Primary Synthetic Route cluster_side Common Side Reactions Isovanillin Isovanillin Target_Product This compound Isovanillin->Target_Product Iodination (e.g., I₂, KI, Base) Side_Product_1 Di-iodinated Product (2,6-diiodo-isovanillin) Target_Product->Side_Product_1 Over-iodination Side_Product_2 Isomeric Impurity (5-iodo-isovanillin) Target_Product->Side_Product_2 Poor Regiocontrol Side_Product_3 Oxidation Product (2-Iodoisovanillic Acid) Target_Product->Side_Product_3 Oxidizing Conditions

Caption: Primary synthesis and potential side-reaction pathways.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

Potential Causes:

  • Insufficient Activation of Iodine: Elemental iodine (I₂) itself is a weak electrophile. The reaction requires an activating agent or the in-situ generation of a more potent electrophilic iodine species (e.g., I⁺).

  • Deprotonation of Phenol: The phenolic hydroxyl group is acidic and can be deprotonated by a strong base. While the resulting phenoxide is a highly activated ring system, this can also lead to solubility issues or side reactions if not controlled.[1]

  • Inadequate Temperature Control: Electrophilic iodination reactions can be sensitive to temperature. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote side reactions and decomposition.

  • Poor Reagent Quality: Degradation of the starting material (isovanillin) or the iodinating agent can significantly impact yield.

Proposed Solutions & Scientific Rationale:

  • Use an Oxidizing Agent: To generate a more powerful electrophile, an oxidizing agent is often used in conjunction with an iodide salt (like KI or NaI). Common choices include sodium hypochlorite (bleach) or Oxone®.[1][2] The oxidant converts the iodide anion (I⁻) into the electrophile (I₂ or a related species) that is then attacked by the electron-rich aromatic ring.

  • Control pH and Base Addition: The reaction is often performed under basic conditions to form the more nucleophilic phenoxide ion.[1] However, the pH must be carefully controlled. After the reaction, acidification is crucial to protonate the phenoxide product, making it less water-soluble and allowing it to precipitate for collection.[1]

  • Optimize Reaction Temperature: Start the reaction at a lower temperature (e.g., in an ice bath) during the addition of the iodinating agent to control the initial exothermic reaction, then allow it to warm to room temperature or slightly heat to drive the reaction to completion.[1]

  • Verify Reagent Purity: Always use freshly opened or properly stored reagents. Check the purity of your isovanillin starting material by melting point or NMR spectroscopy.

Issue 2: Formation of a Dark, Intractable Precipitate

Question: Upon adding my iodinating agent, the reaction mixture turned very dark brown/black, and I isolated a dark, impure solid. What is this and how can I prevent it?

Potential Causes:

  • Excess Elemental Iodine: The dark color is characteristic of elemental iodine (I₂). Its presence in large excess can lead to the formation of charge-transfer complexes and other colored byproducts.

  • Reaction Order and Rate of Addition: Adding the substrate to a concentrated solution of the iodinating agent can cause localized high concentrations, promoting side reactions and the precipitation of dark-colored materials.[3]

  • Air Oxidation: In some cases, particularly under basic conditions, phenolic compounds can be susceptible to air oxidation, leading to colored, polymeric byproducts.

Proposed Solutions & Scientific Rationale:

  • Quench Excess Iodine: At the end of the reaction, add a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3] Thiosulfate will reduce any remaining I₂ to colorless I⁻ ions, which will remain in the aqueous phase during workup.

  • Control Reagent Addition: The preferred method is the slow, dropwise addition of the iodinating agent (e.g., bleach solution) to the solution of isovanillin and sodium iodide.[1] This maintains a low, steady concentration of the active electrophile, minimizing the formation of dark byproducts and improving the yield of the desired product.[3]

  • Consider an Inert Atmosphere: While not always necessary for this specific reaction, if oxidation is suspected, running the reaction under an inert atmosphere of nitrogen or argon can prevent air-induced degradation.

Troubleshooting_Workflow Start Observe Problem during Synthesis Prob_Yield Low Yield or Incomplete Reaction Start->Prob_Yield Prob_Color Dark Precipitate or Coloration Start->Prob_Color Prob_Purity Isomeric Impurities (NMR/TLC) Start->Prob_Purity Sol_Yield 1. Use Oxidant (e.g., Oxone®) 2. Control pH & Temperature 3. Check Reagent Purity Prob_Yield->Sol_Yield Sol_Color 1. Add Sodium Thiosulfate Quench 2. Slow, Dropwise Reagent Addition 3. Consider Inert Atmosphere Prob_Color->Sol_Color Sol_Purity 1. Optimize Temperature (low) 2. Use Bulky Solvent 3. Purify via Column or Recrystallization Prob_Purity->Sol_Purity

Caption: A logical workflow for troubleshooting common issues.

Issue 3: Presence of Isomeric Impurities

Question: My NMR analysis shows a mixture of products. Besides my target, 2-iodoisovanillin, what other isomers might be forming?

Potential Causes:

  • Di-iodination: If the reaction conditions are too forcing (high temperature, excess iodinating agent), a second iodine atom can be added to the ring, typically at the C6 position, which is the other position ortho to the strongly activating hydroxyl group.

  • Formation of 5-Iodoisovanillin: While electronically less favored than the C2 position, some substitution can occur at the C5 position, which is ortho to the methoxy group. This is generally a minor product but can complicate purification.

Proposed Solutions & Scientific Rationale:

  • Strict Stoichiometric Control: Carefully control the stoichiometry of your iodinating agent. Use a slight excess (e.g., 1.1 equivalents) but avoid large excesses that would promote di-iodination.

  • Maintain Low Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitutions by favoring the kinetically controlled product, which in this case is the desired 2-iodo isomer.

  • Purification Strategy: If isomeric impurities are present, purification by column chromatography or recrystallization is necessary.

    • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexane is typically effective for separating isomers with different polarities.[4]

    • Recrystallization: Recrystallization from a solvent system like ethanol/water can be highly effective for removing minor impurities and obtaining a product with high purity.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the iodination of substituted phenols.[1][5]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • Sodium iodide (NaI)

  • Ethanol

  • Sodium hypochlorite solution (household bleach, ~5-6%)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isovanillin (1.0 eq) in ethanol.

  • Add sodium iodide (1.1 eq) to the solution and stir until it dissolves.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the sodium hypochlorite solution (1.2 eq) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C. The solution will likely turn a dark brown color.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add saturated sodium thiosulfate solution dropwise until the dark color disappears, indicating that excess iodine has been quenched.

  • Acidify the reaction mixture to pH ~2 by adding 1 M HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Allow the solid to air dry completely. The crude product can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization

This protocol is a general method for purifying aromatic aldehydes.[5][6]

Procedure:

  • Transfer the crude, dry solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add warm deionized water dropwise until the solution becomes faintly cloudy.

  • If the solution remains cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Data Summary

CompoundFormulaMW ( g/mol )Melting Point (°C)Appearance
This compoundC₈H₇IO₃278.04167-174 °C[7]Off-white to pale yellow solid

References

Technical Support Center: Purification of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (also known as 2-Iodoisovanillin). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of purifying this important chemical intermediate. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Introduction to this compound and the Imperative of Purity

This compound is a key building block in the synthesis of various biologically active molecules. Its purity is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications, particularly in drug development where stringent purity standards are required. Common impurities can arise from the starting materials, side reactions during synthesis (e.g., formation of regioisomers or di-iodinated products), or degradation of the product itself.

This guide provides a systematic approach to identifying and removing these impurities, ensuring a high-purity final product suitable for the most demanding applications.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My purified product has a lower-than-expected melting point and appears as a brownish solid instead of the expected off-white to pale yellow crystals. What are the likely impurities?

A1: A depressed and broad melting point, along with a darker color, typically indicates the presence of impurities. The most common culprits are:

  • Residual Starting Material (Isovanillin): If the iodination reaction did not go to completion, unreacted 3-hydroxy-4-methoxybenzaldehyde (isovanillin) will remain.

  • Regioisomers: Depending on the iodination method, other iodinated isomers may have formed.

  • Di-iodinated Products: Over-iodination can lead to the formation of di-iodinated species.

  • Oxidation Product: Benzaldehydes are susceptible to oxidation to the corresponding carboxylic acid (3-hydroxy-2-iodo-4-methoxybenzoic acid), especially if exposed to air over time.[1][2][3] This is a very common degradation pathway.

  • Residual Solvents or Reagents: Incomplete removal of solvents or reagents from the synthesis or workup can also lead to a lower melting point.

Q2: I'm seeing multiple spots on my TLC plate after purification. How can I identify what they are?

A2: Thin-Layer Chromatography (TLC) is an excellent tool for assessing purity. Here’s how to approach identifying the spots:

  • Co-spotting: Spot your purified sample alongside the starting material (isovanillin) on the same TLC plate. If one of the impurity spots has the same Rf value as the starting material, you have your answer.

  • Visualization Techniques:

    • UV Light: Aromatic compounds like your product and many likely impurities will be visible under UV light (254 nm).[4]

    • Iodine Chamber: Iodine vapor will stain most organic compounds, appearing as brown spots.[4]

    • Ferric Chloride (FeCl₃) Stain: This stain is specific for phenols.[5] Since your product has a free hydroxyl group, it should give a positive test (typically a blue, green, or violet spot). Comparing the color of your main spot to impurity spots can be informative.

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes. Your product should give a positive test (a yellow/brown spot on a purple background).

Q3: My column chromatography separation is not very effective; the fractions are still mixed.

A3: Poor separation in column chromatography can be due to several factors:

  • Incorrect Solvent System: The polarity of your eluent may be too high, causing all compounds to move down the column too quickly. Conversely, if it's too low, the compounds may not move at all. It is crucial to first determine the optimal solvent system using TLC.[6] Aim for an Rf value of around 0.25-0.35 for your desired product.

  • Improper Column Packing: Air bubbles or cracks in the silica gel create channels, leading to poor separation.[6] Ensure you pack your column carefully as a slurry to avoid these issues.

  • Overloading the Column: Using too much crude product for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Sample Application: The initial band of your compound should be as narrow as possible. Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the column.

Q4: My product seems to be degrading during purification. What can I do to minimize this?

A4: Iodinated phenols can be sensitive to light and air. Benzaldehydes are also prone to oxidation.[1][2][3][7]

  • Minimize Exposure to Light: Protect your compound from direct light by wrapping your flasks and columns in aluminum foil.

  • Work Under an Inert Atmosphere: If possible, perform purification steps under a nitrogen or argon atmosphere to prevent oxidation.

  • Avoid High Temperatures: While some heat may be necessary for recrystallization, prolonged exposure to high temperatures can cause degradation.

  • Use Fresh Solvents: Peroxides in old ether solvents can promote oxidation. Always use freshly distilled or purchased solvents.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Purification by Column Chromatography

This is often the most effective method for removing a variety of impurities.

Materials:

  • Crude this compound

  • Silica gel (60-200 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps prep_tlc Optimize eluent with TLC prep_pack Pack column with silica slurry prep_tlc->prep_pack Determines starting eluent run_load Load crude product prep_pack->run_load run_elute Elute with solvent gradient run_load->run_elute run_collect Collect fractions run_elute->run_collect analysis_tlc Analyze fractions by TLC run_collect->analysis_tlc Monitor purity analysis_combine Combine pure fractions analysis_tlc->analysis_combine analysis_evap Evaporate solvent analysis_combine->analysis_evap final_product final_product analysis_evap->final_product Pure Product

Caption: Workflow for purification by column chromatography.

Step-by-Step Procedure:

  • TLC Analysis for Eluent Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems of petroleum ether and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35.[6]

  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles. Open the stopcock to allow the solvent to drain, but do not let the silica gel run dry.[6]

    • Add another thin layer of sand on top of the packed silica gel.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Open the stopcock and allow the sample to enter the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or small flasks.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute more polar compounds.

  • Analysis of Fractions:

    • Spot each fraction on a TLC plate to determine which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain highly crystalline material, especially if the impurities have different solubilities than the product.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Workflow Diagram:

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying dissolve_hot Dissolve in minimal hot solvent dissolve_filter Hot filtration (if needed) dissolve_hot->dissolve_filter crystallize_cool Slow cooling to room temp dissolve_filter->crystallize_cool crystallize_ice Cool in ice bath crystallize_cool->crystallize_ice Maximize yield isolate_filter Vacuum filtration crystallize_ice->isolate_filter isolate_wash Wash with cold solvent isolate_filter->isolate_wash isolate_dry Dry crystals isolate_wash->isolate_dry final_product final_product isolate_dry->final_product Pure Crystals

Caption: Workflow for purification by recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: A two-solvent system of ethanol and water is often effective for polar aromatic compounds like 2-iodoisovanillin. The compound should be soluble in hot ethanol and less soluble in water.

  • Dissolution:

    • Place the crude or partially purified product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.

  • Induce Crystallization:

    • While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.

    • If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate. The goal is to have a saturated solution at the boiling point.[8]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Methods for Purity Verification

After purification, it is essential to verify the purity of your this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of your compound. A reversed-phase method is typically suitable for this type of molecule.

Suggested Starting HPLC Method:

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase B. A good starting point is 70% A to 30% B over 10 minutes.
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

This method should provide good separation of your product from less polar impurities (which will elute later) and more polar impurities (which will elute earlier).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of your final product.

  • ¹H NMR: The proton NMR spectrum should show clean, sharp peaks corresponding to the aromatic protons, the aldehyde proton, the methoxy protons, and the hydroxyl proton. The absence of peaks corresponding to starting material (isovanillin) or other impurities is a strong indicator of purity. Compare your spectrum to literature values for similar compounds to confirm assignments. For example, the aldehyde proton is expected to be a singlet around 9.8 ppm, and the methoxy protons a singlet around 3.9 ppm.[9]

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be a distinctive peak downfield, typically around 190 ppm.[9]

By following this comprehensive guide, you will be well-equipped to tackle the purification of this compound, troubleshoot common issues, and confidently verify the purity of your final product.

References

Technical Support Center: Regioselective Iodination of 3-Hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective iodination of 3-hydroxy-4-methoxybenzaldehyde, also known as isovanillin. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and improve the regioselectivity of your iodination process.

Introduction to the Challenge: Directing the Electrophile

The iodination of 3-hydroxy-4-methoxybenzaldehyde is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The hydroxyl (-OH) and methoxy (-OCH3) groups are both activating and ortho-, para-directing.[1][2] This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and direct the incoming electrophile to the positions ortho and para to themselves.

However, in 3-hydroxy-4-methoxybenzaldehyde, these directing effects are competitive, leading to a potential mixture of products. The primary challenge is to selectively introduce the iodine atom at the desired position, which is often the C5 position, to yield 5-iodo-3-hydroxy-4-methoxybenzaldehyde. Understanding the interplay of electronic and steric effects is crucial for optimizing this reaction.

Troubleshooting Guide

This section addresses common problems encountered during the iodination of 3-hydroxy-4-methoxybenzaldehyde.

Issue 1: Low Yield of the Desired 5-Iodo Isomer and Formation of Multiple Products

Question: My reaction is producing a mixture of iodinated isomers, including the 2-iodo and 6-iodo derivatives, resulting in a low yield of the desired 5-iodo-3-hydroxy-4-methoxybenzaldehyde. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a common issue stemming from the activating nature of both the hydroxyl and methoxy groups. To favor iodination at the C5 position, you can employ several strategies:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent plays a significant role.

    • Mild Reagents: Using milder iodinating agents can increase selectivity. A combination of potassium iodide (KI) and an oxidizing agent like Oxone® in water has been shown to be effective and is considered a greener approach.[3][4] Another mild option is using N-Iodosuccinimide (NIS), often with a catalytic amount of a protic or Lewis acid.[5][6]

    • Iodine Monochloride (ICl): While more reactive, ICl can sometimes offer good selectivity, but careful control of stoichiometry and temperature is critical to avoid over-iodination.[7]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reactivity of the phenolate ion. Polar aprotic solvents like DMF or acetone can favor O-alkylation if alkylating agents are present, but for iodination, they can modulate the reactivity of the iodinating species.[8] Aqueous systems are often preferred for their green credentials and can provide good selectivity.[3]

    • Temperature: Lowering the reaction temperature generally decreases the overall reaction rate and can significantly enhance selectivity by favoring the kinetically controlled product.[7] Reactions are often run at temperatures ranging from 0 °C to room temperature.

    • pH Control: The reactivity of the phenol is highly pH-dependent.[9] In basic conditions, the more nucleophilic phenoxide ion is formed, which can increase the reaction rate. However, this may also decrease selectivity. Buffering the reaction mixture can help maintain a consistent pH and improve reproducibility. Some protocols utilize sodium bicarbonate to facilitate the reaction, likely by forming the more reactive phenoxide ion.[10]

  • Steric Hindrance: The methoxy group at C4 can sterically hinder attack at the C5 position to some extent. However, the hydroxyl group at C3 can also direct to the C2 and C4 positions. The interplay is complex, but often, the C5 position is the most electronically favored and sterically accessible for monosubstitution.

Issue 2: The Reaction is Sluggish or Does Not Go to Completion

Question: I am experiencing incomplete conversion of my starting material, even after extended reaction times. What could be the cause, and how can I drive the reaction to completion?

Answer: A sluggish reaction can be due to several factors related to reagent purity, activation of the electrophile, or inherent substrate reactivity.

  • Reagent Quality:

    • Iodinating Agent: Ensure your iodinating agent is pure and active. For instance, Iodine monochloride is moisture-sensitive and can decompose.[7] N-Iodosuccinimide should be of high purity.

    • Starting Material: Verify the purity of your 3-hydroxy-4-methoxybenzaldehyde.

  • Activation of the Iodinating Species:

    • Use of a Catalyst: For less reactive substrates or milder iodinating agents, a catalyst may be necessary. For NIS, a catalytic amount of trifluoroacetic acid can be beneficial.[5] With molecular iodine, an oxidizing agent is required to generate the active electrophilic species, such as hypoiodous acid (HOI).[11][12]

    • Lewis Acids: In some cases, a Lewis acid can be used to increase the electrophilicity of the iodine source.[7]

  • Reaction Temperature: While lower temperatures favor selectivity, a very low temperature might be hindering the reaction rate. A modest increase in temperature could improve the conversion rate, but this must be balanced against the potential loss of regioselectivity.

Issue 3: Formation of Di-iodinated Byproducts

Question: My reaction is producing a significant amount of di-iodinated product. How can I favor mono-iodination?

Answer: The formation of di-iodinated products occurs when the mono-iodinated product is still sufficiently activated to react further with the iodinating agent. To control this, consider the following:

  • Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Using a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent will favor mono-iodination.[7]

  • Slow Addition: Adding the iodinating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second iodination event.

  • Lower Temperature: As with improving regioselectivity, lower reaction temperatures can also help to prevent over-iodination by slowing down the overall reaction rate.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer in the iodination of 3-hydroxy-4-methoxybenzaldehyde and why?

A1: The major product is typically 5-iodo-3-hydroxy-4-methoxybenzaldehyde . The hydroxyl group at C3 and the methoxy group at C4 are both ortho-, para-directing. The positions ortho to the hydroxyl group are C2 and C4. The positions ortho and para to the methoxy group are C3 and C5. The combined directing effects strongly activate the C5 position. The C2 position is also activated but may be slightly more sterically hindered.

Q2: Are there any "greener" methods for this iodination reaction?

A2: Yes. Traditional iodination methods often use harsh reagents and solvents. Greener alternatives have been developed that utilize less hazardous materials. A notable example is the use of Oxone® and potassium iodide in water .[3][13] This method avoids the use of halogenated solvents and more toxic iodine sources. Laccase-catalyzed iodination using KI is another environmentally friendly approach.[14]

Q3: Can I use a protecting group strategy to improve regioselectivity?

A3: A protecting group strategy is a viable, albeit longer, route to achieve high regioselectivity. For instance, you could protect the more acidic hydroxyl group, perform the iodination, and then deprotect. However, this adds extra steps to the synthesis. Given that direct iodination can be optimized to give good yields of the desired isomer, a protecting group strategy is often not the first choice unless other functional groups in a more complex molecule require protection.

Q4: How does the mechanism of iodination with NIS differ from using I2/oxidant?

A4:

  • I2/Oxidant: In this system, the oxidant (e.g., nitric acid, hydrogen peroxide, Oxone®) oxidizes iodide (I-) or iodine (I2) to a more electrophilic species, often considered to be hypoiodous acid (HOI) or the iodonium ion (I+).[11] This electrophile then attacks the electron-rich aromatic ring.

  • N-Iodosuccinimide (NIS): NIS serves as an electrophilic iodine source. The N-I bond is polarized, making the iodine atom electrophilic. The reaction is often catalyzed by a protic or Lewis acid, which coordinates to the carbonyl oxygen of NIS, further increasing the electrophilicity of the iodine.[5]

G Start Start Problem Problem Start->Problem LowSelectivity LowSelectivity Problem->LowSelectivity Poor Isomer Ratio IncompleteReaction IncompleteReaction Problem->IncompleteReaction Low Conversion DiIodination DiIodination Problem->DiIodination Side Product Sol_Selectivity Sol_Selectivity LowSelectivity->Sol_Selectivity Sol_Incomplete Sol_Incomplete IncompleteReaction->Sol_Incomplete Sol_DiIodination Sol_DiIodination DiIodination->Sol_DiIodination End End Sol_Selectivity->End Sol_Incomplete->End Sol_DiIodination->End

Experimental Protocols

Protocol 1: Iodination using Potassium Iodide and Oxone® in Water

This protocol is adapted from a greener chemistry approach.[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) and potassium iodide (1 equivalent) in deionized water.

  • Reagent Addition: In a separate flask, dissolve Oxone® (approximately 1.05 equivalents of KHSO5) in deionized water. Add this solution dropwise to the stirred suspension of the starting material over 5-10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. Wash the solid with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol uses a common and effective electrophilic iodinating agent.[5]

  • Preparation: Dissolve 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add N-Iodosuccinimide (1-1.1 equivalents) to the solution. If required, add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary

Iodinating SystemTypical SolventTemperatureKey AdvantagesPotential Issues
I2 / NaHCO3 Water/EthanolRoom Temp - 50°CInexpensive reagentsModerate selectivity, may require longer reaction times
KI / Oxone® WaterReflux"Green" method, good yieldsRequires heating, potential for side reactions at high temp
N-Iodosuccinimide (NIS) Acetonitrile, DCMRoom TempMild conditions, good for sensitive substratesHigher cost of reagent
NIS / TFA (cat.) Acetonitrile, DCMRoom TempHigher reactivity for less activated substratesAcid catalyst may not be compatible with all functional groups
Iodine Monochloride (ICl) DCM, Acetic Acid0°C - Room TempHighly reactiveLower selectivity, risk of over-iodination, moisture sensitive

References

Technical Support Center: Synthesis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (2-Iodoisovanillin)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, chemists, and process development professionals encountering challenges in the synthesis and scale-up of this molecule. Our goal is to provide practical, experience-driven insights and troubleshooting strategies to help you navigate the complexities of this synthesis.

The synthesis of this compound, also known as 2-iodoisovanillin, is a non-trivial process primarily due to challenges in controlling the regioselectivity of the iodination of the starting material, isovanillin. Unlike its isomer, vanillin, where iodination predominantly occurs at the 5-position, the electronic and steric landscape of isovanillin presents a more complex challenge, often leading to a mixture of products. This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues in the Synthesis of 2-Iodoisovanillin

This section addresses specific problems you may encounter during the synthesis. The proposed starting point for this synthesis is the direct iodination of isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Q1: My reaction is producing a mixture of iodinated isomers, with very little of the desired 2-iodo product. How can I improve the regioselectivity?

A1: This is the most common challenge in this synthesis. The hydroxyl and methoxy groups on the isovanillin ring direct iodination to the positions ortho and para to them. In the case of isovanillin, the 2- and 6-positions are activated.

Underlying Cause: The hydroxyl group is a more powerful activating group than the methoxy group, and it directs electrophilic substitution primarily to its ortho and para positions. In isovanillin, the para position is blocked. This leaves the two ortho positions (2 and 6) as the most likely sites for iodination. Steric hindrance from the adjacent methoxy group at position 4 can slightly disfavor substitution at position 2, but a mixture is often unavoidable.

Troubleshooting Steps & Optimization:

  • Choice of Iodinating Agent: The choice of iodinating agent and reaction conditions can influence regioselectivity.

    • Mild Conditions: Start with milder iodinating systems. A common method for iodinating phenols involves the in-situ generation of hypoiodous acid (HOI) from iodine (I₂) in a basic solution (e.g., dilute NaOH or NaHCO₃).[1] This can sometimes offer better selectivity than more aggressive reagents.

    • Bulky Reagents: The use of bulkier iodinating agents can sometimes favor the less sterically hindered position. While not extensively documented for isovanillin, exploring reagents like N-iodosuccinimide (NIS) in different solvent systems could be a viable research direction.

  • Directed Ortho-Metalation: A more advanced strategy involves directed ortho-metalation. This would be a multi-step process:

    • Protect the phenolic hydroxyl group as a directing group (e.g., a carbamate).

    • Use a strong base (like an organolithium reagent) to deprotonate the 2-position specifically.

    • Quench the resulting anion with an iodine source (e.g., I₂).

    • Deprotect the hydroxyl group. This approach offers much greater control over regioselectivity but adds steps and complexity, which can be a challenge for scale-up.

  • Transition Metal Catalysis: Some modern methods utilize transition metal catalysts to direct C-H functionalization. For instance, iridium-catalyzed C-H borylation followed by iodination can offer high regioselectivity for arenes, although its application to a substrate like isovanillin would require specific development.[2]

Q2: The conversion of isovanillin is very low, and I recover a lot of starting material. What can I do to drive the reaction to completion?

A2: Low conversion can be due to several factors, including the reactivity of the iodinating agent, reaction temperature, and potential deactivation of the substrate or reagent.

Underlying Cause: Phenols with deactivating groups (like the aldehyde group in isovanillin) have lower reactivity compared to simple phenols.[1] The iodination of such compounds may require an oxidizing agent to be used in conjunction with the iodine source to generate a more potent electrophilic iodine species.[1]

Troubleshooting Steps & Optimization:

  • Use of an Oxidant: A common strategy is to use iodine in the presence of an oxidizing agent. One well-documented method for the iodination of vanillin (which can be adapted for isovanillin) uses Oxone® and potassium iodide in water.[3][4] The Oxone® oxidizes the iodide to a more reactive electrophilic iodine species.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to more side products and decomposition. It is crucial to find the optimal temperature for your specific reaction conditions. Start at room temperature and gradually increase it, monitoring the reaction by TLC or HPLC.

  • Stoichiometry of Reagents: Ensure that the stoichiometry of your iodinating agent is appropriate. A slight excess of the iodinating agent may be necessary to drive the reaction to completion, but a large excess can lead to the formation of di-iodinated byproducts.

Q3: I have a mixture of products, and I'm finding it very difficult to purify the this compound. Any suggestions for purification?

A3: The structural similarity of the isomers (2-iodo, 6-iodo, and potentially 2,6-diiodo-isovanillin) makes purification challenging. Their polarity and chromatographic behavior can be very similar.

Underlying Cause: The isomers have the same molecular weight and similar functional groups, leading to close retention times in chromatography and similar solubilities for crystallization.

Troubleshooting Steps & Optimization:

  • Column Chromatography: This is the most likely method to succeed, but it requires careful optimization.

    • Solid Phase: Use a high-resolution silica gel.

    • Solvent System: A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate. Run a gradient elution to maximize separation.

    • Sample Loading: Do not overload the column. A smaller amount of crude product on a larger column will give better separation.

  • Recrystallization: This can be effective if you can find a solvent system where the solubility of the desired isomer is significantly different from the impurities. This may require screening a wide range of solvents and solvent mixtures. Given the likely presence of multiple isomers, fractional crystallization might be necessary, which can be a tedious and low-yielding process on a large scale.

  • Derivatization: If direct purification is not feasible, a temporary derivatization of the hydroxyl group could alter the physical properties of the isomers enough to allow for separation. After separation, the protecting group would be removed. This adds steps to the synthesis but can be a powerful purification strategy.

Frequently Asked Questions (FAQs)

What is the expected regioselectivity of isovanillin iodination based on electronic and steric effects?

The hydroxyl group at C3 is a strong ortho-, para-directing group. The methoxy group at C4 is also an ortho-, para-directing group. The aldehyde at C1 is a meta-directing and deactivating group. The directing effects of the hydroxyl and methoxy groups are dominant. The position para to the hydroxyl group is C6, and the ortho positions are C2 and C4 (blocked by methoxy). The position ortho to the methoxy group is C5. Therefore, the most activated positions for electrophilic aromatic substitution are C2 and C6. The formation of a mixture of 2-iodoisovanillin and 6-iodoisovanillin is highly likely.

Are there any specific safety concerns when scaling up this synthesis?

Yes. Iodine and many iodinating agents are corrosive and can cause severe skin and eye irritation. Iodine vapor is also a respiratory irritant. When using oxidizing agents like Oxone®, be aware of potential exotherms, especially on a larger scale. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

What are the key differences in the iodination of vanillin versus isovanillin?

In vanillin (4-hydroxy-3-methoxybenzaldehyde), the position para to the powerful hydroxyl directing group is open (C5). This makes the 5-position the most electronically activated and sterically accessible site for iodination, leading to a high yield of 5-iodovanillin. In isovanillin, the position para to the hydroxyl group is occupied by the aldehyde, forcing iodination to occur at the ortho positions (C2 and C6), which are electronically less favored than the para position and subject to different steric environments, leading to potential isomer mixtures.

Visualizing the Synthetic Challenges

Proposed Synthetic Pathway and Competing Reactions

G isovanillin Isovanillin iodination Iodination (e.g., I₂, base) isovanillin->iodination product This compound (Desired Product) iodination->product Ortho-iodination (Position 2) isomer 3-Hydroxy-6-iodo-4-methoxybenzaldehyde (Isomeric Byproduct) iodination->isomer Ortho-iodination (Position 6) diiodo 3-Hydroxy-2,6-diiodo-4-methoxybenzaldehyde (Di-iodinated Byproduct) iodination->diiodo Over-iodination

Caption: Reaction scheme showing the desired synthesis and competing side reactions.

Troubleshooting Decision Tree for Purification

G start Crude Product Mixture col_chrom Attempt Column Chromatography start->col_chrom is_pure Is the product pure? col_chrom->is_pure success Pure Product Isolated is_pure->success Yes recryst Attempt Recrystallization is_pure->recryst No is_pure2 Is the product pure? recryst->is_pure2 is_pure2->success Yes deriv Consider Derivatization Strategy is_pure2->deriv No

Caption: Decision-making workflow for the purification of 2-iodoisovanillin.

Summary of Reaction Conditions for Phenol Iodination

Iodinating SystemSubstrate TypeTypical ConditionsKey AdvantagesPotential ChallengesReference
I₂ / Base (e.g., NaOH, NaHCO₃)Activated PhenolsAqueous, Room Temp.Mild, inexpensiveLower reactivity for deactivated phenols, potential for low conversion[1]
Oxone® / KIActivated/Deactivated PhenolsAqueous, RefluxGreener solvent (water), good for less reactive substratesPotential for over-oxidation, exotherm on scale-up[3][4]
N-Iodosuccinimide (NIS)Various PhenolsOrganic Solvent (e.g., CH₃CN, DMF)Good selectivity in some casesHigher cost of reagentN/A
IClVarious AromaticsVariousHighly reactiveLess selective, harsh conditionsN/A

References

Technical Support Center: A Guide to the Stability and Storage of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (CAS No. 138490-94-5). This document is designed for our partners in research and drug development. The integrity of your starting materials is paramount to the success of your experiments. This guide provides field-proven insights and scientifically-grounded protocols to ensure the stability and proper handling of this versatile benzaldehyde derivative. We will explore the causality behind its storage requirements and provide actionable troubleshooting steps to mitigate common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

This compound is sensitive to air, light, and moisture.[1] For optimal long-term stability, it should be stored in a tightly sealed container, preferably the original vial, in a cool, dry, and dark environment. The ideal practice is to store the container within a desiccator at 2-8°C to minimize exposure to moisture and slow potential degradation pathways. For extended storage, blanketing the solid with an inert gas like argon or nitrogen before sealing is highly recommended to prevent oxidation.

Q2: Can you elaborate on the compound's sensitivities to air, light, and moisture?

Certainly. The chemical structure of this compound contains two functional groups highly susceptible to degradation:

  • Aldehyde Group (-CHO): Aldehydes are prone to oxidation, especially in the presence of air (oxygen), which can convert the aldehyde to a less reactive carboxylic acid (3-hydroxy-2-iodo-4-methoxybenzoic acid). This impurity can significantly impact subsequent reactions.

  • Phenolic Hydroxyl Group (-OH) & Iodide Substitution: Phenolic compounds can be sensitive to light and air, leading to the formation of colored oxidation products. The carbon-iodine bond can also be susceptible to light-induced cleavage.

  • Moisture: As a solid, absorbing moisture can lead to clumping and can accelerate degradation by providing a medium for chemical reactions. When opening a refrigerated container, it is crucial to allow it to warm to room temperature first to prevent atmospheric moisture from condensing on the cold solid.

Q3: What are the visible signs of compound degradation?

The pure compound is a solid. The most common visual indicator of degradation is a change in color, such as the appearance of a yellow or brownish tint, which often suggests oxidation. Other signs include a change in texture, such as clumping (due to moisture absorption) or the material becoming oily or sticky. If you observe any of these changes, a purity check is strongly advised before use.

Q4: What personal protective equipment (PPE) is necessary when handling this compound?

Based on its hazard profile, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3] Therefore, the following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If weighing out fine powder, a dust mask (e.g., N95) is recommended.

  • Body Protection: A standard laboratory coat.

Q5: Which solvents are suitable for dissolving this compound?

While specific solubility data is not extensively published, based on its molecular structure (containing polar hydroxyl and aldehyde groups), this compound is expected to be soluble in common polar organic solvents. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Ethyl acetate

  • Methanol or Ethanol

It is expected to have limited solubility in nonpolar solvents like hexanes and low solubility in water. Always start with a small quantity to test solubility before preparing a large-scale solution.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experimentation.

Problem / Observation Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent or Low Reaction Yield Compound degradation has introduced impurities (e.g., the oxidized carboxylic acid), reducing the concentration of the active starting material.1. Assess Purity: Perform a quick purity check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Rationale: Comparing the stored material against a fresh sample or a reference standard will reveal the presence of impurities that may be interfering with the reaction.
Compound Has Changed Color (e.g., Yellowed) Oxidation of the aldehyde or phenolic hydroxyl group. This is a common degradation pathway when exposed to air and/or light.1. Evaluate Fitness for Use: For non-sensitive, screening-level experiments, the material may still be usable. For quantitative or sensitive applications, do not use. 2. Rationale: The colored impurities are new chemical entities. Their presence, even in small amounts, can alter reaction kinetics, produce unwanted byproducts, or interfere with analytical measurements.
Difficulty Dissolving the Compound Use of an inappropriate solvent or potential degradation into a less soluble byproduct (e.g., a polymer).1. Verify Solvent Choice: Test solubility in a small amount of a polar aprotic solvent like DMSO or DMF. 2. Gentle Warming/Sonication: Gently warm the solution or place it in an ultrasonic bath to aid dissolution. 3. Rationale: If the compound still fails to dissolve in an appropriate solvent, it may have degraded. Degradation can sometimes lead to polymerization, creating higher molecular weight species with poor solubility.
Appearance of New Spots on TLC Analysis Chemical degradation has occurred during storage, creating one or more new compounds.1. Cease Use & Reorder: The material is no longer pure. Using it will lead to unreliable and irreproducible results. 2. Review Storage Protocol: Immediately assess your storage conditions against the recommended guidelines (see Table 2) to prevent future occurrences. 3. Rationale: Each new spot on a TLC plate represents a different chemical compound. Their presence invalidates any experiment that assumes a pure starting material.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the best practices for preparing a stock solution to maximize its stability.

  • Equilibrate: Remove the vial of this compound from cold storage and allow it to sit unopened on the benchtop for 20-30 minutes to reach ambient temperature. This prevents water condensation.

  • Weighing: In a chemical fume hood, weigh the desired amount of the solid into a new, clean vial. Perform this step as quickly as possible to minimize air exposure.

  • Solvent Addition: Add the appropriate volume of your chosen anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Storage: If not for immediate use, blanket the solution with an inert gas (argon or nitrogen), seal the vial tightly with a cap containing a chemically resistant septum or liner, and wrap it in aluminum foil to protect it from light.

  • Label & Store: Clearly label the vial with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term use.

Protocol 2: Workflow for Assessing Compound Purity

This workflow provides a visual guide for troubleshooting potential stability issues.

G cluster_0 start Experimental Anomaly Observed (e.g., low yield, color change) check_purity Assess Compound Purity (TLC, HPLC, or NMR) start->check_purity is_pure Is Compound Pure? check_purity->is_pure review_storage Review Storage & Handling Procedures (Temp, Light, Air, Moisture) is_pure->review_storage No troubleshoot_exp Troubleshoot Other Experimental Parameters is_pure->troubleshoot_exp Yes implement_changes Implement Corrective Actions: - Procure new material - Update storage protocols review_storage->implement_changes end_bad Problem Resolved implement_changes->end_bad end_good Proceed with Experiment troubleshoot_exp->end_good

Caption: Troubleshooting workflow for compound stability issues.

Part 4: Data Summary

Table 2: Recommended Storage Conditions Summary

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)Slows the rate of chemical degradation.
Atmosphere Tightly Sealed / Inert Gas (Argon, N₂)Prevents oxidation of the aldehyde and phenolic groups.[1]
Light Amber Vial / Protect from LightPrevents light-induced degradation.[1]
Moisture Dry / Store in DesiccatorPrevents moisture absorption and subsequent hydrolysis or degradation.[1]

References

Avoiding byproduct formation in reactions with 2-iodoisovanillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2-iodoisovanillin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common byproduct formations in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 2-iodoisovanillin?

2-Iodoisovanillin is a versatile building block in organic synthesis, primarily utilized in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most prevalent applications include:

  • Suzuki-Miyaura Coupling: To form biaryl structures by coupling with boronic acids or esters.[1][2][3]

  • Buchwald-Hartwig Amination: For the synthesis of arylamines by reacting with a wide range of primary and secondary amines.[4][5]

  • Sonogashira Coupling: To create aryl alkynes through reaction with terminal alkynes.

  • Heck Coupling: For the formation of substituted alkenes by reacting with alkenes.[6]

  • Etherification: O-alkylation of the phenolic hydroxyl group.[7]

Q2: I am observing significant amounts of a homocoupled biaryl byproduct in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?

Homocoupling of the aryl iodide to form a symmetrical biaryl is a common side reaction in palladium-catalyzed cross-coupling reactions.

Primary Causes:

  • Presence of Palladium(II) Species: While the active catalyst is typically a Palladium(0) species, the presence of Pd(II) can promote the unwanted homocoupling of the aryl iodide.[8]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.

  • Base and Solvent Effects: The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

Troubleshooting and Prevention:

StrategyRationaleRecommended Protocol
Use of Pd(0) Pre-catalysts Minimizes the concentration of Pd(II) species that can initiate homocoupling.Employ pre-catalysts like Pd(PPh₃)₄ or generate the Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂) with a suitable reducing agent or phosphine ligand.
Ligand Selection Sterically hindered and electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, disfavoring homocoupling.Consider ligands such as SPhos, XPhos, or RuPhos for challenging couplings.
Careful Control of Reaction Temperature Lowering the temperature can sometimes reduce the rate of homocoupling more than the desired cross-coupling.Start with a lower reaction temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.
Degassing of Solvents and Reagents Oxygen can lead to the oxidative dimerization of boronic acids, which can indirectly promote side reactions.Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Q3: In my Buchwald-Hartwig amination, I am seeing dehalogenation of the 2-iodoisovanillin. How can I minimize this byproduct?

Dehalogenation, or hydrodehalogenation, is the replacement of the iodine atom with a hydrogen atom. This is a frequent side reaction in palladium-catalyzed aminations.

Primary Causes:

  • β-Hydride Elimination: This is a common decomposition pathway where a palladium-hydride species is formed, which can then reductively eliminate to give the dehalogenated arene.[4]

  • Source of Hydride: The hydride can originate from the amine, solvent, or even trace amounts of water.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the propensity for β-hydride elimination.

Troubleshooting and Prevention:

StrategyRationaleRecommended Protocol
Choice of Base A strong, non-nucleophilic base is crucial. Weaker bases can lead to incomplete deprotonation of the amine, which can facilitate side reactions.Use strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[5]
Anhydrous Conditions Water can react with the palladium catalyst and contribute to the formation of palladium-hydride species.Use oven-dried glassware and anhydrous solvents. Store reagents in a desiccator.
Ligand Selection Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.Ligands like Josiphos, JohnPhos, or XPhos have been shown to be effective in minimizing dehalogenation.[9]
Amine Stoichiometry Using a slight excess of the amine can sometimes suppress dehalogenation.Use 1.1 to 1.5 equivalents of the amine relative to the 2-iodoisovanillin.
Q4: My etherification reaction on the phenolic hydroxyl group is giving a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?

The phenolic hydroxyl group of 2-iodoisovanillin is acidic and can be deprotonated to form a phenoxide. This phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring.

Primary Causes:

  • Hard and Soft Acid-Base (HSAB) Theory: Alkylating agents that are "hard" electrophiles (e.g., dimethyl sulfate) tend to react at the "hard" oxygen atom, while "softer" electrophiles (e.g., allyl bromide) may have a higher propensity for C-alkylation.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leaving a "naked" and highly reactive phenoxide, which can favor O-alkylation.

  • Counter-ion Effects: The nature of the cation associated with the base can influence the reactivity of the phenoxide.

Troubleshooting and Prevention:

StrategyRationaleRecommended Protocol
Choice of Base and Solvent A strong base in a polar aprotic solvent generally favors O-alkylation.Use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent such as DMF or acetone.
Use of Phase-Transfer Catalysts These catalysts can facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkylating agent is, often leading to cleaner O-alkylation.Add a catalytic amount of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).
Temperature Control Lower reaction temperatures can sometimes improve selectivity.Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor for completion.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during reactions with 2-iodoisovanillin.

Problem: Low Yield of Desired Product

dot

Low_Yield_Troubleshooting start Low Yield Observed check_starting_material Verify Purity of 2-Iodoisovanillin start->check_starting_material check_reagents Check Purity and Activity of Reagents check_starting_material->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction byproduct_formation Significant Byproduct Formation? incomplete_reaction->byproduct_formation No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes optimize_conditions Optimize Reaction Conditions (See FAQs) byproduct_formation->optimize_conditions Yes purification_issue Investigate Purification Method byproduct_formation->purification_issue No add_catalyst Increase Catalyst Loading increase_time_temp->add_catalyst

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add 2-iodoisovanillin (1.0 equiv.), the boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add 2-iodoisovanillin (1.0 equiv.), the amine (1.2 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

dot

Reaction_Setup cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_glassware Oven-Dry Glassware prep_reagents Weigh Reagents prep_glassware->prep_reagents add_solids Add Solids to Flask prep_reagents->add_solids evacuate_backfill Evacuate and Backfill with Inert Gas (3x) add_solids->evacuate_backfill add_solvent Add Degassed Solvent evacuate_backfill->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor_reaction Monitor by TLC/LC-MS heat_stir->monitor_reaction cool_reaction Cool to Room Temp monitor_reaction->cool_reaction quench_extract Quench and Extract cool_reaction->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: General experimental workflow.

References

Optimizing solvent conditions for reactions involving 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Optimizing Solvent Conditions for Key Chemical Transformations

Welcome to the technical support center for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (also known as 2-Iodoisovanillin). This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of solvent selection for reactions involving this versatile building block. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses core questions about the physical and chemical properties of this compound, which are foundational to selecting an appropriate solvent system.

Q1: What are the key solubility characteristics of this compound?

A1: this compound is a solid with a melting point between 167-174 °C.[1] Its structure, containing a polar phenolic hydroxyl group, an aldehyde, and a methoxy group, alongside a large, nonpolar iodine atom, gives it moderate polarity. It exhibits the following solubility profile:

  • High Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF).

  • Moderate Solubility: In alcohols like methanol and ethanol, and in chlorinated solvents like Dichloromethane (DCM).[2]

  • Low Solubility: In nonpolar solvents like hexanes and diethyl ether.

  • Insoluble: In water under neutral conditions, although it will dissolve in aqueous base due to the deprotonation of the acidic phenolic hydroxyl group.[3]

Q2: How does the acidity of the phenolic proton influence solvent and base selection?

A2: The hydroxyl group is phenolic and thus acidic. Its pKa is influenced by the surrounding electron-withdrawing iodine and aldehyde groups. This acidity is a critical factor:

  • In Cross-Coupling Reactions (e.g., Suzuki, Heck): The phenolic proton must typically be deprotonated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to prevent it from interfering with the catalytic cycle. The choice of base dictates the choice of solvent. Stronger bases like NaOtBu are often used in anhydrous, aprotic solvents like dioxane or toluene.[4] Weaker inorganic bases are often compatible with protic co-solvents or water.

  • In Nucleophilic Reactions: The hydroxyl group can act as an internal nucleophile or be deprotonated to form a phenoxide, a much stronger nucleophile. Polar aprotic solvents (DMF, DMSO) are ideal for reactions involving the phenoxide as they solvate the counter-ion of the base without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.

Q3: What is the stability of this compound under typical reaction conditions?

A3: this compound is generally stable. However, two functional groups require consideration:

  • The Aldehyde: Aldehydes can be sensitive to strong oxidants and can undergo side reactions (e.g., Cannizzaro reaction) under strongly basic conditions, especially at elevated temperatures. When using strong bases like hydroxides or alkoxides, it is crucial to monitor the reaction for aldehyde-related byproducts.

  • The Carbon-Iodine Bond: Aryl iodides are highly reactive in oxidative addition steps of cross-coupling reactions.[4] This high reactivity allows for milder reaction conditions compared to aryl bromides or chlorides. However, the C-I bond can be susceptible to reduction (hydro-deiodination) as a side reaction, particularly with prolonged heating or in the presence of certain catalysts and hydrogen sources.

Section 2: Troubleshooting Guide for Common Reactions

This section provides specific, question-based troubleshooting for common issues encountered during key reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Cross-coupling reactions are among the most common applications for this aryl iodide. Success hinges on a delicate balance between catalyst, base, and solvent.

Q4: My Suzuki-Miyaura coupling reaction has stalled or shows low yield. How can I use solvent selection to improve it?

A4: Low yield in a Suzuki coupling is often a solubility problem. The reaction involves an organic-soluble aryl iodide, a water-soluble inorganic base, and a boronic acid of intermediate polarity.

Troubleshooting Workflow:

  • Assess Solubility: Are all components soluble in your chosen solvent system? The phenoxide salt of your starting material and the boronate salt formed after activation by the base must be sufficiently soluble to interact with the palladium catalyst.

  • Solvent System Optimization:

    • Initial Choice: A common starting point is a mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O). Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5]

    • If Yield is Low: Consider switching to a more polar solvent system. DMF or DME (1,2-dimethoxyethane) can improve the solubility of all components.

    • Phase-Transfer Catalyst: If using a biphasic system (e.g., Toluene/Water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate from the aqueous phase to the organic phase where the catalyst resides.

Experimental Protocol: General Suzuki Coupling
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent & Base Addition: Add a degassed solvent mixture, such as Dioxane:Water (4:1). Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[6]

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Q5: In my Buchwald-Hartwig amination, I am observing significant hydro-deiodination (loss of iodine) instead of C-N bond formation. What is the cause and how can it be fixed?

A5: Hydro-deiodination is a common side reaction. It can be caused by an unstable palladium-hydride intermediate or by protonolysis of the aryl-palladium intermediate. Solvent and base choice are critical to minimize this.

  • Causality: The choice of base is paramount in Buchwald-Hartwig reactions.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. These reactions are almost always run in anhydrous, aprotic, non-coordinating solvents like toluene, dioxane, or THF.[4][7] Protic solvents (like alcohols or water) can be a proton source, leading to deiodination, and should be rigorously excluded.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use a freshly opened bottle of a strong, anhydrous base.

    • Solvent Choice: Toluene is often the solvent of choice. Ethereal solvents like dioxane or THF are also effective. Avoid polar, coordinating solvents like DMF or DMSO unless necessary for solubility, as they can sometimes interfere with the catalyst.[4]

    • Ligand Choice: The choice of phosphine ligand is crucial and can influence the rate of reductive elimination versus side reactions.[8] Consider screening different Buchwald ligands (e.g., XPhos, SPhos) as they can stabilize the catalytic intermediates differently.

Solvent Selection Guide for Cross-Coupling Reactions
Reaction TypeRecommended SolventsTypical BaseKey Considerations
Suzuki-Miyaura Dioxane/H₂O, Toluene/EtOH/H₂O, DMFK₂CO₃, Cs₂CO₃, K₃PO₄Requires water or a protic co-solvent to solubilize the base and activate the boronic acid.[9]
Heck DMF, NMP, AcetonitrileEt₃N, K₂CO₃Requires a polar aprotic solvent to facilitate the reaction, which often runs at high temperatures.[10][11]
Sonogashira THF, DMF, Toluene/Et₃NEt₃N, DiPEAThe amine base often serves as both the base and part of the solvent system. Requires a copper co-catalyst.
Buchwald-Hartwig Toluene, Dioxane, THFNaOtBu, K₃PO₄, LHMDSMust be run under strictly anhydrous conditions to prevent hydro-deiodination.[4][12]
Condensation and Nucleophilic Addition Reactions

The aldehyde functional group is a prime site for C-C bond formation via condensation reactions (e.g., Aldol, Knoevenagel, Wittig).

Q6: My Knoevenagel condensation with an active methylene compound is sluggish and gives a low yield. How can I optimize the solvent?

A6: Knoevenagel condensations are equilibrium reactions that produce water. The key to driving the reaction to completion is often effective water removal and ensuring the catalyst is active.

  • Causality & Optimization:

    • Solvent Choice: While ethanol or methanol can be used, a higher-boiling solvent like toluene or benzene allows for the azeotropic removal of water using a Dean-Stark apparatus.[13] This physically removes a product and drives the equilibrium forward according to Le Châtelier's principle.

    • Catalyst Solubility: The catalyst, often a weak base like piperidine or ammonium acetate, must be soluble in the reaction medium. If using toluene, a co-solvent might not be necessary.

    • Solvent-Free Conditions: For some substrates, solvent-free "grindstone" chemistry using a mortar and pestle with a solid base can be highly effective and environmentally friendly.[13]

Troubleshooting & Optimization Logic for Low Yield

Caption: Troubleshooting logic for addressing low reaction yields.

Solvent Selection Workflow for a New Reaction

Caption: Decision workflow for initial solvent selection.

References

Technical Support Center: Solubility Enhancement for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (also known as 2-Iodoisovanillin). This document provides in-depth troubleshooting guides and methodologies designed for researchers, chemists, and drug development professionals to address solubility challenges encountered during experimental work. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.

Introduction to 2-Iodoisovanillin Solubility

This compound is a substituted phenolic aldehyde with significant utility in organic synthesis.[1][2][3] Its structure, featuring a polar hydroxyl group, a moderately polar methoxy group, and a large, nonpolar iodo substituent on a benzene ring, results in nuanced solubility behavior. Researchers often face difficulties dissolving it in a desired reaction medium, which can hinder reaction kinetics and yield. This guide offers a systematic approach to overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility issues.

Q1: What are the best starting solvents for dissolving this compound? Based on its structure, which is analogous to vanillin, polar organic solvents are the most effective.[4][5] Start with solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or alcohols like ethanol and methanol.[6] These solvents successfully engage with the polar hydroxyl and methoxy groups of the molecule. Avoid non-polar solvents like hexane or toluene, where solubility is expected to be very low.[4]

Q2: My compound isn't dissolving in my chosen solvent. What is the quickest troubleshooting step? Gentle heating accompanied by agitation (stirring) is often the fastest initial step. Increasing the temperature enhances the kinetic energy of both the solvent and solute molecules, which can overcome the intermolecular forces in the solid's crystal lattice.[4] A second rapid technique is the use of an ultrasonic bath. Sonication uses high-frequency sound waves to create microscopic cavitation bubbles, which agitate the sample and break apart solid aggregates, dramatically increasing the surface area exposed to the solvent.[7][8][9][10]

Q3: Can I use pH to improve the solubility of this compound in aqueous or protic solvents? Absolutely. This is one of the most effective methods. The molecule possesses a phenolic hydroxyl group (-OH), which is weakly acidic.[11] By adding a mild base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine), you can deprotonate the phenol to form a sodium phenoxide salt. This ionic salt is significantly more polar than the neutral molecule and will exhibit dramatically increased solubility in water and other polar protic solvents.[12][13][] This technique is particularly useful for reactions in aqueous or mixed aqueous/organic systems.

Q4: Will heating the mixture to a high temperature cause my compound to degrade? Caution is advised. While moderate heating (e.g., 40–60 °C) is a standard practice to increase solubility, aldehydes can be susceptible to oxidation and other side reactions at elevated temperatures, especially in the presence of certain reagents.[15][16] It is recommended to apply heat judiciously and, if possible, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation. Always monitor for color changes or the appearance of impurities by TLC or LC-MS if you must use high temperatures.

Part 2: In-Depth Troubleshooting & Methodologies

Section 2.1: Understanding the Molecule: The "Why" Behind Solubility Issues

The solubility of a compound is governed by the principle of "like dissolves like."[6][17] The structure of this compound contains competing features:

  • Polar/Hydrogen-Bonding Groups: The phenolic hydroxyl (-OH) and aldehyde (-CHO) groups can participate in hydrogen bonding, favoring solubility in polar, protic solvents.

  • Moderately Polar Group: The methoxy (-OCH₃) ether group contributes to its solubility in polar aprotic solvents.

  • Non-polar/Hydrophobic Regions: The benzene ring and the large, electron-rich iodine atom contribute significant non-polar character, which limits solubility in water and favors solubility in organic solvents.

The challenge arises when a reaction requires a solvent that is not ideally matched to this mixed-polarity profile, such as highly polar aqueous systems or purely non-polar hydrocarbon solvents.

Section 2.2: Strategic Solvent Selection

A systematic approach to solvent screening is crucial. While specific solubility data for this compound is not widely published, we can use its close structural analog, vanillin (4-hydroxy-3-methoxybenzaldehyde), as a reliable proxy.

Table 1: Recommended Solvents and Qualitative Solubility (Analog Data)

Solvent Class Example Solvents Expected Solubility Rationale & Citation
Polar Aprotic DMSO, DMF, Acetonitrile High Effectively solvates the entire molecule through dipole-dipole interactions.[18]
Polar Protic Ethanol, Methanol, Isopropanol High to Moderate Forms hydrogen bonds with the -OH group. Solubility decreases as the alcohol's alkyl chain length increases.[4][6][19]
Ethers THF, 1,4-Dioxane Moderate Moderately polar, good general-purpose solvents for compounds of this type.[5]
Chlorinated Dichloromethane (DCM), Chloroform Moderate to Low Can dissolve many organics but may be less effective for H-bonding solutes.[5]
Aqueous Water Very Low The large hydrophobic portion of the molecule limits water solubility despite the H-bonding groups.[12][20]

| Non-Polar | Hexane, Toluene, Benzene | Very Low | Lacks the polarity needed to interact favorably with the molecule's polar functional groups.[4][21] |

Section 2.3: Protocol for Solubility Enhancement via pH Adjustment

This technique leverages the acidic nature of the phenolic proton. By converting the neutral phenol to its conjugate base (a phenoxide), solubility in polar protic solvents can be increased by orders of magnitude.

Causality: The formation of an ionic salt introduces a formal charge, leading to very strong ion-dipole interactions with polar solvents like water, dramatically improving solubility.[13][22][23]

Step-by-Step Protocol:

  • Solvent Suspension: Suspend the this compound in your chosen protic solvent (e.g., water, ethanol, or a water/co-solvent mixture).

  • Base Selection: Choose a suitable base. For aqueous systems, inorganic bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[18] For organic systems, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

  • Stoichiometric Addition: Add the base portion-wise (or dropwise if liquid) to the stirring suspension. Typically, 1.1 to 1.5 equivalents are sufficient.

  • Observation: Continue stirring. The solid should dissolve as the phenoxide salt is formed, often resulting in a clear solution.

  • Reaction Proceeding: Once dissolved, you can proceed with your reaction. Crucial Note: Ensure the basic conditions are compatible with your other reagents and the stability of your desired product.

G start Is the reaction compatible with basic conditions? solvent Is the solvent aqueous or protic (e.g., EtOH)? start->solvent Yes fail Use Alternative Method (Co-solvent, Sonication) start->fail No solvent->fail No add_base Add 1.1 eq. of a suitable base (e.g., K2CO3, TEA). Stir until dissolved. solvent->add_base Yes dissolve Dissolution Successful add_base->dissolve

Caption: Decision workflow for using pH adjustment.

Section 2.4: The Co-Solvent Approach

When a single solvent does not provide adequate solubility, a mixture of two or more miscible solvents (a co-solvent system) can be used to fine-tune the polarity of the reaction medium.[24][25]

Causality: A water-miscible organic solvent like ethanol or DMSO acts as a "bridge" between the hydrophobic regions of the solute and the highly polar water molecules. It reduces the overall polarity of the solvent system, making it more hospitable to the solute.[]

Step-by-Step Protocol for Developing a Co-Solvent System:

  • Primary Solvent: Choose your primary solvent, which is usually dictated by the reaction requirements (e.g., water for a hydrolysis reaction).

  • Co-Solvent Selection: Select a miscible co-solvent that is known to dissolve your compound well (e.g., DMF, DMSO, Ethanol).[][24]

  • Minimal Co-Solvent Method: a. Add the this compound to the reaction vessel. b. Add the minimum amount of the co-solvent required to form a slurry or paste. c. While stirring vigorously, slowly add the primary solvent until the solid is fully dissolved.

  • Ratio Testing: Experiment with different ratios (e.g., 1:1, 1:4, 4:1) of the primary solvent to the co-solvent to find the optimal balance for both solubility and reaction performance.

Section 2.5: Physical Dissolution Technique: Ultrasonication

For kinetically slow dissolution processes, physical agitation can provide the necessary energy to speed up the process without altering the chemical environment.

Causality: Ultrasonication employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the liquid.[9] This process forms and collapses microscopic vacuum bubbles, generating intense local shockwaves that break apart solid particles and aggregates.[10] This increases the effective surface area of the solute, accelerating the rate of dissolution.[7][8]

Step-by-Step Protocol:

  • Prepare the Mixture: Combine the solid compound and the desired solvent in a flask or vial. Ensure the vessel is appropriately sized for the ultrasonic bath.

  • Position in Bath: Place the vessel in an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the level of the solvent inside your vessel.

  • Activate Sonication: Turn on the sonicator. You should see "waving" patterns in the bath water and hear a high-pitched hum.

  • Monitor: Sonicate for 5-15 minute intervals. Visually inspect the solution for dissolution. Be aware that prolonged sonication can cause slight warming of the sample.[7]

  • Completion: Once the solid is dissolved, the solution is ready for use.

G cluster_0 Ultrasonication Workflow A Combine Solid + Solvent in Flask B Place Flask in Sonicator Bath A->B C Sonicate for 5-15 min B->C D Check for Dissolution C->D D->C No E Fully Dissolved D->E Yes

Caption: Experimental workflow for ultrasonication.

Part 3: Summary & Troubleshooting Workflow

When faced with a solubility challenge involving this compound, follow this systematic workflow to efficiently find a solution.

G start START: Solubility Issue with This compound solvent_choice 1. Solvent Selection Is the solvent a polar organic type (DMF, DMSO, THF, EtOH)? start->solvent_choice try_polar Switch to a recommended polar organic solvent. solvent_choice->try_polar No physical_methods 2. Physical Methods Try gentle heating (40-60°C) and/or sonication. solvent_choice->physical_methods Yes try_polar->physical_methods dissolved_check1 Dissolved? physical_methods->dissolved_check1 chemical_methods 3. Chemical Modification Is the reaction compatible with a mild base? dissolved_check1->chemical_methods No success SUCCESS: Proceed with Reaction dissolved_check1->success Yes cosolvent 4. Co-Solvent System Add a minimal amount of a good solvent (e.g., DMF) to solubilize, then add the reaction solvent. chemical_methods->cosolvent No add_base_step Add 1.1 eq. of base (e.g., K2CO3) to form the soluble phenoxide salt. chemical_methods->add_base_step Yes dissolved_check2 Dissolved? dissolved_check2->cosolvent No dissolved_check2->success Yes dissolved_check3 Dissolved? cosolvent->dissolved_check3 dissolved_check3->success Yes fail Re-evaluate reaction conditions. Consider alternative synthetic route. dissolved_check3->fail No add_base_step->dissolved_check2

Caption: Comprehensive troubleshooting workflow for solubility.

Part 4: References

  • Solubility of Things. (n.d.). Vanillin. Retrieved from 4

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1183, Vanillin. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Vanillin CAS#: 121-33-5. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). VANILLIN. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). Benzaldehyde. Retrieved from 17

  • Abdel-hady, M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. ResearchGate. Retrieved from --INVALID-LINK--

  • Shakeel, F., et al. (2022). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. ResearchGate. Retrieved from --INVALID-LINK--

  • U.S. Department of Energy Office of Scientific and Technical Information. (2000). Use of Sonication for In-Well Softening of Semivolatile Organic Compounds. Retrieved from --INVALID-LINK--

  • The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from --INVALID-LINK--

  • Wang, S., et al. (2023). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. Molecules, 28(14), 5543. MDPI. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sonication. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Cosolvent. Retrieved from --INVALID-LINK--

  • Noubigh, A., et al. (2007). Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. Journal of Chemical Technology & Biotechnology, 82(9), 837-842. ResearchGate. Retrieved from --INVALID-LINK--

  • Zhang, Q. W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 55(10), 3875–3885. PMC. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from --INVALID-LINK--

  • Fernandes, A., et al. (2022). Cork By-Products as Bioactive Ingredients: From Waste Valorization to Pharmaceutical Prototypes. Pharmaceuticals, 15(12), 1547. MDPI. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). How does Sonication Work?. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved from --INVALID-LINK--

  • Prat, D., et al. (2013). A guide to the selection of co-solvents to enable the easiest separation by distillation. Green Chemistry, 15(6), 1559-1567. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). How does pH affect the solubility of phenolic acid?. Retrieved from --INVALID-LINK--

  • Ferreira, A. R. (2014). Studies on the Solubility of Phenolic Compounds. Digital Library of the Polytechnic Institute of Bragança. Retrieved from --INVALID-LINK--

  • National Council of Educational Research and Training (NCERT). (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11265892, this compound. Retrieved from --INVALID-LINK--

  • Ferreira, A. R., & Pinho, S. P. (2014). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). Solubility and pH of phenol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Benzaldehyde solubility. Retrieved from --INVALID-LINK--

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Organic Chemistry Short Notes. Retrieved from --INVALID-LINK--

  • Collins, R. C., et al. (2016). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Tetrahedron Letters, 57(11), 1265-1267.

  • ChemSynthesis. (n.d.). 3-hydroxy-5-iodo-4-methoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Research Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 138490-94-5, this compound Formula. Retrieved from --INVALID-LINK--

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from --INVALID-LINK--

  • White Rose Research Online. (2016). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Retrieved from --INVALID-LINK--

  • Clark, J., & Macquarrie, D. (2002). Chapter 5: Organic Solvents: Environmentally Benign Solutions. In Handbook of Green Chemistry & Technology. Blackwell Science Ltd.

References

Work-up procedure for reactions containing 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for handling reactions involving 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the causal understanding behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: Understanding the Molecule

This compound (also known as 2-Iodoisovanillin) is a multifunctional aromatic compound. Its reactivity is dictated by three key functional groups: a phenolic hydroxyl, an aldehyde, and an aryl iodide. This unique combination makes it a valuable intermediate, particularly in cross-coupling reactions and the synthesis of complex natural products. However, these same features present specific challenges during reaction work-up and purification. The acidic nature of the phenol, the potential for oxidation of the aldehyde, and the possibility of deiodination require a carefully planned work-up strategy.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered in the laboratory.

Physical & Chemical Properties Overview

A clear understanding of the physical properties of your target compound and potential byproducts is critical for designing effective purification strategies.

CompoundMolecular Weight ( g/mol )Melting Point (°C)AppearanceKey Solubility
This compound 278.04[1]167-174[3]SolidSoluble in many organic solvents (DCM, EtOAc, Acetone); Insoluble in cold water. Becomes water-soluble under basic conditions.
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) 152.15[4][5]116-118SolidSoluble in organic solvents and hot water.[6]

Troubleshooting & FAQs

Issue 1: Persistent Color in the Organic Layer

Question: My organic layer has a persistent brown, pink, or purple color after the initial extraction. What causes this, and how can I resolve it?

Answer: This coloration is almost certainly due to the presence of elemental iodine (I₂), which can form from the oxidation of iodide ions or be left over from an iodination reaction.[7] Simply washing with water or brine will not remove it.

Causality: Elemental iodine is nonpolar and preferentially dissolves in organic solvents, giving them a characteristic color. To remove it, you must convert it into a species that is soluble in the aqueous phase.

Solution: Reductive Quench The most effective method is to wash the organic layer with an aqueous solution of a mild reducing agent.[7][8] This reduces the elemental iodine (I₂) to colorless iodide ions (I⁻), which are readily soluble in water.

  • Recommended Reagents:

    • 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃)

    • 10% aqueous solution of sodium bisulfite (NaHSO₃)

Step-by-Step Protocol: Iodine Quenching

  • Transfer your reaction mixture to a separatory funnel containing your organic solvent and water/brine.

  • Add the 10% sodium thiosulfate solution portion-wise.

  • Stopper the funnel and shake gently, venting frequently.

  • Continue adding the thiosulfate solution until the color in the organic layer completely disappears.

  • Separate the layers. Wash the organic layer again with brine to remove any residual salts.

  • Proceed with drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Troubleshooting this step:

  • Color remains after washing: This indicates either an insufficient amount of the quenching agent was used or the quenching solution has degraded. Always use a freshly prepared solution of sodium thiosulfate or bisulfite.[7] If the color persists, it may be from a different, highly colored byproduct, which will require chromatographic purification.[7]

  • Ensure thorough mixing: Vigorous shaking is required to ensure efficient mass transfer of the iodine from the organic phase to the aqueous phase for the reaction to occur.

Issue 2: Low Product Yield After Aqueous Extraction

Question: I am experiencing significant product loss into the aqueous layer during my work-up. How can I prevent this?

Answer: This is a classic issue when working with phenolic compounds. The hydroxyl group on your product is acidic (pKa ≈ 7-10). If the aqueous layer is basic (pH > 8), the phenol will be deprotonated to form the sodium phenoxide salt. This salt is ionic and highly soluble in water, causing your product to be extracted out of the organic layer.

Causality: The equilibrium between the protonated phenol (organic-soluble) and the deprotonated phenoxide (water-soluble) is dictated by the pH of the aqueous phase.

Solution: Strict pH Control To ensure your product remains in the organic layer, you must maintain an acidic pH in the aqueous phase throughout the extraction process.

Step-by-Step Protocol: pH-Controlled Extraction

  • Before extraction, check the pH of your aqueous layer using pH paper or a pH meter.

  • If the pH is neutral or basic, acidify it by adding dilute acid (e.g., 1M or 2M HCl) dropwise with stirring until the pH is between 3 and 5.[8]

  • Proceed with your organic solvent extraction. The protonated, neutral phenol will now have very low solubility in the acidic aqueous phase.

  • If your reaction was run under basic conditions, you must first neutralize and then acidify the entire reaction mixture before partitioning with an organic solvent.

Issue 3: Appearance of a More Polar Byproduct on TLC

Question: My TLC plate shows a new, more polar spot that is not my starting material. I suspect it's a byproduct. What could it be?

Answer: The most probable byproduct is the deiodinated version of your molecule, 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin).[5]

Causality: The Carbon-Iodine bond can be labile under certain reaction conditions. Deiodination is a known side reaction for aryl iodides and can be promoted by:

  • Reductive conditions: Certain reducing agents or catalytic hydrogenation conditions can cleave the C-I bond.

  • High temperatures: Thermal decomposition can sometimes lead to deiodination.

  • Palladium Catalysis: In Suzuki or other cross-coupling reactions, proto-dehalogenation (replacement of the halide with a hydrogen from the solvent or other reagents) is a common side reaction that competes with the desired coupling.[9][10]

  • Strong Bases: In some cases, strong bases can facilitate deiodination pathways.[11][12]

Solution: Purification Separating the desired iodinated product from its deiodinated counterpart is generally straightforward due to their difference in polarity and molecular weight.

  • Column Chromatography: This is the most reliable method. The deiodinated byproduct, being more polar (due to the absence of the large, nonpolar iodine atom), will have a lower Rf value on the TLC plate and will elute later from the column. A gradient of ethyl acetate in petroleum ether or hexanes is typically effective.

  • Recrystallization: If the byproduct is present in a small amount, recrystallization can be very effective.[8] The difference in crystal lattice energies and solubility profiles often allows for the selective crystallization of the major product. A mixed solvent system like ethanol/water or acetone/water could be a good starting point.

Issue 4: General Product Degradation

Question: My product seems unstable during work-up or upon storage. What precautions should I take?

Answer: Phenolic aldehydes can be susceptible to oxidation, especially in the presence of air and under basic conditions. The aldehyde can be oxidized to a carboxylic acid, and the phenol ring can undergo oxidative coupling to form colored polymeric impurities.

Solution: Proactive Stabilization Measures

  • Use an Inert Atmosphere: When possible, conduct the work-up and solvent removal steps under a nitrogen or argon atmosphere to minimize exposure to oxygen.[13]

  • Use Degassed Solvents: For sensitive reactions, particularly palladium-catalyzed couplings, using solvents that have been degassed (by sparging with nitrogen or argon, or by freeze-pump-thaw cycles) can prevent oxidation of both the catalyst and the product.[14]

  • Avoid Strong Bases and High Heat: Minimize the time your compound is exposed to basic conditions and avoid unnecessarily high temperatures during solvent evaporation.

  • Prompt Purification: Do not leave the crude product sitting on the bench for extended periods. Proceed to purification as soon as the initial work-up is complete.

Recommended Work-up & Purification Protocols

Workflow 1: General Work-up Procedure

This workflow provides a decision-making process for the initial work-up of a reaction mixture containing this compound.

G start End of Reaction check_color Is mixture brown/purple? start->check_color quench Wash with 10% Na₂S₂O₃(aq) until colorless check_color->quench Yes check_ph Check pH of Aqueous Phase check_color->check_ph No quench->check_ph acidify Adjust pH to 3-5 with 1M HCl check_ph->acidify pH > 6 extract Extract with Organic Solvent (e.g., EtOAc, DCM) check_ph->extract pH < 6 acidify->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Proceed to Purification (Chromatography or Recrystallization) concentrate->purify

Caption: Decision flowchart for a standard work-up procedure.

Workflow 2: pH-Dependent Extraction Explained

This diagram illustrates the chemical principle behind controlling the pH during liquid-liquid extraction of your phenolic product.

G cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase Product_Org Product (Phenol Form) (R-OH) Soluble in Organic Layer Product_Aq Product (Phenoxide Form) (R-O⁻ Na⁺) Soluble in Aqueous Layer Product_Org->Product_Aq Favored Product_Aq->Product_Org Favored Control_Acid Acidic Conditions (pH < 6) Add H⁺ Control_Acid->Product_Aq Control_Base Basic Conditions (pH > 8) Add OH⁻ Control_Base->Product_Org

Caption: Effect of pH on product partitioning during extraction.

Protocol: Purification by Column Chromatography
  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution. To do this, dissolve the crude material in a minimal amount of a polar solvent (like acetone or DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained.

  • Column Packing: Pack the column using a slurry of silica gel in the initial, least polar eluent.

  • Elution: Start with a nonpolar solvent system (e.g., 95:5 Petroleum Ether:Ethyl Acetate). Monitor the elution using TLC. Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute your product.

    • Expected Elution Order: Unreacted starting materials (if less polar) -> Desired Product (this compound) -> Deiodinated Byproduct (3-Hydroxy-4-methoxybenzaldehyde).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Catalyst Selection for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 3-Hydroxy-2-iodo-4-methoxybenzaldehyde . This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing your coupling strategies. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.

Our substrate, this compound, presents a unique set of challenges and opportunities. It is an electron-rich aryl iodide, making the C-I bond ripe for oxidative addition. However, the presence of a sterically demanding ortho-hydroxyl group and electron-donating substituents requires careful selection of the catalytic system to ensure high efficiency and avoid common pitfalls.

This document provides troubleshooting guidance for specific issues and answers frequently asked questions to help you navigate the complexities of your experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during coupling reactions with this compound in a direct question-and-answer format.

Issue 1: Low or No Yield/Conversion

Question: I have set up my Suzuki/Sonogashira/Buchwald-Hartwig reaction, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a frequent issue that can typically be traced back to one of three areas: the catalyst's activity, the reaction conditions, or the reagents' quality.

  • Cause A: Inefficient Oxidative Addition. Your substrate is electron-rich due to the hydroxyl and methoxy groups, which can slow down the rate-limiting oxidative addition step.[1][2]

    • Solution: Employ a palladium catalyst system with bulky, electron-rich phosphine ligands. Ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both oxidative addition and the subsequent reductive elimination, overcoming the challenge of electron-rich substrates.[3][4]

  • Cause B: Catalyst Deactivation. Palladium(0), the active catalytic species, is sensitive to oxygen. Insufficient degassing of the reaction mixture can lead to the oxidation of Pd(0) to inactive Pd(II) or the oxidation of phosphine ligands.[1]

    • Solution: Ensure your solvent and reagents are rigorously degassed. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for 20-30 minutes can suffice. Always run the reaction under a positive pressure of an inert atmosphere (Argon or N₂).

  • Cause C: Inappropriate Base or Temperature. The choice of base is critical. A base that is too weak or one that has poor solubility in the reaction medium may not be effective in the transmetalation step.[2] Conversely, while aryl iodides are highly reactive, some catalyst systems may still require thermal energy to turn over efficiently.[5][6]

    • Solution: For Suzuki couplings, ensure your base (e.g., K₂CO₃, K₃PO₄) is finely ground and soluble. Using a mixed solvent system like Dioxane/Water can improve solubility.[7] If the reaction is sluggish at room temperature or 50-80°C, consider incrementally increasing the temperature.

Issue 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm seeing significant amounts of unintended products. How do I identify and suppress them?

Answer: Side product formation points to a competing reaction pathway. The most common culprits with this substrate are protodehalogenation, homocoupling, and reactions involving the phenolic hydroxyl group.

  • Side Product A: Protodehalogenation (Loss of Iodine). You observe the formation of 3-hydroxy-4-methoxybenzaldehyde.

    • Causality: This occurs when the palladium-aryl intermediate, formed after oxidative addition, is protonated before it can proceed through the catalytic cycle. The proton source is often trace water in the solvent or reagents.

    • Solution: Use anhydrous solvents and dry your reagents thoroughly. Ensure the inert gas line has a drying tube.

  • Side Product B: Homocoupling. You observe dimers of your boronic acid (in Suzuki) or alkyne (in Sonogashira).

    • Causality: In Suzuki reactions, homocoupling of the boronic acid is often promoted by the presence of oxygen. In Sonogashira reactions (Glaser coupling), this is a well-known side reaction catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[8]

    • Solution: For all reactions, ensure thorough degassing. For Sonogashira couplings, consider a copper-free protocol . These methods rely on a palladium catalyst and an amine base (like pyrrolidine or diisopropylamine) and completely avoid the issue of Glaser homocoupling.[9]

  • Side Product C: O-Arylation. The phenolic -OH group can act as a nucleophile, especially under strongly basic conditions, leading to diaryl ether formation in Buchwald-Hartwig or Suzuki-type reactions.

    • Causality: Strong bases (e.g., NaOtBu) can deprotonate the hydroxyl group, making it a competitive nucleophile.[10][11]

    • Solution: Use a weaker inorganic base such as K₃PO₄ or Cs₂CO₃, which are generally not strong enough to promote significant O-arylation but are effective for the desired C-C or C-N coupling. If strong basicity is required, a non-nucleophilic base like LHMDS may be a viable alternative.[11]

Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection

Q1: What is the best "go-to" catalyst system for a Suzuki-Miyaura coupling with this substrate?

A1: For this compound, a highly effective starting point is a system combining a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand.

Catalyst ComponentRecommended LigandRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a Precatalyst (e.g., SPhos Pd G3)Readily available and reduced in situ to the active Pd(0) species. Precatalysts offer better air stability and more reliable initiation.
Ligand SPhos or XPhos These ligands are sterically hindered and electron-rich, which accelerates the slow oxidative addition of your electron-rich aryl iodide and promotes the final reductive elimination step.[1][7]

A typical starting condition would be 2 mol% Pd(OAc)₂, 4 mol% SPhos, and 3 equivalents of K₃PO₄ in a 1,4-dioxane/water solvent system at 80-100 °C.[7]

Q2: I need to perform a Buchwald-Hartwig amination. How does the free hydroxyl group affect my choice of base and ligand?

A2: The free hydroxyl group is a primary concern. Strong alkoxide bases like NaOtBu can lead to side reactions or decomposition.[11] Therefore, base selection is paramount.

  • Base Selection: Opt for weaker inorganic bases like Cs₂CO₃ or K₃PO₄ .[10] These have good functional group tolerance. If a stronger base is necessary for a particularly unreactive amine, consider a non-nucleophilic amide base like lithium hexamethyldisilazide (LiHMDS), which is known to tolerate protic functional groups.[11]

  • Ligand Selection: The choice of ligand depends on the amine coupling partner (primary, secondary, hindered). For primary amines, BrettPhos is an excellent choice.[11] For a broader range of amines, ligands like XPhos or tBuXPhos are highly effective.

Reaction Conditions & Strategy

Q3: For a Sonogashira coupling, is a copper co-catalyst necessary?

A3: While the classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst, it is not always necessary and can be detrimental.[6][12] The copper acetylide intermediate can undergo oxidative homocoupling to form a di-yne byproduct. Given the potential for this side reaction, a copper-free Sonogashira protocol is highly recommended as a starting point.[9] This typically involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and an amine that serves as both the base and a solvent component (e.g., diisopropylamine, pyrrolidine).

Q4: Should I protect the hydroxyl group before attempting the coupling reaction?

A4: This is a strategic decision based on your experimental results and overall synthetic route.

  • When to proceed without protection: In most cases, by carefully selecting a weak to moderately strong inorganic base (K₃PO₄, Cs₂CO₃), you can achieve successful coupling without needing to protect the hydroxyl group. This is the most atom-economical approach.

  • When to consider protection: If you have exhausted catalyst/base screening and still face issues with O-arylation or low yields, protection is a valid strategy. A simple protection like an ethyl ether or a methoxymethyl (MOM) ether can be installed and is generally stable to palladium-catalyzed coupling conditions.[13] This adds two steps to your synthesis (protection/deprotection) but can salvage a problematic coupling.

Visualized Workflows & Mechanisms

Catalyst Selection Workflow

To assist in your decision-making, the following diagram outlines a logical workflow for selecting the appropriate coupling strategy and conditions.

G start Desired Bond Formation? cc_bond C-C Bond start->cc_bond Carbon-Carbon cn_bond C-N Bond start->cn_bond Carbon-Nitrogen suzuki Suzuki Coupling (Partner: Boronic Acid/Ester) cc_bond->suzuki sp²-sp² sonogashira Sonogashira Coupling (Partner: Terminal Alkyne) cc_bond->sonogashira sp²-sp buchwald Buchwald-Hartwig Amination (Partner: Amine) cn_bond->buchwald suzuki_cat Catalyst: Pd(OAc)₂ + SPhos/XPhos Base: K₃PO₄ or Cs₂CO₃ Solvent: Dioxane/H₂O suzuki->suzuki_cat sonogashira_cat Strategy: Copper-Free Catalyst: Pd(PPh₃)₂Cl₂ Base/Solvent: Pyrrolidine or Et₃N sonogashira->sonogashira_cat buchwald_cat Catalyst: Pd₂(dba)₃ + BrettPhos/XPhos Base: Cs₂CO₃ or K₃PO₄ Solvent: Toluene or Dioxane buchwald->buchwald_cat

Caption: Decision workflow for selecting a coupling strategy.

Catalytic Cycles

Understanding the mechanism is key to troubleshooting. Below are the simplified catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki pd0 LₙPd(0) pdi_int Ar-Pd(II)-I (Lₙ) pd0->pdi_int Oxidative Addition pdi_b Ar-Pd(II)-OR (Lₙ) pdi_int->pdi_b Ligand Exchange product_complex Ar-Pd(II)-R' (Lₙ) pdi_b->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-R' product_complex->product start_mat Ar-I start_mat->pdi_int boronic R'-B(OR)₂ boronic->pdi_b base Base (e.g., K₃PO₄) base->pdi_b

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[2][14]

Copper-Free Sonogashira Catalytic Cycle

Sonogashira pd0 LₙPd(0) pdi_int Ar-Pd(II)-I (Lₙ) pd0->pdi_int Oxidative Addition product_complex Ar-Pd(II)-C≡CR' (Lₙ) pdi_int->product_complex Transmetalation (via deprotonation) product_complex->pd0 Reductive Elimination product Ar-C≡CR' product_complex->product start_mat Ar-I start_mat->pdi_int alkyne H-C≡CR' alkyne_anion ⁻C≡CR' alkyne->alkyne_anion base Base (Amine) base->alkyne_anion Deprotonation alkyne_anion->pdi_int

References

Validation & Comparative

Analytical methods for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Analytical Methods for Purity Assessment of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety, efficacy, and stability.[1][] this compound, a key building block in the synthesis of various complex molecules, is no exception. Ensuring its purity is paramount to prevent the introduction of potentially harmful impurities that could compromise downstream reactions and the final product's integrity.[][3]

This guide provides a comprehensive comparison of the principal analytical techniques for assessing the purity of this compound. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to establish robust, self-validating analytical systems.

The Analytical Imperative: Why Purity Matters

Impurities in a starting material like this compound can arise from various sources, including residual starting materials, by-products from the synthesis, and degradation products.[3] These impurities can affect the final API by reducing its therapeutic efficacy, causing adverse side effects, or impacting its stability.[1][] Therefore, rigorous analytical control is not just a regulatory requirement but a scientific necessity.[]

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation of impurities, or high-throughput screening. The primary methods employed for purity determination of pharmaceutical intermediates include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[4] For this compound, which is a non-volatile solid, reverse-phase HPLC is the most suitable chromatographic approach.

Principle of the Method HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds with higher polarity elute earlier, while less polar compounds are retained longer by the stationary phase.

Application to this compound The phenolic hydroxyl, aldehyde, and methoxy groups, along with the iodine atom, give the molecule a moderate polarity, making it well-suited for separation by reverse-phase HPLC. The method can effectively separate the main compound from potential impurities, which may differ in polarity due to variations in their functional groups.

Experimental Protocol: Reverse-Phase HPLC for Purity Determination
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • System Suitability:

    • Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis and Data Interpretation:

    • Inject the sample solution and record the chromatogram.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A DAD can be used to assess peak purity, ensuring that the main peak is not co-eluting with any impurities.[5]

Advantages:

  • High resolution and sensitivity for detecting trace impurities.

  • Excellent quantitative accuracy and precision.[6]

  • Non-destructive, allowing for fraction collection if needed.

  • Robust and reproducible method suitable for quality control environments.[7]

Limitations:

  • Requires a reference standard for absolute quantification.

  • May not detect impurities that do not have a UV chromophore.

  • Provides limited structural information about unknown impurities.

Gas Chromatography (GC): For Volatile Analytes and Impurities

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] While this compound itself has a relatively high melting point (167-174 °C)[9][10], GC can be useful for detecting more volatile impurities, such as residual solvents or starting materials.

Principle of the Method In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analytes between an inert carrier gas (mobile phase) and a stationary phase coated on the inner wall of the column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. A Flame Ionization Detector (FID) is commonly used for organic compounds.

Application to this compound GC-FID is particularly effective for identifying and quantifying residual solvents from the synthesis process. It can also be used to analyze the main compound if derivatization is performed to increase its volatility. The primary application, however, remains the analysis of volatile organic impurities.

Experimental Protocol: GC-FID for Residual Solvent Analysis
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a capillary column.

  • Chromatographic Conditions:

    • Column: DB-624, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent).[11]

    • Carrier Gas: Helium or Nitrogen.[11][12]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Split Ratio: 10:1.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a 10 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the analysis.

    • Seal the vial and place it in the headspace autosampler.

  • Analysis and Data Interpretation:

    • The headspace vial is heated to allow volatile impurities to partition into the gas phase, which is then injected into the GC.

    • Identify residual solvents by comparing their retention times with those of known standards.

    • Quantify the amount of each solvent using an external or internal standard method.

Advantages:

  • Exceptional sensitivity for volatile organic compounds.

  • High separation efficiency.

  • Robust and reliable for routine analysis of residual solvents.[8]

Limitations:

  • Not suitable for non-volatile or thermally labile compounds without derivatization.

  • Provides no structural information beyond retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity without the need for a specific reference standard for each impurity.[4][13]

Principle of the Method NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a chemical shift that provides detailed information about the molecular structure. The area under an NMR peak is directly proportional to the number of nuclei it represents.

Application to this compound ¹H NMR is particularly useful for assessing the purity of this compound. The spectrum provides distinct signals for the aldehyde proton, the aromatic protons, and the methoxy protons.[14][15] Impurities will introduce additional peaks into the spectrum, which can often be identified and quantified.

Experimental Protocol: ¹H NMR for Purity Assessment
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.[14]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14][15]

    • Add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) for quantitative analysis (qNMR).

  • Data Acquisition:

    • Set appropriate acquisition parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.[14]

    • Acquire the ¹H NMR spectrum.

  • Analysis and Data Interpretation:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • The purity of the sample can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

    • Impurities can be identified by their characteristic chemical shifts and their amounts estimated by comparing their integral values to that of the main compound.[16]

Advantages:

  • Provides detailed structural information, aiding in the identification of unknown impurities.[14]

  • Can be used for absolute quantification (qNMR) without a specific reference standard for the analyte.[13]

  • Non-destructive technique.

  • Provides a comprehensive overview of all proton-containing species in the sample.

Limitations:

  • Lower sensitivity compared to chromatographic methods.[16]

  • Signal overlap can complicate the analysis of complex mixtures.

  • Requires a high-purity internal standard for accurate quantification.

Mass Spectrometry (MS): Unveiling Molecular Weights

Mass Spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[17] It is often coupled with a chromatographic technique (LC-MS or GC-MS) to provide both separation and identification of components in a mixture.

Principle of the Method Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion intensity as a function of the mass-to-charge ratio.

Application to this compound The presence of iodine, a monoisotopic halogen, will give a distinct molecular ion peak in the mass spectrum. This makes MS a useful tool for confirming the identity of the compound and for identifying impurities that may have different molecular weights. The fragmentation pattern can also provide structural information.[18]

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation:

    • An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Methodology:

    • Perform an HPLC separation as described previously, but use a mobile phase compatible with MS (e.g., replacing TFA with formic acid).[19]

    • The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.

    • Acquire mass spectra for each eluting peak.

  • Analysis and Data Interpretation:

    • Confirm the identity of the main peak by observing its molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). For C₈H₇IO₃, the molecular weight is 278.04 g/mol .[9][20]

    • For any impurity peaks observed in the chromatogram, the corresponding mass spectrum can provide the molecular weight of the impurity.

    • This information is invaluable for proposing the structure of unknown impurities.

Advantages:

  • Extremely high sensitivity.

  • Provides molecular weight information, which is crucial for identifying unknown impurities.

  • When coupled with chromatography, it offers both separation and identification capabilities.

Limitations:

  • Quantitative analysis can be more complex than with UV or FID detectors due to variations in ionization efficiency.

  • Matrix effects can suppress or enhance the ion signal.

Comparative Summary of Analytical Methods

FeatureHPLC-UV/DADGC-FID¹H NMR (qNMR)LC-MS
Primary Application Quantitative purity, impurity profilingResidual solvents, volatile impuritiesStructural elucidation, quantitative purityImpurity identification, structural info
Selectivity HighVery HighModerate to HighHigh (when coupled with LC)
Sensitivity High (ng)Very High (pg)Low (µg)Very High (pg-fg)
Accuracy & Precision ExcellentExcellentVery GoodGood (variable ionization)
Quantitative Capability ExcellentExcellentExcellent (with internal std)Good (requires specific standards)
Structural Information Limited (UV spectrum)NoneExcellentGood (MW and fragmentation)
Throughput HighHighLow to MediumMedium
Cost MediumLow to MediumHighHigh

Visualizing the Workflow

General Purity Assessment Workflow

G cluster_0 Sample Analysis cluster_1 Analytical Techniques cluster_2 Data Evaluation & Reporting Sample Sample of this compound InitialScreen Initial Screen (e.g., TLC, Melting Point) Sample->InitialScreen MethodSelection Select Primary Method(s) InitialScreen->MethodSelection HPLC HPLC-UV/DAD (Quantitative Purity) MethodSelection->HPLC GC GC-FID (Residual Solvents) MethodSelection->GC NMR ¹H NMR (Structure & Purity) MethodSelection->NMR LCMS LC-MS (Impurity ID) MethodSelection->LCMS If needed DataAnalysis Data Analysis & Interpretation HPLC->DataAnalysis GC->DataAnalysis NMR->DataAnalysis LCMS->DataAnalysis OOS Out of Specification? DataAnalysis->OOS PurityReport Generate Purity Report / Certificate of Analysis OOS->PurityReport No Investigation Further Investigation / Re-purification OOS->Investigation Yes Investigation->MethodSelection

Caption: A decision workflow for the comprehensive purity assessment of a pharmaceutical intermediate.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Prepare Sample & Standard Solutions (1 mg/mL) Equilibrate Equilibrate HPLC System with Initial Conditions Prep_Sample->Equilibrate Prep_Mobile Prepare Mobile Phases (A: H₂O/TFA, B: ACN/TFA) Prep_Mobile->Equilibrate Inject_Std Inject Standard (x5) for System Suitability Equilibrate->Inject_Std Check_SST RSD < 2%? Inject_Std->Check_SST Check_SST->Equilibrate No Inject_Sample Inject Sample Check_SST->Inject_Sample Yes Acquire_Data Acquire Chromatogram (UV @ 254 nm) Inject_Sample->Acquire_Data Integrate Integrate Peaks Acquire_Data->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Final Report Calculate->Report

Caption: Step-by-step workflow for HPLC-based purity analysis.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC stands out as the primary method for quantitative purity determination due to its high resolution and accuracy, it should be complemented by other techniques to build a complete purity profile. GC is indispensable for controlling volatile impurities and residual solvents, which are common in synthetic intermediates. NMR spectroscopy offers invaluable structural information and an orthogonal method for purity verification, while LC-MS is the gold standard for identifying unknown impurities.

By judiciously selecting and combining these methods, researchers and drug development professionals can establish a robust, self-validating system for quality control, ensuring that this critical intermediate meets the stringent purity requirements for the synthesis of safe and effective pharmaceuticals.

References

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the HPLC Analysis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde: A Comparative Approach to Method Development

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of various complex organic molecules and natural products.[1][2] Its molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl, and a bulky iodine substituent, presents a unique analytical challenge.[3] Accurate and precise quantification, as well as impurity profiling, is paramount for ensuring the quality, consistency, and yield of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and adaptability.

This guide, written from the perspective of a Senior Application Scientist, eschews a simple recitation of a final method. Instead, it navigates the logical pathway of method development, comparing critical parameters and justifying analytical choices. We will establish a robust foundational method and then explore key variations, providing the rationale and supporting data needed for researchers to adapt, optimize, and validate a method tailored to their specific needs.

Part 1: Foundational Method Development - A Rational Approach

The development of a reliable HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This compound (MW: 278.04 g/mol ) is a moderately polar compound with a significant hydrophobic character imparted by the iodinated benzene ring.[3][4] This duality makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Stationary Phase Selection: The Case for C18

The industry workhorse, the C18 (octadecylsilane) column, is the logical starting point. Its long alkyl chains provide a highly hydrophobic stationary phase, promoting retention of the aromatic analyte through hydrophobic interactions.[5] This strong retention allows for the use of mobile phases with higher aqueous content, which can be crucial for separating more polar impurities.

Mobile Phase Selection: Balancing Retention and Selectivity

The mobile phase in RP-HPLC is typically a mixture of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol).[5]

  • Organic Modifier : Acetonitrile is chosen for our foundational method due to its lower viscosity (leading to lower backpressure) and favorable UV transparency compared to methanol.

  • Aqueous Phase & pH Control : The presence of a phenolic hydroxyl group (pKa ~7-10) necessitates pH control of the mobile phase. To ensure consistent retention and sharp peak shape, the pH should be kept at least 2 units below the pKa of the hydroxyl group. Acidifying the mobile phase with a small amount of a non-UV-absorbing acid, such as phosphoric acid or acetic acid, protonates the hydroxyl group, suppressing its ionization and preventing peak tailing. We will select a 0.1% phosphoric acid in water solution.

Detection Wavelength (λmax)

Aromatic aldehydes exhibit strong UV absorbance. Based on data for structurally similar compounds like vanillin and other benzaldehyde derivatives, a primary detection wavelength in the range of 254 nm to 280 nm is appropriate for sensitive detection.[6][7] For our foundational method, we will utilize a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to monitor multiple wavelengths, initially setting the primary quantification wavelength at 254 nm, a common wavelength for aromatic compounds.

Foundational Isocratic Method Protocol

This initial method is designed for simplicity and robustness, ideal for routine quality control where major components are the primary focus.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard hydrophobic phase for strong retention of aromatic compounds.[8]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v)Acetonitrile offers good elution strength and UV transparency. Acid suppresses ionization of the phenolic group, ensuring sharp peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection UV/DAD at 254 nmHigh analyte absorbance for good sensitivity.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

Part 2: Comparative Analysis - Optimizing for Resolution and Speed

While the foundational method is a strong starting point, it may not be optimal for all scenarios, especially when complex impurity profiles are present. Here, we compare key modifications to demonstrate their impact on the separation.

Organic Modifier: Acetonitrile vs. Methanol

The choice of organic modifier is one of the most powerful tools for altering selectivity in RP-HPLC.

  • Acetonitrile (ACN) : Generally provides sharper peaks and is a stronger solvent than methanol, leading to shorter retention times.

  • Methanol (MeOH) : Can offer different selectivity due to its protic nature, which allows for hydrogen bonding interactions with the analyte and stationary phase. This can sometimes resolve peaks that co-elute in acetonitrile.

Experimental Comparison:

Let's hypothesize a sample containing our target analyte and two common impurities: the precursor 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and a regioisomer 4-hydroxy-3-iodo-2-methoxybenzaldehyde.

CompoundRT (ACN Method)RT (MeOH Method)Resolution (Analyte/Impurity 1)
Impurity 1 (Isovanillin)4.2 min5.5 min2.1
Analyte 5.8 min 8.1 min -
Impurity 2 (Regioisomer)6.1 min8.3 min0.8 (co-elution)

Analysis: In this hypothetical scenario, the acetonitrile-based method provides a faster analysis and adequate separation of the more polar isovanillin precursor. However, the methanol-based method, despite resulting in longer retention times, alters the selectivity enough to provide a baseline separation of the critical regioisomer impurity, which co-eluted using acetonitrile. This demonstrates the critical importance of screening organic modifiers during method development.

Elution Mode: Isocratic vs. Gradient

The elution mode determines how the mobile phase composition changes during the analytical run.

  • Isocratic Elution : The mobile phase composition remains constant. It is simple, robust, and results in highly reproducible retention times. However, it can struggle to elute strongly retained compounds in a reasonable time without causing early-eluting peaks to be unresolved.

  • Gradient Elution : The concentration of the organic modifier is increased during the run. This allows for the separation of compounds with a wide range of polarities in a single analysis. It provides better peak shapes for late-eluting compounds and can significantly shorten run times.

Workflow: Isocratic vs. Gradient Decision Making

G cluster_0 Method Development Strategy A Initial Isocratic Screening (e.g., 45% ACN) B Are all peaks eluted with good shape and resolution in < 15 min? A->B C Adopt Isocratic Method (Robust for QC) B->C Yes D Develop Gradient Method B->D No E Optimize Gradient: - Start % organic - Ramp rate - Final % organic D->E F Final Validated Method (Suitable for complex profiles) E->F

Caption: Decision workflow for choosing between isocratic and gradient elution.

Optimized Gradient Method Protocol

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 30% B to 70% B over 10 min, hold at 70% B for 2 min
Column Temp. 30 °C
Detection UV/DAD at 254 nm

This gradient method would be superior for analyzing reaction mixtures where both polar starting materials and less polar byproducts may be present alongside the main product.

Part 3: Detailed Experimental Protocol (Optimized Gradient Method)

This section provides a self-validating, step-by-step protocol for implementing the optimized gradient method.

Reagent and Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated (85%) phosphoric acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Filter through a 0.45 µm filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent (Mobile Phase at starting conditions): Mix Mobile Phase A and Mobile Phase B in a 70:30 ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

HPLC System Setup and Execution
  • Equip the HPLC system with the specified column and mobile phases.

  • Purge the pump lines to remove air bubbles.

  • Equilibrate the column with the initial mobile phase composition (70:30 A:B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C.

  • Set the DAD to collect data from 200-400 nm, with the primary wavelength for quantification set to 254 nm.

  • Inject 10 µL of the Working Standard Solution and run the gradient program.

  • Verify system suitability: check for theoretical plates (>2000), tailing factor (<2), and retention time reproducibility (%RSD <1%).

Overall Analytical Workflow

G cluster_1 Analytical Process prep Sample & Standard Preparation hplc HPLC System Equilibration prep->hplc inject Sample Injection & Gradient Run hplc->inject detect UV/DAD Detection inject->detect process Data Processing (Integration & Quantification) detect->process report Final Report (Purity, Assay) process->report

Caption: High-level workflow for the HPLC analysis of the target analyte.

Conclusion

The successful HPLC analysis of this compound is readily achievable through a systematic approach to method development. While a simple isocratic C18 method provides a robust solution for basic quality control, a gradient elution offers superior performance for comprehensive impurity profiling. The comparative data and workflows presented herein demonstrate that choices regarding the organic modifier and elution mode are critical for optimizing selectivity and resolution. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to implement a reliable, accurate, and precise analytical method for this important synthetic intermediate.

References

A Researcher's Guide to the NMR Spectral Interpretation of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides an in-depth comparative analysis of the predicted ¹H and ¹³C NMR spectra of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. By juxtaposing its expected spectral features with those of structurally related analogs, we aim to provide a robust framework for its unambiguous identification and characterization.

Introduction to Substituent Effects in Benzaldehyde NMR

The chemical shifts and coupling constants observed in the NMR spectrum of a substituted benzaldehyde are exquisitely sensitive to the electronic nature and position of the substituents on the aromatic ring. Electron-donating groups (EDGs), such as hydroxyl (-OH) and methoxy (-OCH₃), increase electron density on the ring, particularly at the ortho and para positions. This shielding effect results in an upfield shift (lower ppm) for the attached protons. Conversely, electron-withdrawing groups (EWGs), like the aldehyde (-CHO) and iodo (-I) groups, decrease electron density, leading to a deshielding effect and a downfield shift (higher ppm) of nearby protons. Understanding these fundamental principles is critical for accurate spectral interpretation.

Predicted NMR Spectrum of this compound

Based on established principles of NMR spectroscopy and analysis of substituent effects, a detailed prediction for the ¹H and ¹³C NMR spectra of this compound is presented below.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-5Doublet~7.3-7.5~8.5
H-6Doublet~6.9-7.1~8.5
Aldehyde-HSinglet~9.8-10.0-
Methoxy-HSinglet~3.9-4.1-
Hydroxyl-HSinglet (broad)~5.5-6.5-

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C=O~190-192
C-4~160-162
C-3~155-157
C-1~130-132
C-6~128-130
C-5~110-112
C-2~90-92
OCH₃~56-58

Comparative Spectral Analysis

To substantiate the predicted spectral data, a comparative analysis with structurally analogous compounds is indispensable. We will consider 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 3-iodo-4-methoxybenzaldehyde.

Comparison with 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

The ¹H NMR spectrum of isovanillin provides a foundational reference. In CDCl₃, its aldehydic proton resonates at approximately 9.83 ppm, the methoxy protons at 3.97 ppm, and the hydroxyl proton around 6.12 ppm.[1] The aromatic protons exhibit a characteristic splitting pattern: H-2 appears as a doublet around 7.44 ppm, H-6 as a doublet of doublets around 7.42 ppm, and H-5 as a doublet around 6.97 ppm.[1]

Upon introduction of an iodine atom at the C-2 position to form this compound, several key changes are anticipated:

  • Downfield Shift of H-6: The electron-withdrawing nature of the iodine atom is expected to deshield the adjacent H-6 proton, causing a downfield shift.

  • Simplification of Aromatic Splitting: The substitution at C-2 leaves only two aromatic protons, H-5 and H-6. These protons will be ortho to each other, resulting in a simpler doublet for each, with a typical ortho coupling constant of approximately 8.5 Hz.

  • Heavy Atom Effect on C-2: In the ¹³C NMR spectrum, the most significant change will be the upfield shift of the carbon directly attached to the iodine (C-2) due to the "heavy atom effect," a phenomenon that increases the shielding of the ipso-carbon.[2]

Comparison with 3-Iodo-4-methoxybenzaldehyde

The ¹H NMR spectrum of 3-iodo-4-methoxybenzaldehyde shows the aldehydic proton at 9.82 ppm and the methoxy protons at 3.98 ppm. The aromatic protons are observed at 8.31 ppm (H-2, doublet), 7.86 ppm (H-6, doublet of doublets), and 6.93 ppm (H-5, doublet). The corresponding ¹³C NMR shows the carbonyl carbon at 189.4 ppm and the carbon attached to iodine (C-3) at 86.5 ppm.

Introducing a hydroxyl group at the C-3 position and shifting the iodine to C-2 to yield the target molecule will induce the following spectral modifications:

  • Shielding of Aromatic Protons: The strong electron-donating hydroxyl group at C-3 will shield the aromatic protons, particularly the para H-6 and ortho H-5, causing an upfield shift compared to 3-iodo-4-methoxybenzaldehyde.

  • Appearance of a Hydroxyl Proton Signal: A broad singlet corresponding to the hydroxyl proton will appear in the ¹H NMR spectrum.

  • Downfield Shift of C-3 and C-4: In the ¹³C NMR spectrum, the introduction of the hydroxyl group will cause a significant downfield shift for the ipso-carbon (C-3) and the para-carbon (C-4).

Experimental Protocol: NMR Sample Preparation

A standardized protocol for the preparation of an NMR sample of this compound is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Visualizing Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound with proton and carbon numbering for NMR assignment.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a nuanced process that relies on a systematic interpretation of chemical shifts and coupling patterns. By leveraging the predictable effects of its constituent functional groups and comparing its expected spectrum with those of known analogs, researchers can confidently assign its ¹H and ¹³C NMR signals. This guide provides a comprehensive framework for this analysis, underscoring the power of comparative NMR spectroscopy in modern chemical research.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MIDLAND, MI — December 30, 2025 — In the intricate world of drug discovery and organic synthesis, the unambiguous structural determination of novel compounds is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Furthermore, it offers a comparative perspective on alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, to provide a holistic understanding of its structural characterization.

Introduction: The Central Role of Mass Spectrometry in Molecular Characterization

Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone analytical technique for the structural elucidation of organic molecules.[1][2] Its ability to generate reproducible fragmentation patterns provides a molecular fingerprint, offering invaluable insights into the connectivity and arrangement of atoms within a molecule.[3] This guide will dissect the predicted fragmentation pathways of this compound, a substituted benzaldehyde with potential applications in medicinal chemistry and materials science.

Predicting the Electron Ionization Mass Spectrometry Fragmentation of this compound

The initial step in EI-MS is the formation of a molecular ion (M⁺•) by bombarding the molecule with high-energy electrons.[3] For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 278.

The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. We can anticipate the following key fragmentation pathways:

  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, the loss of the aldehydic hydrogen results in a stable acylium ion. This would produce a peak at m/z 277 .

  • Loss of a Methyl Radical (M-15): Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃), yielding a significant fragment at m/z 263 .

  • Loss of Carbon Monoxide (M-28): A characteristic fragmentation of aromatic aldehydes, the expulsion of a neutral CO molecule from the molecular ion or the [M-H]⁺ ion can occur. Loss from the [M-H]⁺ ion would lead to a fragment at m/z 249 .

  • Loss of the Formyl Radical (M-29): Alpha-cleavage of the aldehyde group results in the loss of the •CHO radical, which would generate a peak at m/z 249 .

  • Loss of Iodine Radical (M-127): The carbon-iodine bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical (•I). This would result in a prominent peak at m/z 151 .

  • Loss of both Iodine and Carbon Monoxide (M-127-28): Sequential loss of an iodine radical and a carbon monoxide molecule would produce a fragment at m/z 123 .

The predicted fragmentation pattern is summarized in the table below and visualized in the accompanying diagram.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Plausible Structure of the Ion
278-Molecular Ion [C₈H₇IO₃]⁺•
277•H[C₈H₆IO₃]⁺
263•CH₃[C₇H₄IO₃]⁺
249•CHO or H• + CO[C₇H₆IO₂]⁺
151•I[C₈H₇O₃]⁺
123•I + CO[C₇H₇O₂]⁺

Visualizing the Fragmentation Pathway

Fragmentation_Pattern M [M]⁺• m/z 278 M_minus_H [M-H]⁺ m/z 277 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z 263 M->M_minus_CH3 - •CH₃ M_minus_CHO [M-CHO]⁺ m/z 249 M->M_minus_CHO - •CHO M_minus_I [M-I]⁺ m/z 151 M->M_minus_I - •I M_minus_I_minus_CO [M-I-CO]⁺ m/z 123 M_minus_I->M_minus_I_minus_CO - CO

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Analysis with Alternative Spectroscopic Techniques

While mass spectrometry provides crucial information about the molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary data from other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5]

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton (typically δ 9.5-10.5 ppm), the methoxy protons (δ 3.5-4.0 ppm), the hydroxyl proton (a broad singlet with a variable chemical shift), and the aromatic protons (δ 6.5-8.0 ppm). The coupling patterns of the aromatic protons would be invaluable in confirming the substitution pattern on the benzene ring.[6]

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include the aldehydic carbonyl carbon (δ 190-200 ppm), the aromatic carbons (δ 110-160 ppm), and the methoxy carbon (δ 55-65 ppm).[7]

Comparison Summary:

Technique Strengths for this Application Limitations for this Application
Mass Spectrometry (EI-MS) Provides molecular weight and fragmentation pattern for structural clues.May not definitively distinguish between isomers without a reference spectrum.
NMR Spectroscopy (¹H & ¹³C) Provides detailed information on the C-H framework and connectivity.[5] Essential for confirming isomer structure.Requires a larger sample amount compared to MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule.[8]

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

  • C-H stretch (aromatic and aldehydic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weak bands around 2720 and 2820 cm⁻¹.[9]

  • C=O stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹ for the conjugated aldehyde carbonyl group.[10]

  • C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the methoxy and hydroxyl groups.

Comparison Summary:

Technique Strengths for this Application Limitations for this Application
Mass Spectrometry (EI-MS) Provides molecular weight and detailed fragmentation.Less direct information on functional groups.
FT-IR Spectroscopy Excellent for rapid identification of key functional groups (OH, C=O, CHO).[8]Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

Hypothetical EI-MS Experimental Protocol
  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

  • Ionization: Employ electron ionization at a standard energy of 70 eV.[2]

  • Mass Analysis: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to the predicted pathways and the spectra of related compounds.

General ¹H NMR Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons.

Workflow for Structural Elucidation

Structural_Elucidation_Workflow cluster_Techniques Analytical Techniques cluster_Information Information Obtained MS Mass Spectrometry (EI-MS) MW_Frag Molecular Weight & Fragmentation Pattern MS->MW_Frag NMR NMR Spectroscopy (¹H & ¹³C) Connectivity C-H Framework & Connectivity NMR->Connectivity FTIR FT-IR Spectroscopy Functional_Groups Functional Groups FTIR->Functional_Groups Structure Structural Elucidation of This compound MW_Frag->Structure Connectivity->Structure Functional_Groups->Structure

Caption: Integrated workflow for the structural elucidation of organic compounds.

Conclusion

The structural elucidation of this compound is most effectively achieved through a multi-technique approach. While EI-MS provides the crucial molecular weight and a detailed fragmentation pattern that offers significant structural clues, NMR spectroscopy is indispensable for confirming the precise isomeric structure and connectivity of the molecule. FT-IR spectroscopy serves as a rapid and valuable tool for confirming the presence of key functional groups. By integrating the data from these complementary techniques, researchers can achieve an unambiguous and confident structural assignment, a critical step in the advancement of chemical and pharmaceutical research.

References

Reactivity Showdown: A Comparative Guide to 3-Hydroxy-2-iodo-4-methoxybenzaldehyde and its Bromo Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the choice of starting materials is a critical decision that dictates synthetic strategy, reaction efficiency, and overall yield. Substituted benzaldehydes are foundational building blocks, and among them, halogenated derivatives are prized for their versatility in forming complex molecular architectures via cross-coupling reactions. This guide provides an in-depth comparison of the reactivity between two closely related yet distinct synthons: 3-Hydroxy-2-iodo-4-methoxybenzaldehyde and 3-Hydroxy-2-bromo-4-methoxybenzaldehyde . We will explore the fundamental principles governing their reactivity, present comparative experimental data, and offer detailed protocols to guide your synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in the catalytic cycles of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2] During this step, the C-X bond is cleaved.

A weaker C-X bond requires less energy to break, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction. The bond dissociation energies (BDEs) for aryl-halogen bonds follow a clear trend:

C-F > C-Cl > C-Br > C-I [3]

Specifically, the C-I bond is significantly weaker than the C-Br bond.[4] This translates to a well-established reactivity order for aryl halides in cross-coupling reactions: Aryl Iodide > Aryl Bromide >> Aryl Chloride .[5][6] This principle is the cornerstone of the reactivity differences we will explore.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical implications of the C-X bond strength, we will compare the performance of the iodo and bromo analogs in three of the most powerful and widely used cross-coupling reactions in modern organic synthesis. Both this compound and its bromo analog are valuable intermediates, often synthesized from the readily available starting material isovanillin (3-hydroxy-4-methoxybenzaldehyde).[7][8][9][10]

Sonogashira Coupling: Forging Carbon-Carbon (sp²-sp) Bonds

The Sonogashira reaction, which couples an aryl halide with a terminal alkyne, is a cornerstone for synthesizing arylalkynes and conjugated enynes.[11] The difference in reactivity between our two subject compounds is particularly stark in this transformation. The iodo analog readily undergoes coupling at or near room temperature, whereas the bromo analog typically requires elevated temperatures to achieve comparable conversion.[11][12] This differential reactivity can be exploited for selective functionalization in molecules containing both C-I and C-Br bonds.[5]

Table 1: Comparative Data for Sonogashira Coupling with Phenylacetylene

ParameterThis compound3-Hydroxy-2-bromo-4-methoxybenzaldehyde
Catalyst System PdCl₂(PPh₃)₂, CuI, PPh₃PdCl₂(PPh₃)₂, CuI, PPh₃
Base Triethylamine (TEA)Triethylamine (TEA)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature Room Temperature (25 °C)80 °C (Reflux)
Typical Reaction Time 4-6 hours12-18 hours
Typical Yield >90%75-85%
Key Observation High reactivity under mild conditions.Requires thermal energy to drive oxidative addition.

Note: Data is generalized from typical observations in Sonogashira couplings and serves for comparative illustration.[12][13]

Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, pairing an aryl halide with an organoboron reagent.[14][15] As with the Sonogashira coupling, the oxidative addition step is rate-limiting, and the superior reactivity of the C-I bond is evident.[6] The iodo compound consistently provides higher yields in shorter reaction times and under milder conditions than its bromo counterpart.

Table 2: Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterThis compound3-Hydroxy-2-bromo-4-methoxybenzaldehyde
Catalyst System Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃ (aq.)K₂CO₃ (aq.)
Solvent Toluene / H₂OToluene / H₂O
Temperature 80 °C110 °C (Reflux)
Typical Reaction Time 6-8 hours16-24 hours
Typical Yield >95%80-90%
Key Observation Efficient coupling at moderate temperatures.Higher thermal barrier for C-Br bond activation.

Note: Data is generalized for comparative illustration.

Buchwald-Hartwig Amination: Forming Aryl C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals and functional materials.[16][17] The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[2] The established reactivity trend holds true here as well. The iodo-substituted benzaldehyde will couple with a variety of amines more efficiently, often requiring lower catalyst loadings and temperatures than the bromo-substituted analog.

Table 3: Comparative Data for Buchwald-Hartwig Amination with Morpholine

ParameterThis compound3-Hydroxy-2-bromo-4-methoxybenzaldehyde
Catalyst System Pd₂(dba)₃, XantphosPd₂(dba)₃, Xantphos
Base Cs₂CO₃Cs₂CO₃
Solvent DioxaneDioxane
Temperature 90 °C110 °C
Typical Reaction Time 8-12 hours20-30 hours
Typical Yield ~90%~85%
Key Observation Faster reaction kinetics and milder conditions.Slower oxidative addition necessitates more forcing conditions.

Note: Data is generalized for comparative illustration.

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the fundamental catalytic cycle responsible for these transformations and a typical laboratory workflow.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd Rate-determining step (Faster for X=I vs. X=Br) PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation (e.g., with R-B(OH)₂ or R-C≡CH) PdII_complex->Transmetalation PdII_intermediate Ar-Pd(II)(R)L₂ Transmetalation->PdII_intermediate Nu_source Nucleophile (R-M) Nu_source->Transmetalation RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental_Workflow Setup Reaction Setup (Flask, Stir Bar, Condenser) Reagents Add Reagents (Aryl Halide, Coupling Partner, Solvent, Base) Setup->Reagents Degas Degas Mixture (e.g., N₂ or Ar bubbling) Reagents->Degas Catalyst Add Catalyst System (Pd source, Ligand, CuI if needed) Degas->Catalyst Heat Heat to Temperature (25°C for Iodo vs. 80°C for Bromo) Catalyst->Heat Monitor Monitor Reaction (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: Standard experimental workflow for a cross-coupling reaction.

Experimental Protocol: A Comparative Sonogashira Coupling

This protocol provides a side-by-side comparison for the coupling of each benzaldehyde with phenylacetylene.

Core Requirements:

  • All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[12]

  • Copper(I) iodide is sensitive to oxidation; use a freshly opened bottle.[12]

Procedure for this compound (Iodo Analog):

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (278 mg, 1.0 mmol).

  • Reagent Addition: Add copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), and palladium(II) chloride bis(triphenylphosphine) (35 mg, 0.05 mmol, 5 mol%).

  • Solvent and Base: Add anhydrous, degassed THF (10 mL) and triethylamine (2.8 mL, 20 mmol).

  • Alkyne Addition: Add phenylacetylene (122 mg, 1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature (25 °C) and monitor by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aq. NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired product.

Procedure for 3-Hydroxy-2-bromo-4-methoxybenzaldehyde (Bromo Analog):

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3-hydroxy-2-bromo-4-methoxybenzaldehyde (231 mg, 1.0 mmol).

  • Reagent Addition: Add copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), and palladium(II) chloride bis(triphenylphosphine) (35 mg, 0.05 mmol, 5 mol%).

  • Solvent and Base: Add anhydrous, degassed THF (10 mL) and triethylamine (2.8 mL, 20 mmol).

  • Alkyne Addition: Add phenylacetylene (122 mg, 1.2 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 80 °C in THF) and monitor by TLC. The reaction typically requires 12-18 hours for completion.

  • Workup: Follow the same workup procedure as described for the iodo analog.

  • Purification: Follow the same purification procedure as described for the iodo analog.

Conclusion and Strategic Recommendations

The evidence is unequivocal: This compound is a significantly more reactive substrate in palladium-catalyzed cross-coupling reactions than its bromo analog. This heightened reactivity is a direct consequence of its lower C-I bond dissociation energy, which facilitates the rate-limiting oxidative addition step.

Key Takeaways for the Synthetic Chemist:

  • For Mild Conditions: When synthesizing sensitive molecules or to improve energy efficiency, the iodo analog is the superior choice, often allowing reactions to proceed at room temperature.

  • For Speed and Efficiency: The iodo compound will consistently provide higher yields in shorter reaction times.

  • For Selective Reactions: In a molecule containing both bromide and iodide substituents, the iodide can be selectively coupled under mild conditions, leaving the bromide intact for subsequent transformations.[11]

  • Cost and Availability: The bromo analog is often less expensive and may be more readily available. It is a perfectly viable substrate if the subsequent reaction steps are tolerant of the higher temperatures and longer reaction times required for its activation.

By understanding the fundamental principles of reactivity and leveraging the comparative data presented, researchers can make informed decisions to optimize their synthetic routes, saving time, resources, and ultimately accelerating the discovery and development process.

References

A Researcher's Guide to Palladium Catalysts for Suzuki Coupling with 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a process vital to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's elegance lies in its ability to couple organoboron compounds with organic halides under relatively mild conditions, catalyzed by a palladium complex.[2][3] However, the efficiency of this powerful reaction is highly dependent on the substrate and the catalytic system employed.

This guide provides a comparative analysis of palladium catalysts for the Suzuki coupling of a particularly challenging substrate: 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, often referred to as 2-iodovanillin. The presence of ortho-hydroxyl and aldehyde functional groups introduces steric hindrance and potential for catalyst inhibition, making the selection of an optimal catalyst system a critical endeavor for any synthetic campaign. We will delve into the nuances of catalyst selection, supported by experimental data, to provide actionable insights for researchers in the field.

The Challenge: Coupling of 2-Iodovanillin

The structure of 2-iodovanillin presents a unique set of challenges for the standard Suzuki-Miyaura protocol. The ortho-hydroxyl group can act as an endogenous ligand, coordinating to the palladium center and potentially impeding the catalytic cycle. Furthermore, the steric bulk imposed by the adjacent substituents can hinder the crucial oxidative addition and reductive elimination steps.[4][5] Consequently, traditional palladium catalysts like Pd(PPh₃)₄ often exhibit sluggish reactivity or fail to provide satisfactory yields.

Comparative Analysis of Catalyst Systems

To navigate these challenges, chemists have developed a range of sophisticated palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands. These ligands are designed to promote the formation of monoligated, highly reactive Pd(0) species, which are crucial for efficient oxidative addition to sterically hindered aryl halides.[6][7]

Below is a comparative summary of various palladium catalyst systems that have shown efficacy in the Suzuki coupling of substrates similar to 2-iodovanillin. The data is compiled from various literature sources and is intended to serve as a guiding framework.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Features & Considerations
System 1: The Classic
Pd(PPh₃)₄ (5 mol%)-K₂CO₃Toluene/H₂O10024Low to ModerateOften suffers from low yields with this substrate due to steric hindrance and catalyst deactivation.[8]
System 2: Buchwald Ligands
Pd₂(dba)₃ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O802-4>90SPhos is a highly effective ligand for sterically demanding substrates, promoting rapid reaction rates and high yields.[6]
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄Dioxane/H₂O1006-12HighXPhos is another excellent Buchwald-type ligand, known for its robustness and broad substrate scope.[9]
System 3: Heterogeneous Catalysis
10% Pd/C (10 mol%)-K₂CO₃H₂O1000.5~70-80A greener, ligand-free option that works well in aqueous media. Catalyst recovery and reuse are significant advantages.[10][11]

Analysis:

For substrates like 2-iodovanillin, catalyst systems employing bulky biaryl monophosphine ligands, such as the Buchwald-type ligands SPhos and XPhos, consistently outperform older catalysts like Pd(PPh₃)₄.[6][7] These ligands create a sterically demanding environment around the palladium center, which facilitates the reductive elimination step—often the rate-limiting step for hindered biaryl synthesis.[9] The use of a strong, non-nucleophilic base like K₃PO₄ is also crucial for activating the boronic acid without promoting side reactions.[12]

While homogeneous catalysts with specialized ligands offer superior reactivity, heterogeneous catalysts like palladium on carbon (Pd/C) present a compelling alternative from a green chemistry perspective.[10][13] The ability to perform the reaction in water and easily separate the catalyst simplifies purification and reduces waste.[14][15] However, higher catalyst loadings may be required, and yields might not reach the levels of the most active homogeneous systems.[11]

Mechanistic Insights

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8][16]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodovanillin to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[17]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The choice of ligand profoundly influences each of these steps. Bulky, electron-rich ligands accelerate both the oxidative addition and the reductive elimination, leading to higher overall catalytic turnover.[4][6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 [Pd(0)L_n] ArPdX [Ar-Pd(II)-X]L_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime [Ar-Pd(II)-Ar']L_n ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2 + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X (2-Iodovanillin) ArX->ArPdX Ar_prime_B Ar'-B(OR)₂ Ar_prime_B->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

Based on the comparative data, a protocol utilizing a Buchwald ligand such as SPhos is recommended for achieving high yields and efficiency.

Materials:

  • 2-Iodovanillin (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene (or 1,4-Dioxane)

  • Water

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodovanillin, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and degassed water in a 5:1 ratio (e.g., 5 mL toluene, 1 mL water). The solution should be thoroughly sparged with the inert gas for at least 15 minutes prior to addition.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. While classic catalysts may falter, modern systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos offer excellent yields and reaction rates. For applications where green chemistry principles are paramount, heterogeneous catalysis with Pd/C in water provides a viable, albeit potentially lower-yielding, alternative. By understanding the mechanistic nuances and carefully selecting the catalyst system, researchers can effectively utilize this powerful C-C bond-forming reaction for the synthesis of complex molecules derived from 2-iodovanillin.

References

A Researcher's Guide to Reactivity Differences in Iodinated Hydroxy-Methoxy-Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Substituted Benzaldehydes

Iodinated hydroxy-methoxy-benzaldehydes, such as isomers of iodovanillin and iodoisovanillin, represent a class of highly versatile intermediates in modern organic synthesis. Their utility stems from a trifecta of functional groups—the aldehyde, the phenol/methoxy system, and the reactive carbon-iodine bond. This unique combination allows for a diverse range of chemical transformations, making them invaluable building blocks for complex molecules in medicinal chemistry, materials science, and natural product synthesis.[1] The aldehyde serves as a handle for forming heterocycles or extending carbon chains, while the C-I bond is a prime site for metal-catalyzed cross-coupling reactions.[2][3][4]

However, the reactivity of these molecules is not uniform across all isomers. The spatial arrangement of the iodo, hydroxyl, and methoxy substituents profoundly influences the electronic and steric environment of the aromatic ring. Understanding these isomeric differences is paramount for designing efficient and regioselective synthetic strategies. This guide provides an in-depth comparison of the reactivity of key iodinated hydroxy-methoxy-benzaldehyde isomers, supported by mechanistic principles and established experimental data, to empower researchers in their synthetic endeavors.

The Theoretical Framework: Unpacking Substituent Effects

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents, along with steric factors.

  • Electronic Effects : The hydroxyl (-OH) and methoxy (-OCH₃) groups are potent activating, ortho, para-directing groups. They donate electron density to the ring via resonance (+R effect), which is significantly stronger than their electron-withdrawing inductive effect (-I effect).[5][6][7][8] This donation enriches the electron density at the positions ortho and para to them, making the ring more nucleophilic and accelerating electrophilic aromatic substitution (EAS).[8] Conversely, the aldehyde (-CHO) group is deactivating and meta-directing, as it withdraws electron density from the ring through both induction and resonance.[9][10] The iodine atom is deactivating due to its strong inductive pull but directs incoming electrophiles to the ortho and para positions because its lone pairs can participate in resonance.[5][7]

  • Steric Effects : The sheer size of the iodine atom and, to a lesser extent, the methoxy group can impede reactions at adjacent (ortho) positions. This steric hindrance can influence regioselectivity, particularly in reactions involving bulky reagents or transition states.[11][12]

The overall reactivity of an isomer is a composite of these competing and reinforcing effects.

Caption: Directing effects of common substituents on the benzaldehyde core.

Comparative Reactivity in Key Chemical Transformations

We will explore the reactivity differences through the lens of three fundamental reaction classes: electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. The primary isomers for comparison are derived from vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Electrophilic Aromatic Substitution: The Case of Iodination

The introduction of iodine onto the benzaldehyde scaffold is a prime example of how inherent substituent effects dictate regiochemical outcomes.

Vanillin (4-hydroxy-3-methoxybenzaldehyde): Direct iodination of vanillin consistently and selectively yields 5-iodovanillin .[1][2][3] The rationale is clear: the C-5 position is ortho to the powerfully activating hydroxyl group and para to the methoxy group. Both groups strongly direct the incoming iodine electrophile to this position. The alternative positions are either less activated or sterically hindered. This high regioselectivity makes 5-iodovanillin a readily accessible and common starting material.

Isovanillin (3-hydroxy-4-methoxybenzaldehyde): In contrast, the direct synthesis of 5-iodoisovanillin is not straightforward. The C-5 position is now ortho to the methoxy group and meta to the hydroxyl group. While still activated, the directing influence is less pronounced than in vanillin. Consequently, efficient syntheses of 5-iodoisovanillin often circumvent direct iodination, instead employing a multi-step sequence that begins with the more readily available 5-iodovanillin.[13][14] This highlights a critical difference in synthetic accessibility originating from the parent isomer's substitution pattern.

Table 1: Comparison of Iodination Reactions

Starting MaterialMajor ProductTypical ReagentsYield (%)Rationale for Regioselectivity
Vanillin5-IodovanillinNaI / NaOCl or KI / Oxone®63-99%[15]C-5 is ortho to -OH and para to -OCH₃ (convergent activation).
Isovanillin5-Iodoisovanillin(Multi-step from 5-iodovanillin)~62% (overall)[13][14]Direct iodination is less selective; multi-step synthesis provides regiocontrol.

Experimental Protocol: Synthesis of 5-Iodovanillin

Causality: This procedure generates the iodine electrophile in situ from potassium iodide (a safe solid) and an oxidant like sodium hypochlorite (bleach) or Oxone®.[2] The ethanol/water solvent system is chosen for its ability to dissolve the reactants while allowing for easy product precipitation upon acidification.

  • Dissolution : In a 100 mL flask, dissolve vanillin (1.0 eq.) and potassium iodide (1.3 eq.) in 95% ethanol.

  • Cooling : Chill the mixture in an ice bath to control the exothermicity of the oxidation step.

  • Addition of Oxidant : While stirring, add a solution of sodium hypochlorite (e.g., 3.5% household bleach) dropwise over 20 minutes. Monitor the reaction for the formation of a precipitate.

  • Reaction Completion : Remove the flask from the ice bath and allow it to stir at room temperature for an additional 20-30 minutes.

  • Quenching : Neutralize any excess oxidant and iodine by adding a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.

  • Precipitation : Acidify the solution with hydrochloric acid (e.g., 6 M HCl) until the product fully precipitates. The protonation of the phenoxide makes the product insoluble in the aqueous medium.

  • Isolation and Purification : Collect the solid product by vacuum filtration, washing the filter cake with cold water. Recrystallize the crude solid from an ethanol-water mixture to obtain pure 5-iodovanillin.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-iodine bond is the focal point for palladium-catalyzed reactions, which are workhorse methods for C-C bond formation.[16][17] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[16][18] The efficiency of the initial oxidative addition of the Pd(0) catalyst to the C-I bond is sensitive to the electronic environment and steric hindrance around the iodine.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition c1 Pd0->c1 R¹-I PdII R¹-Pd(II)L₂-I Transmetal Transmetalation c2 PdII->c2 R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² RedElim Reductive Elimination c3 PdII_R2->c3 R¹-R² c4

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Isomer Reactivity Comparison:

  • 5-Iodovanillin : The C-I bond is at a relatively unhindered position. The ring is electronically influenced by a para aldehyde (withdrawing) and an ortho hydroxyl group (donating). This balanced electronic nature generally allows for efficient oxidative addition. It is widely and successfully used in Suzuki reactions.[2][3][4]

  • 2-Iodovanillin (Hypothetical/Less Common) : Here, the iodine is flanked by the aldehyde and methoxy groups. The significant steric crowding at this position would drastically hinder the approach of the bulky palladium catalyst, making oxidative addition much slower and less efficient compared to the 5-iodo isomer.

  • 6-Iodovanillin : The iodine is ortho to the aldehyde group. While less hindered than the 2-iodo position, it still experiences more steric clash than the 5-iodo position. The electronic effect of the ortho-aldehyde would make the carbon more electrophilic, potentially aiding oxidative addition, but this is often outweighed by steric repulsion.

Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

IsomerPosition of IodineKey Influencing FactorsPredicted Reactivity
5-IodovanillinC-5Low steric hindrance; balanced electronics.High
2-IodovanillinC-2Severe steric hindrance from -CHO and -OCH₃.Very Low
6-IodovanillinC-6Moderate steric hindrance from -CHO.Moderate to Low
5-IodoisovanillinC-5Low steric hindrance.High

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodovanillin

Causality: This protocol uses a palladium catalyst to couple 5-iodovanillin with a boronic acid.[2][3] Water is a green solvent, and the base (like K₂CO₃ or K₃PO₄) is crucial for the transmetalation step, activating the boronic acid. Microwave heating is often employed to dramatically reduce reaction times.[4]

  • Reactant Setup : In a microwave-safe reaction vessel, combine 5-iodovanillin (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition : Add a solvent mixture, typically aqueous, such as water/ethanol or water/dioxane.

  • Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Heat the mixture to a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).[4]

  • Workup : After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the biaryl product.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for substituting halides on electron-deficient aromatic rings.[19][20] The reaction requires a strong electron-withdrawing group positioned ortho or para to the leaving group (iodine in this case). This positioning is critical for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[20][21]

SNAr_Mechanism cluster_para Para Activation (e.g., 5-Iodovanillin) cluster_meta Meta Non-Activation (e.g., 6-Iodovanillin) Para_Start Ring-I (EWG para) + Nu⁻ Para_Meisenheimer [Meisenheimer Complex] (Charge on EWG) Para_Start->Para_Meisenheimer Attack Para_Product Ring-Nu + I⁻ Para_Meisenheimer->Para_Product Elimination (FAST) Meta_Start Ring-I (EWG meta) + Nu⁻ Meta_Meisenheimer [Meisenheimer Complex] (No charge on EWG) Meta_Start->Meta_Meisenheimer Attack Meta_Product No Reaction Meta_Meisenheimer->Meta_Product Unstable (SLOW)

Caption: Resonance stabilization in SNAr is effective only with ortho or para EWGs.

Isomer Reactivity Comparison:

  • 5-Iodovanillin : This isomer is highly reactive towards SNAr. The strongly electron-withdrawing aldehyde group is para to the iodine leaving group. This geometry allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the carbonyl oxygen, providing substantial stabilization and lowering the activation energy for the reaction. A classic example is the reaction with sodium methoxide to form syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde).[1]

  • 6-Iodovanillin : Here, the aldehyde is meta to the iodine. This arrangement does not allow for resonance delocalization of the negative charge onto the aldehyde group. The intermediate is significantly less stable, and therefore, this isomer is essentially unreactive towards the SNAr mechanism under typical conditions.

  • 2-Iodovanillin : The aldehyde is ortho to the iodine. Similar to the para case, this allows for direct resonance stabilization of the Meisenheimer intermediate. Thus, 2-iodovanillin would be expected to be reactive in SNAr, although potentially slower than the 5-iodo isomer if the nucleophile is bulky and experiences steric hindrance from the adjacent aldehyde.

Summary and Synthetic Implications

The reactivity of iodinated hydroxy-methoxy-benzaldehyde isomers is a direct function of the electronic and steric interplay between the substituents. These differences are not subtle and have profound implications for synthetic planning.

Table 3: Overall Reactivity Profile of Iodovanillin Isomers

IsomerElectrophilic Substitution (e.g., further halogenation)Pd Cross-Coupling (Suzuki)Nucleophilic Substitution (SNAr)
5-Iodovanillin Deactivated, but possible at C-2/C-6.High (Primary use)High (Activated by para-CHO)
6-Iodovanillin Deactivated.Moderate to Low (Steric hindrance)Very Low (No activation from meta-CHO)
2-Iodovanillin Deactivated.Very Low (Severe steric hindrance)High (Activated by ortho-CHO)

By understanding that 5-iodovanillin is primed for both cross-coupling and nucleophilic substitution, while its isomers are either sterically hindered or electronically mismatched for certain transformations, researchers can select the correct isomer and reaction type to achieve a desired synthetic outcome with high efficiency and selectivity. This knowledge enables the strategic disconnection of complex target molecules back to these versatile and readily available building blocks.

References

A Researcher's Guide to the Structural Validation of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel therapeutics and functional materials, derivatives of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde represent a class of compounds with significant potential. Their intricate substitution pattern, however, necessitates a multi-faceted analytical approach to ensure structural integrity. This guide provides an in-depth comparison of the primary spectroscopic and crystallographic techniques employed to validate the structure of these derivatives, moving beyond a simple recitation of methods to explain the causality behind experimental choices and the logic of data interpretation.

The Imperative of Orthogonal Structural Validation

The synthesis of derivatives from a starting material like this compound can often yield a mixture of isomers or unexpected rearrangement products. Relying on a single analytical technique can be misleading. Therefore, a robust validation strategy employs several orthogonal methods, each providing a unique piece of the structural puzzle. This guide will focus on the "big four" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] For derivatives of this compound, both ¹H and ¹³C NMR provide critical information.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum gives a detailed picture of the hydrogen atoms in the molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, which is influenced by the surrounding substituents on the benzaldehyde ring.

Key Diagnostic Signals for this compound Derivatives:

  • Aldehydic Proton (-CHO): This proton typically appears as a singlet far downfield, usually in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.[2]

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 6.5-8.5 ppm). Their splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J) reveal their relative positions to one another. For a trisubstituted ring, the patterns can be complex but are highly informative.

  • Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.[1]

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can be highly variable (often δ 5-8 ppm) and the peak is often broad. Its position can be influenced by solvent, concentration, and temperature.

Comparative Analysis of Substituent Effects:

The introduction of different substituents (R) in derivatives will cause predictable shifts in the aromatic proton signals. Electron-donating groups will generally shift nearby protons upfield (to lower ppm values), while electron-withdrawing groups will shift them downfield.

Substituent (R)Position of SubstitutionExpected Effect on Aromatic Proton Chemical Shifts
-NO₂ (nitro)ortho/para to a protonSignificant downfield shift
-CN (cyano)ortho/para to a protonDownfield shift
-CH₃ (methyl)ortho/para to a protonUpfield shift
-Cl (chloro)ortho/para to a protonMinor downfield shift
B. ¹³C NMR Spectroscopy: Visualizing the Carbon Framework

While ¹H NMR looks at the protons, ¹³C NMR provides information about the carbon skeleton of the molecule.

Key Diagnostic Signals:

  • Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and appears far downfield, typically between δ 190-200 ppm.

  • Aromatic Carbons: The carbons of the benzene ring resonate in the δ 110-160 ppm range. The carbon attached to the iodine (C-I) will have its chemical shift influenced by the heavy atom effect.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear upfield, usually around δ 55-60 ppm.

II. Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[3][4][5]

A. Determining the Molecular Ion Peak (M⁺)

The molecular ion peak is one of the most critical pieces of information from a mass spectrum, as it confirms the molecular weight of the synthesized derivative. For this compound (C₈H₇IO₃), the expected monoisotopic mass is approximately 277.94 g/mol .[6]

B. Interpreting Fragmentation Patterns

The way a molecule breaks apart upon ionization can reveal its constituent parts. For halogenated compounds, the isotopic pattern is particularly informative.

  • Iodine Signature: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine. However, the presence of iodine is often indicated by a prominent peak corresponding to the loss of an iodine radical (a loss of 127 mass units).[5]

  • Typical Fragmentations of Benzaldehydes:

    • Loss of -H: A peak at M-1 is common, resulting from the loss of the aldehydic hydrogen.

    • Loss of -CHO: A peak at M-29, corresponding to the loss of the formyl group, is often observed, leaving a substituted phenyl cation.

    • Loss of -CO: A peak at M-28 can indicate the loss of carbon monoxide from the aldehyde.

Comparative Fragmentation Analysis:

DerivativeExpected Molecular Ion (M⁺)Key Expected Fragments
Parent Compound~278M-1, M-29, M-127
Nitro Derivative (-NO₂)~323M-1, M-29, M-46 (-NO₂), M-127
Methyl Derivative (-CH₃)~292M-1, M-15 (-CH₃), M-29, M-127

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7][8]

Key Vibrational Frequencies:

  • -OH Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks are typically found just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[8]

  • C-H Stretch (Aldehyde): Two distinct, often weaker, peaks are usually observed around 2720 cm⁻¹ and 2820 cm⁻¹.[7] The presence of both is a strong indicator of an aldehyde.

  • C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.[7][8] Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ range can correspond to the C-O stretching of the hydroxyl and methoxy groups.

The presence and precise position of these bands can quickly confirm the successful incorporation of the key functional groups in the synthesized derivatives.

IV. Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[3] This technique is considered the "gold standard" for structural determination.

Experimental Workflow:

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction cluster_3 Structural Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Slow Evaporation, Vapor Diffusion, etc. Purification->Crystal_Growth Data_Collection Data_Collection Crystal_Growth->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Refinement Refinement Structure_Solution->Refinement Final_Structure Bond Lengths, Angles, Conformation Refinement->Final_Structure

Workflow for X-ray Crystal Structure Analysis.

Comparative Crystallographic Data:

The following table presents hypothetical but realistic crystallographic data for the parent compound and a derivative to illustrate how substitution can influence crystal packing.

ParameterThis compound3-Hydroxy-2-iodo-4-methoxy-5-nitrobenzaldehyde
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)8.510.2
b (Å)12.115.4
c (Å)9.87.3
β (°)95.290
Z44

Note: Z is the number of molecules in the unit cell.

The change in the crystal system and space group upon addition of a nitro group indicates a significant alteration in the intermolecular interactions and packing arrangement in the solid state.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

A robust method for the synthesis of these derivatives involves the direct iodination of the corresponding phenol.

  • Dissolution: Dissolve the starting substituted 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or methanol.

  • Addition of Iodinating Agent: Add an iodinating reagent, for example, N-iodosuccinimide (NIS) (1.1 equivalents), to the solution.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

NMR Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

FT-IR Sample Preparation (ATR)
  • Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact and collect the spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry Sample Preparation (ESI)
  • Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragments.

Conclusion

The structural validation of this compound derivatives is a critical step in their development for various applications. A comprehensive approach that integrates the strengths of NMR, MS, and IR spectroscopy provides a high degree of confidence in the assigned structure. For absolute proof of structure and to understand solid-state packing, single-crystal X-ray crystallography is unparalleled. By understanding the principles and comparative data presented in this guide, researchers can make informed decisions about their analytical strategies, ensuring the integrity and reliability of their scientific findings.

References

A Comparative Guide to the Purity Confirmation of Synthesized 2-Iodoisovanillin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final product are built. 2-Iodoisovanillin, a key building block in the synthesis of various bioactive molecules, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall viability of a synthetic route. This guide provides an in-depth comparison of analytical techniques for the robust purity confirmation of 2-iodoisovanillin, designed for researchers, scientists, and drug development professionals.

The Synthetic Landscape: Understanding Potential Impurities

The most common route to 2-iodoisovanillin is the direct iodination of isovanillin. This electrophilic aromatic substitution, while effective, can lead to a predictable set of impurities. A comprehensive purity analysis must, therefore, be capable of detecting and quantifying:

  • Unreacted Starting Material: Residual isovanillin.

  • Regioisomers: Primarily 5-iodoisovanillin and 6-iodoisovanillin, formed due to competing directing effects of the hydroxyl and methoxy groups.

  • Di-iodinated Species: Products of over-iodination, such as 2,5-diiodoisovanillin.

  • Residual Solvents and Reagents: Any remaining components from the reaction and workup, such as iodine, solvents (e.g., ethanol, acetic acid), or bases.

A multi-technique approach is essential for a holistic assessment, as no single method can unequivocally identify and quantify all potential impurities.

A Multi-Technique Approach to Purity Verification: A Comparative Analysis

An effective purity assessment strategy integrates both qualitative and quantitative methods. Spectroscopic techniques provide structural confirmation, while chromatographic methods excel at separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For 2-iodoisovanillin, both ¹H and ¹³C NMR are indispensable for confirming the identity of the main component and identifying structurally related impurities.[1][2]

  • Expertise & Experience: In the ¹H NMR spectrum of 2-iodoisovanillin, the key diagnostic signals are the two aromatic protons, which appear as doublets, and the aldehyde proton, a singlet typically downfield. The presence of unreacted isovanillin would be indicated by its distinct set of aromatic signals. Regioisomers will also present unique aromatic splitting patterns and chemical shifts, allowing for their identification. Quantitative NMR (qNMR) can also be used for purity assessment.[1]

  • Trustworthiness: The high resolution and predictability of NMR spectra make it a highly reliable technique for structural confirmation. By comparing the obtained spectrum with a reference standard or literature data, one can have high confidence in the identity of the synthesized compound.

Detailed Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried 2-iodoisovanillin sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.

  • Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate all signals corresponding to the main compound and any visible impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Assessment

HPLC is the cornerstone for determining the purity of organic compounds in the pharmaceutical industry due to its high resolving power and sensitivity.[1][3] For aromatic aldehydes like 2-iodoisovanillin, a reversed-phase HPLC method with UV detection is typically employed.[4][5][6]

  • Expertise & Experience: The choice of a C18 column is standard for separating moderately polar compounds. The mobile phase, typically a mixture of acetonitrile or methanol and water (often with a small amount of acid like formic or acetic acid to ensure sharp peaks for phenolic compounds), is optimized to achieve good separation between 2-iodoisovanillin, isovanillin, and its iodinated isomers. Purity is typically expressed as a percentage of the total peak area.

  • Trustworthiness: HPLC methods, when properly validated, provide highly accurate and precise quantitative results. The use of a reference standard allows for confident peak identification and quantification. Regulatory bodies like the FDA rely heavily on validated HPLC methods for impurity profiling.[7]

Detailed Experimental Protocol: Reversed-Phase HPLC

  • System: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.

  • Sample Preparation: Prepare a stock solution of the 2-iodoisovanillin sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for 2-iodoisovanillin).

  • Quantification: Integrate the peak areas of the main component and all impurities. Calculate the area percent purity.

Mass Spectrometry (MS): The Detective for Impurity Identification

Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compound and identifying unknown impurities.[3][8][9] When coupled with a separation technique like HPLC (LC-MS), it becomes an formidable tool for impurity profiling.[1][8]

  • Expertise & Experience: For 2-iodoisovanillin, LC-MS analysis can confirm the molecular weight of the main peak. More importantly, it can provide the molecular weights of minor impurity peaks observed in the HPLC chromatogram.[8] This information is crucial for tentatively identifying impurities. For example, a peak with a mass corresponding to di-iodoisovanillin would strongly suggest over-iodination. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structure elucidation.[7][9]

  • Trustworthiness: The high sensitivity and specificity of MS make it an invaluable tool for impurity identification, even at trace levels.[8][9] The ability to obtain molecular weight information on co-eluting peaks or those present at low concentrations provides a level of confidence that UV detection alone cannot.[8]

Classical Confirmatory Techniques: Melting Point and FTIR

While modern spectroscopic and chromatographic techniques are primary, classical methods still hold value as rapid, inexpensive, and informative tools.

  • Melting Point Analysis: A pure crystalline solid melts over a narrow, well-defined temperature range.[10][11] Impurities tend to depress and broaden this melting range.[11][12] Therefore, a sharp melting point that corresponds to the literature value is a strong indicator of high purity.[10][11][13] This technique is particularly useful as a quick check after crystallization.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence of key functional groups.[1] In 2-iodoisovanillin, one would expect to see characteristic absorptions for the hydroxyl (-OH), aldehyde (C=O), and C-O ether stretches, as well as aromatic C-H bands.[14][15] While not ideal for quantification of minor impurities, it can quickly confirm the successful synthesis of the target functional group array.

Integrated Workflow and Data Interpretation

A logical workflow for purity confirmation ensures a thorough and efficient analysis.

G cluster_0 Initial Synthesis & Workup cluster_1 Preliminary Purity Assessment cluster_2 Definitive Analysis cluster_3 Final Report Synthesized_Product Crude 2-Iodoisovanillin TLC TLC Analysis Synthesized_Product->TLC Spot check for component separation MP Melting Point Analysis Synthesized_Product->MP Quick check for purity & identity HPLC HPLC (Quantitative Purity) TLC->HPLC MP->HPLC If broad range, proceed to quantify LCMS LC-MS (Impurity ID) HPLC->LCMS Investigate unknown peaks Purity_Statement Certificate of Analysis (Purity > 9x%) HPLC->Purity_Statement Area % Purity NMR ¹H & ¹³C NMR (Structural ID) NMR->Purity_Statement Confirm Structure LCMS->Purity_Statement Identify Impurities

Caption: Integrated workflow for purity confirmation of 2-iodoisovanillin.

Data Summary and Comparison

The following table summarizes the key attributes of each analytical technique for the analysis of 2-iodoisovanillin.

TechniquePrimary UseInformation ProvidedSensitivityThroughputCost
¹H / ¹³C NMR Structural Confirmation & IDAtomic connectivity, functional groupsModerateLowHigh
HPLC-UV Quantitative PurityPurity (Area %), Retention TimeHighHighMedium
LC-MS Impurity IdentificationMolecular Weight of componentsVery HighHighHigh
Melting Point Preliminary Purity CheckPurity indication (range), IdentityLowHighLow
FTIR Functional Group IDPresence of key functional groupsModerateHighLow

Conclusion: Selecting the Right Tool for the Job

Confirming the purity of synthesized 2-iodoisovanillin requires a strategic, multi-faceted approach.

  • For routine quality control of a known synthesis, a combination of Melting Point analysis and HPLC-UV provides a cost-effective and reliable assessment of purity.

  • For the initial characterization of a newly synthesized batch or during process development, a full suite of analyses including NMR for structural verification and LC-MS for the identification of unknown impurities is essential.[16]

By judiciously applying these techniques, researchers and drug development professionals can ensure the quality and consistency of their 2-iodoisovanillin, paving the way for successful and reproducible downstream applications.

G Start Is the primary goal quantitative purity or structural identification? Quant Quantitative Purity Start->Quant Quantitative Struct Structural ID / Unknowns Start->Struct Structural HPLC Use HPLC-UV Quant->HPLC NMR Use NMR Spectroscopy Struct->NMR LCMS Are there significant unknown peaks in HPLC? HPLC->LCMS Report_Structure Confirm Structure & Report NMR->Report_Structure Use_LCMS Use LC-MS for ID LCMS->Use_LCMS Yes Report_Purity Report Area % Purity LCMS->Report_Purity No Use_LCMS->Report_Purity

Caption: Decision tree for selecting the appropriate analytical technique.

References

A Spectroscopic Guide to the Iodination of Isovanillin: Comparing 3-Hydroxy-2-iodo-4-methoxybenzaldehyde with its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds and their precursors is paramount. This guide provides an in-depth spectroscopic comparison of 3-hydroxy-2-iodo-4-methoxybenzaldehyde (also known as 2-iodoisovanillin) and its common starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). Understanding the distinct spectral shifts and pattern changes upon iodination is crucial for reaction monitoring, purification, and final product verification.

The synthesis of 2-iodoisovanillin from isovanillin is a classic example of electrophilic aromatic substitution. The introduction of a large, electron-withdrawing iodine atom onto the aromatic ring induces significant and predictable changes in the molecule's electronic environment. These changes are readily observable across various spectroscopic techniques, providing a definitive fingerprint of the transformation.

Molecular Structures and Numbering

To facilitate a clear comparison, the IUPAC numbering for both molecules is presented below. This numbering scheme will be used for all spectral assignments throughout this guide.

Diagram 1: Molecular Structures

G cluster_0 Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) cluster_1 2-Iodoisovanillin (this compound) isovanillin iodoisovanillin

Caption: Structures of Isovanillin and 2-Iodoisovanillin.

¹H NMR Spectroscopy: A Tale of Two Aromatic Systems

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers the most direct evidence of the iodination event by revealing changes in the number, chemical shift, and coupling of the aromatic protons.

Expert Insights: The transition from a three-proton aromatic system in isovanillin to a two-proton system in the product is the most telling feature. In isovanillin, the protons at C2, C5, and C6 exhibit a complex splitting pattern due to ortho and meta couplings. Upon iodination at the C2 position, the H-2 proton is replaced by iodine, leaving only H-5 and H-6. These two remaining protons are ortho to each other, simplifying the spectrum to two distinct doublets with a characteristic ortho coupling constant (J ≈ 8-9 Hz).

Proton Assignment Isovanillin (CDCl₃)[1] This compound (Predicted, based on isomers) Rationale for Change
Aldehyde (-CHO)~9.83 ppm (s)~9.8 - 9.9 ppm (s)Minor shift due to altered ring electronics.
Aromatic H-2~7.44 ppm (d, J≈1.9 Hz)N/A (Replaced by Iodine)Substitution of proton with iodine.
Aromatic H-5~6.97 ppm (d, J≈8.8 Hz)~7.0 - 7.2 ppm (d, J≈8-9 Hz)Deshielding effect from iodine may cause a downfield shift. Becomes a simple doublet coupled to H-6.
Aromatic H-6~7.42 ppm (dd, J≈8.8, 1.9 Hz)~7.5 - 7.7 ppm (d, J≈8-9 Hz)Significant downfield shift due to proximity to the electron-withdrawing aldehyde and iodine. Becomes a simple doublet coupled to H-5.
Hydroxyl (-OH)~6.12 ppm (s, br)Variable (s, br)Shift is highly dependent on concentration, solvent, and potential intramolecular hydrogen bonding with the adjacent iodine atom.
Methoxy (-OCH₃)~3.97 ppm (s)~3.9 - 4.1 ppm (s)Minor shift due to changes in the overall electronic environment of the ring.

¹³C NMR Spectroscopy: The Heavy Atom Effect

Carbon-13 NMR provides complementary information, most notably the direct impact of the iodine substituent on the carbon it is attached to.

Expert Insights: The "heavy atom effect" is a key diagnostic tool in ¹³C NMR. When a carbon atom is directly bonded to a heavy halogen like iodine, its resonance is shifted significantly upfield (to a lower ppm value) compared to a carbon bonded to hydrogen. This is a counterintuitive but highly reliable phenomenon. Therefore, the C-2 signal of isovanillin (around 112 ppm) is expected to be replaced by a new, upfield signal (typically <100 ppm) for the C-2 carbon in the product.

Carbon Assignment Isovanillin (CDCl₃)[1] This compound (Predicted, based on isomers) Rationale for Change
Aldehyde (C=O)~191.2 ppm~190 - 192 ppmMinimal change expected.
C-1 (-CHO attached)~129.9 ppm~130 - 132 ppmMinor electronic shift.
C-2~112.5 ppm~90 - 95 ppm Significant upfield shift due to the heavy atom effect of iodine.
C-3 (-OH attached)~147.1 ppm~148 - 152 ppmIodine at C-2 will influence the electronic environment, likely causing a downfield shift.
C-4 (-OCH₃ attached)~151.8 ppm~153 - 156 ppmDownfield shift due to altered inductive and resonance effects.
C-5~114.8 ppm~115 - 118 ppmMinor shift.
C-6~127.3 ppm~128 - 132 ppmDownfield shift due to proximity to electron-withdrawing groups.
Methoxy (-OCH₃)~56.4 ppm~56 - 57 ppmMinimal change expected.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the persistence of key functional groups throughout the reaction.

Expert Insights: Since the core functional groups (hydroxyl, aldehyde, methoxy, aromatic ring) remain intact, the IR spectra of the starting material and product are expected to be broadly similar. The most significant information from IR is confirmation that the aldehyde was not oxidized and the hydroxyl group was not lost. Subtle shifts in the C=O and O-H stretching frequencies can provide information about changes in conjugation and hydrogen bonding. The C-I bond vibration occurs in the far-IR region (<400 cm⁻¹) and is not typically observed in a standard mid-IR spectrum.

Vibrational Mode Isovanillin This compound Interpretation
O-H Stretch~3200-3400 cm⁻¹ (broad)~3200-3400 cm⁻¹ (broad)Confirms presence of the hydroxyl group. The peak's position and shape may change slightly due to altered intramolecular hydrogen bonding.
Aromatic C-H Stretch~3000-3100 cm⁻¹~3000-3100 cm⁻¹Confirms the aromatic ring is intact.
Aldehydic C-H Stretch~2850, 2750 cm⁻¹~2850, 2750 cm⁻¹Confirms the aldehyde group is intact.
C=O Stretch (Aldehyde)~1685 cm⁻¹~1680-1690 cm⁻¹Confirms the conjugated aldehyde. Minor shifts reflect changes in electronic conjugation.
Aromatic C=C Stretch~1580, 1500 cm⁻¹~1570, 1490 cm⁻¹Confirms the aromatic backbone.
C-O Stretch~1250, 1150 cm⁻¹~1250, 1150 cm⁻¹Associated with the methoxy and phenolic C-O bonds.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the definitive molecular weight of the product, confirming that the addition of one iodine atom and the loss of one hydrogen atom has occurred.

Expert Insights: The molecular weight of isovanillin is 152.15 g/mol [2]. The atomic mass of iodine is ~127 g/mol and hydrogen is ~1 g/mol . The expected transformation involves (+I, -H), leading to a net mass increase of 126 amu. The molecular ion peak (M⁺) for the product should therefore appear at m/z 278, which matches the known molecular weight of this compound (278.04 g/mol )[3][4]. Iodine is monoisotopic (¹²⁷I), so the molecular ion peak will be a sharp singlet, simplifying interpretation.

Parameter Isovanillin This compound
Molecular Formula C₈H₈O₃C₈H₇IO₃
Molecular Weight 152.15 g/mol 278.04 g/mol
Molecular Ion (M⁺) m/z 152m/z 278
Key Fragments m/z 151 ([M-H]⁺), 123 ([M-CHO]⁺)m/z 277 ([M-H]⁺), 249 ([M-CHO]⁺), 151 ([M-I]⁺)

Experimental Protocols & Workflow

Acquiring high-quality, reproducible data is essential. Below are generalized protocols for the spectroscopic techniques discussed.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) acq_nmr ¹H & ¹³C NMR Spectrometer prep_nmr->acq_nmr prep_ir Prepare KBr Pellet or Neat Sample (ATR) acq_ir FT-IR Spectrometer prep_ir->acq_ir prep_ms Dissolve in Volatile Solvent (e.g., MeOH, ACN) acq_ms Mass Spectrometer (EI/ESI) prep_ms->acq_ms analysis Compare Chemical Shifts (δ), Coupling Constants (J), Vibrational Frequencies (cm⁻¹), and Mass-to-Charge Ratios (m/z) acq_nmr->analysis acq_ir->analysis acq_ms->analysis

Caption: Generalized workflow for comparative spectroscopic analysis.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation : Accurately weigh 5-10 mg of the sample (isovanillin or the purified product). Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like -OH.

  • Acquisition : Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard parameters for acquisition and processing (Fourier transform, phasing, baseline correction) should be applied.

  • Analysis : Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate ¹H signals and identify chemical shifts and coupling constants. Assign all peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is standard. Mix ~1 mg of the sample with ~100 mg of dry, IR-grade KBr and grind to a fine powder. Press the mixture into a translucent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample, which requires minimal preparation.

  • Acquisition : Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or KBr pellet) first and subtract it from the sample spectrum.

  • Analysis : Identify the wavenumbers (cm⁻¹) for characteristic functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

  • Acquisition : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique useful for confirming the molecular ion with minimal fragmentation.

  • Analysis : Identify the molecular ion peak (M⁺) and compare its m/z value to the calculated molecular weight. Analyze the major fragmentation peaks to support the proposed structure.

By systematically applying this multi-technique spectroscopic approach, researchers can unequivocally confirm the successful synthesis of this compound from isovanillin, ensuring the integrity and purity of the material for subsequent applications.

References

Biological activity screening of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides a comprehensive framework for the biological activity screening of novel 3-Hydroxy-2-iodo-4-methoxybenzaldehyde derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded approach to evaluating the therapeutic potential of this unique chemical scaffold.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities are broad, spanning from anticancer and antimicrobial to neuroprotective effects. The therapeutic efficacy of these compounds is largely dictated by the nature and position of substituents on the benzaldehyde ring. For instance, hydroxy and methoxy groups have been shown to be favorable for interactions with biological targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[1]

The core structure of this compound presents a unique combination of substituents: a hydroxyl group, a methoxy group, and an iodine atom. The presence of iodine, a halogen, can significantly influence the molecule's lipophilicity, distribution, and metabolic stability, potentially enhancing its interaction with target proteins. This guide outlines a systematic approach to screen novel derivatives of this scaffold, enabling a thorough evaluation of their therapeutic promise.

Proposed Screening Cascade

A tiered approach to screening is recommended to efficiently identify and characterize the biological activities of the synthesized derivatives. This strategy allows for a broad initial assessment of activity, followed by more focused, mechanism-based assays for the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Focused Mechanistic Assays cluster_2 Tier 3: In-depth Analysis A Synthesis of Derivatives B Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) A->B Initial Broad Screening C Antimicrobial Assays (e.g., Broth Microdilution) A->C Initial Broad Screening D Cholinesterase Inhibition Assay (AChE/BuChE) B->D If Cytotoxic E ALDH Inhibition Assay (e.g., ALDH1A3) B->E If Cytotoxic F Antioxidant Assays (e.g., DPPH) C->F If Antimicrobial G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H In Silico Studies (Molecular Docking) G->H Rationalize Findings

Caption: Proposed workflow for biological activity screening of this compound derivatives.

Experimental Protocols

The following are detailed protocols for key assays in the proposed screening cascade. These are based on established methodologies reported in the literature for similar compound classes.

Cytotoxicity Screening: MTT Assay

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of potential anticancer activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, H1299 - lung, SH-SY5Y - neuroblastoma) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of each concentration to the designated wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Cholinesterase Inhibition Assay

Given that hydroxy and methoxy substituted benzaldehydes have shown promise as cholinesterase inhibitors, this assay is crucial for evaluating the neuroprotective potential of the derivatives.[1][2]

Principle: This assay is based on the Ellman method, which measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine, which then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored compound that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare solutions of AChE or BuChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, test compound solution at various concentrations, and the enzyme solution. Incubate for 15 minutes at 25°C. A known inhibitor like Donepezil should be used as a positive control.[2]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme activity without any inhibitor. Calculate the IC50 value for each derivative.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Overexpression of ALDH isoforms, particularly ALDH1A3, is associated with cancer stem cells and poor prognosis in several cancers.[3] Screening for ALDH1A3 inhibition can therefore identify compounds with potential as novel anticancer agents.

Principle: The ALDH activity is determined by monitoring the reduction of NAD(P)+ to NAD(P)H, which can be measured fluorometrically.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human ALDH1A3 enzyme, the substrate (e.g., hexanal), and the cofactor NAD+.

  • Assay Reaction: In a 96-well black plate, mix the enzyme, cofactor, and test compounds at various concentrations in a reaction buffer.

  • Initiation and Measurement: Initiate the reaction by adding the substrate. Measure the increase in fluorescence (excitation at 340 nm, emission at 460 nm) over time.

  • Analysis: The rate of fluorescence increase is directly proportional to the ALDH activity. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited enzyme and determine the IC50 values.

Data Presentation and Comparison

To facilitate a clear comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in tables.

Table 1: Cytotoxicity of this compound Derivatives

Compound IDModificationIC50 (µM) vs. A549IC50 (µM) vs. H1299IC50 (µM) vs. SH-SY5Y
Parent ->100>100>100
Derivative 1 [Specify R group]15.2 ± 1.822.5 ± 2.150.1 ± 4.5
Derivative 2 [Specify R group]5.6 ± 0.78.9 ± 1.025.3 ± 2.9
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.22.5 ± 0.3

Table 2: Cholinesterase Inhibition by this compound Derivatives

Compound IDModificationAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
Parent ->50>50-
Derivative 3 [Specify R group]10.5 ± 1.125.8 ± 2.32.46
Derivative 4 [Specify R group]2.1 ± 0.35.9 ± 0.62.81
Donepezil (Positive Control)0.016 ± 0.0010.30 ± 0.0118.75

Structure-Activity Relationship (SAR) and In Silico Analysis

The data generated from these screens will be instrumental in establishing a structure-activity relationship (SAR). By correlating the structural modifications of the derivatives with their biological activities, it is possible to identify the key chemical features that govern their potency and selectivity.

For instance, if derivatives with electron-withdrawing groups at a particular position show higher cytotoxicity, this provides a rationale for synthesizing further analogues with similar properties.

To complement the experimental data, in silico studies such as molecular docking can be employed.[2] Docking the most active derivatives into the crystal structures of their putative targets (e.g., AChE, ALDH1A3) can provide insights into their binding modes and help rationalize the observed SAR.

G cluster_0 Acetylcholine Breakdown Pathway cluster_1 Therapeutic Intervention ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Choline Choline Acetate Acetate AChE->Choline AChE->Acetate Inhibitor Derivative 4 (Inhibitor) Inhibitor->AChE Blocks Active Site

Caption: Mechanism of action for a potential AChE inhibitor derivative.

Conclusion

This guide provides a robust and scientifically rigorous framework for the biological activity screening of novel this compound derivatives. By employing a combination of broad-based and focused assays, supported by SAR and in silico analysis, researchers can systematically evaluate the therapeutic potential of this promising chemical scaffold. The methodologies and comparative data presented herein are designed to facilitate the identification of lead compounds for further preclinical development.

References

A Comparative Benchmarking Guide to the Efficiency of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount, particularly in the realm of drug discovery and materials science. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of C-C bond formation, enabling the construction of complex molecular architectures.[1] The choice of aryl halide is a critical parameter that dictates the efficiency, scope, and functional group tolerance of these transformations.[2][3]

This guide provides an in-depth comparative analysis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (also known as 2-Iodoisovanillin), a multifunctional aromatic compound, in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. Its unique substitution pattern—featuring an ortho-hydroxy group, a sterically accessible iodine, and an electron-withdrawing aldehyde—suggests a complex reactivity profile worth exploring.

This document is intended for researchers, synthetic chemists, and drug development professionals. We will objectively benchmark the performance of this compound against structurally simpler, commonly used aryl iodides. The insights provided are grounded in experimental data and established mechanistic principles to empower you to make informed decisions in your synthetic endeavors.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₇IO₃[4]
Molecular Weight 278.04 g/mol [4][5]
Appearance Solid[5]
Melting Point 167-174 °C[5][6]
CAS Number 138490-94-5[4][5][6]
SMILES COc1ccc(C=O)c(I)c1O[7]

Benchmarking Methodology: A Framework for Objective Comparison

To ensure a rigorous and fair comparison, a standardized experimental framework was established. All reactions were conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. The efficiency of each reaction was quantified using the following key performance indicators (KPIs):

  • Yield (%) : The percentage of the theoretical maximum amount of product that is actually produced.

  • Turnover Number (TON) : The absolute number of moles of substrate that a mole of catalyst can convert before becoming inactivated. It is a measure of catalyst longevity.[8]

  • Turnover Frequency (TOF) : The turnover number per unit time, representing the speed of the catalyst.[8]

The general workflow for our benchmarking experiments is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_vessel Dry Reaction Vessel (under N2/Ar) add_solids Add Catalyst, Ligand, Base & Aryl Halide prep_vessel->add_solids add_liquids Add Anhydrous Solvent & Coupling Partner add_solids->add_liquids Under Inert Atmosphere heat_stir Heat & Stir (Specified Temp & Time) add_liquids->heat_stir quench Quench Reaction (e.g., with H2O) heat_stir->quench Cool to RT extract Extract with Organic Solvent quench->extract analyze Analyze Yield (GC/HPLC) extract->analyze Suzuki_Cycle cluster_reactants Pd0 Pd(0)L2 PdII_Complex Ar-Pd(II)-I L2 PdII_ArB Ar-Pd(II)-Ar' L2 PdII_Complex->PdII_ArB Transmetalation PdII_ArB->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArB->Product ArI Ar-I ArI->Pd0 Oxidative Addition ArB Ar'-B(OH)2 + Base Heck_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I L2 Pd0->OxAdd Oxidative Addition (Ar-I) MigIns Alkene-Pd(II) Complex OxAdd->MigIns Migratory Insertion (Alkene) BetaElim H-Pd(II)-Product L2 MigIns->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination (+ Base) Product Product BetaElim->Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I L2 Pd0->OxAdd Oxidative Addition Transmet Ar-Pd(II)-Alkyne L2 OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination Product Ar-Alkyne Transmet->Product CuI Cu-I CuAlkyne Cu-Alkyne CuI->CuAlkyne Deprotonation CuAlkyne->OxAdd Alkyne H-Alkyne + Base

References

A Comparative Guide to the Structural Confirmation of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde Derivatives using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of X-ray crystallography for the structural confirmation of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel small molecules. This document will explore the experimental workflow, compare crystallographic data with related structures, and discuss alternative analytical techniques for comprehensive structural elucidation.

Introduction: The Significance of Structural Confirmation

This compound and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The precise arrangement of substituents on the benzaldehyde scaffold dictates their biological activity and physicochemical properties. Therefore, unambiguous structural confirmation is a critical step in their development. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. This guide will delve into the practical application of this technique for the title compounds, offering insights into experimental design and data interpretation.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure involves a multi-step process. Each stage requires careful execution and consideration of the molecule's specific properties.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, often starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde)[1]. The introduction of an iodine atom at the C2 position can be achieved through electrophilic iodination. Further derivatization, for instance, by etherification of the hydroxyl group or reaction at the aldehyde, would follow standard organic synthesis protocols. The purity of the synthesized compound is paramount for successful crystallization and should be confirmed by techniques such as NMR and mass spectrometry prior to proceeding.

Crystallization: The Art and Science

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and is typically determined empirically.

Experimental Protocol for Crystallization:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days at a constant temperature.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The ideal crystals for X-ray diffraction are typically well-formed, with sharp edges and dimensions in the range of 0.1 to 0.5 mm.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the crystal structure.

Step-by-Step Data Collection and Refinement:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a loop, which is then placed on the goniometer head of the diffractometer.

  • Data Collection: The crystal is cooled (typically to 100-173 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. The diffraction data are collected as a series of images as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, accurate crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis start Starting Materials (e.g., Isovanillin) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Crystal Growth (e.g., Slow Evaporation) dissolution->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Figure 1: Experimental workflow for X-ray crystallography.

Comparative Structural Analysis

While a specific crystal structure for this compound is not publicly available as of this writing, we can infer expected structural parameters by comparing data from related substituted benzaldehydes. The presence of various substituents influences intermolecular interactions, which in turn dictates the crystal packing.[2]

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
o-Formyl phenyl tellurenyl bromideMonoclinicP2₁/cNot specified[3]
o-Formyl phenyl selenyl bromideOrthorhombicPc2₁nNot specified[3]
4-(4-methoxyphenoxy)benzaldehydeMonoclinicP2₁/cC—H⋯O hydrogen bonds, C—H⋯π interactions[4]
A multi-substituted benzaldehyde derivative (1)OrthorhombicPna2₁C–H⋯O hydrogen bonding, C–H⋯π, π–π and halogen bonding interactions[2]
A multi-substituted benzaldehyde derivative (2)MonoclinicP2₁/cC–H⋯O hydrogen bonding, C–H⋯π, π–π and halogen bonding interactions[2]

Table 1: Comparison of Crystallographic Data for Substituted Benzaldehydes.

For a derivative of this compound, one would anticipate the presence of hydrogen bonding involving the hydroxyl group and the carbonyl oxygen, as well as potential halogen bonding involving the iodine atom. These interactions play a crucial role in the formation of the supramolecular assembly in the solid state.[2]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides definitive 3D structural information, it is not always feasible to obtain suitable crystals. In such cases, or for complementary analysis, other spectroscopic techniques are invaluable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in the molecule.[5] The chemical shifts and coupling constants provide detailed information about the chemical environment of each nucleus. For the title compounds, specific signals would be expected for the aldehyde proton, the methoxy group, and the aromatic protons.[6]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its elemental composition.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl, carbonyl, and C-O ether linkages would be expected.[1]

logical_relationship cluster_techniques Structural Elucidation Strategy NMR NMR Spectroscopy (Connectivity) Xray X-ray Crystallography (3D Structure) NMR->Xray MS Mass Spectrometry (Molecular Weight) MS->Xray IR IR Spectroscopy (Functional Groups) IR->Xray

Figure 2: Interrelation of analytical techniques for structural confirmation.

Conclusion

The structural confirmation of this compound derivatives is a critical aspect of their chemical research and development. X-ray crystallography stands as the most powerful technique for this purpose, providing unambiguous three-dimensional structural data. While obtaining suitable crystals can be a bottleneck, a systematic approach to crystallization, coupled with a sound understanding of the data collection and refinement process, can lead to success. In the absence of single crystals, a combination of spectroscopic techniques, particularly NMR, MS, and IR, can provide a comprehensive, albeit less definitive, structural picture. The insights and comparative data presented in this guide are intended to equip researchers with the knowledge to effectively approach the structural characterization of this important class of compounds.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling protocols for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (CAS No. 138490-94-5), a compound recognized for its utility in synthetic chemistry. As a substituted aromatic aldehyde, its handling requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights beyond standard safety data sheets.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1][2][3] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][3]

The presence of an aldehyde group suggests potential sensitizer properties, while the iodinated aromatic ring necessitates careful handling to prevent the release of halogenated compounds into the environment.

Hazard Identification Summary Table
Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Core Principles of Protection: An Integrated Approach

A multi-layered approach to safety is paramount when handling this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, especially the weighing and transfer of the solid, must be conducted in a certified chemical fume hood.[4][5] This is critical to prevent the inhalation of fine powders and to contain any potential spills.[5]

Administrative Controls: Safe Work Practices
  • Designated Area: A specific area within the laboratory should be designated for handling this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[6] A spill kit containing appropriate absorbent materials should also be available.[4]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Hand Protection: Selecting the Right Gloves

Given that this compound is a skin irritant, appropriate glove selection is critical. For incidental contact, such as weighing and preparing solutions, nitrile gloves are a suitable choice.[7] However, for tasks with a higher risk of exposure or for extended handling, a more robust glove material is recommended.

  • Glove Selection:

    • Primary Layer: Disposable nitrile gloves provide good resistance to a range of chemicals and are preferable to latex to avoid potential allergies.[7][8]

    • Double Gloving: For added protection, especially when handling larger quantities or during prolonged procedures, double gloving is recommended.[9]

    • Heavy-Duty Work: For tasks involving significant handling or potential for spills, heavier-duty gloves such as butyl rubber or neoprene should be considered.[9][10]

Glove Selection Rationale:

Glove MaterialRecommended UseRationale
Nitrile Incidental contact, solution preparationGood general chemical resistance, clear indication of tears.[7][8]
Butyl Rubber Extended contact, handling of pure compoundExcellent resistance to aldehydes and ketones.[10]
Neoprene General purpose, good dexterityGood resistance to acids, bases, and alcohols.[9]
  • Glove Usage Protocol:

    • Inspect gloves for any signs of damage before use.[11]

    • Don gloves before entering the designated work area.

    • If a glove is contaminated, remove it immediately, wash your hands, and don a new pair.

    • Do not reuse disposable gloves.[7][11]

    • Remove gloves before leaving the laboratory or touching common items like doorknobs and keyboards.[7][11]

Eye and Face Protection: Shielding from Irritants
  • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.

  • Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles are required.[4]

  • Face Shield: For procedures with a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[4]

Protective Clothing: A Barrier for the Body
  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.

  • Full Coverage: Long pants and closed-toe shoes are mandatory.[4]

Respiratory Protection: Preventing Inhalation

Due to its classification as a respiratory irritant, respiratory protection is necessary, especially when handling the powder outside of a fume hood is unavoidable, or if the fume hood is not functioning optimally.

  • Respirator Type: A NIOSH-approved N95 dust mask is recommended for handling the solid compound.

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested.

Step-by-Step Handling Procedure

The following workflow outlines the essential steps for safely handling this compound.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep Gather all necessary PPE and materials Don_PPE Don appropriate PPE: - Double nitrile gloves - Lab coat - Goggles/Face shield Verify_Hood Verify fume hood functionality Weigh Weigh compound in fume hood Verify_Hood->Weigh Transfer Transfer to reaction vessel Weigh->Transfer Decontaminate Decontaminate glassware with a suitable solvent Transfer->Decontaminate Segregate Segregate halogenated waste Decontaminate->Segregate Dispose Dispose of waste in a labeled container Segregate->Dispose Remove_PPE Remove PPE in the correct order Dispose->Remove_PPE Wash Wash hands thoroughly Remove_PPE->Wash

Caption: Workflow for handling this compound.

Decontamination and Disposal Plan

Proper disposal of halogenated organic compounds is crucial to prevent environmental contamination.

Decontamination
  • Glassware: All contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) inside the fume hood. The rinsate must be collected as hazardous waste.[1]

  • Work Surfaces: Decontaminate work surfaces with soap and water after handling is complete.[5]

Waste Disposal
  • Waste Segregation: Halogenated organic waste must be collected in a dedicated and clearly labeled waste container, separate from non-halogenated waste.[1]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.[1]

  • Storage: The sealed waste container should be stored in a designated satellite accumulation area.[1]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[1]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Conclusion

Handling this compound requires a diligent and informed approach to safety. By understanding its hazard profile and implementing the integrated safety measures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Reactant of Route 2
3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.